5-methyl-2-(1H-pyrrol-1-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEENRPZEBOLMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380253 | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59194-21-7 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59194-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-2-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Foreword: Understanding the Molecule's Potential
In the landscape of modern drug discovery and materials science, the rational design of novel entities is paramount. The physicochemical properties of a molecule are the bedrock upon which its function, efficacy, and application are built. This compound, a unique aromatic amine, stands as a compound of significant interest. Its structural motif, featuring a substituted aniline ring fused with a pyrrole moiety, makes it a valuable building block in medicinal chemistry for creating agents with potential antimicrobial or anti-inflammatory activities and in materials science as a precursor for advanced conductive polymers[1][2].
This guide provides a comprehensive exploration of the core . We move beyond a simple recitation of data, delving into the causality behind these properties and providing field-proven, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile compound.
Molecular Identity and Core Attributes
A molecule's identity is defined by its structure and fundamental descriptors. These parameters are the first point of reference in any research endeavor.
Chemical Structure and Identifiers
The molecule consists of a toluene backbone where an amino group is positioned ortho to a pyrrole ring, which is attached via its nitrogen atom. This arrangement dictates its electronic and steric characteristics.
Fundamental Molecular Data
The following table summarizes the essential computed and experimental properties that define the molecule's scale and mass.
| Property | Value | Source |
| Molecular Weight | 172.23 g/mol | PubChem[1][3] |
| Exact Mass | 172.100048391 Da | PubChem[3] |
| Melting Point | 88-90 °C | MySkinRecipes[1] |
| Boiling Point (Predicted) | 310.7 ± 35.0 °C at 760 mmHg | MySkinRecipes[1] |
| XLogP3 (Predicted) | 2.9 | PubChem |
Experimental Determination of Physicochemical Properties
The following sections detail both the theoretical basis and the practical methodologies for characterizing this compound. The protocols are designed to be robust and reproducible.
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity and lattice energy. A sharp melting range, such as the reported 88-90 °C, suggests a well-defined crystalline solid[1].
This method provides a precise measurement of the melting range.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to approximately 75 °C.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting range is T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate. The results should be within a 1 °C range for a pure sample.
Solubility Profile: A Key to Application
Solubility dictates a compound's utility, from reaction conditions to bioavailability. As an aromatic amine, this compound is expected to be poorly soluble in water but soluble in organic solvents[5][6]. The aniline nitrogen provides a site for protonation, suggesting increased solubility in acidic aqueous solutions.
-
Qualitative Assessment (Solvent Array):
-
To a series of vials, add ~5 mg of the compound.
-
Add 1 mL of various solvents (e.g., water, ethanol, DMSO, dichloromethane, 1 M HCl).
-
Vortex each vial for 1 minute and visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (Shake-Flask Method in Water):
-
Prepare a supersaturated solution by adding an excess of the compound to a known volume of purified water (e.g., 20 mg in 10 mL).
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Filter the solution through a 0.45 µm filter to remove undissolved solid.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration using a calibrated HPLC-UV method.
-
Acidity and Basicity: The pKa Value
The basicity of the aniline nitrogen is a defining chemical feature. It is influenced by the electron-donating methyl group, which slightly increases basicity, and the bulky, somewhat electron-withdrawing pyrrole group at the ortho position, which can sterically hinder and electronically disfavor protonation. Aromatic amines are generally weak bases[6]. For comparison, the predicted pKa of the parent compound, 2-(1H-pyrrol-1-yl)aniline, is approximately 2.09, indicating very weak basicity[7].
-
Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature.
-
Measurement:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.01 M HCl).
-
Record the pH value after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by using the first derivative of the titration curve to precisely locate the equivalence point.
Spectroscopic and Structural Elucidation
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The expected spectra for this compound would show distinct signals for the aromatic, pyrrolic, methyl, and amine protons.
-
¹H NMR:
-
Amine Protons (-NH₂): A broad singlet, likely in the 3.5-4.5 ppm range, which is exchangeable with D₂O.
-
Aromatic Protons: Three signals in the aromatic region (~6.7-7.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Pyrrole Protons: Two signals, appearing as triplets (or multiplets), corresponding to the α-protons (~6.8 ppm) and β-protons (~6.3 ppm) of the pyrrole ring[8].
-
Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
-
-
¹³C NMR:
-
Distinct signals for the 11 carbon atoms, including the methyl carbon (~20 ppm), the pyrrole carbons (~109, 122 ppm), and the six unique aromatic carbons (~115-145 ppm)[8].
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
N-H Stretch: Two distinct, sharp to medium bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂)[9].
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals from the methyl group just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.
-
Apparatus Setup: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Measurement: Apply pressure using the anvil to ensure good contact. Acquire the spectrum.
-
Data Processing: Perform a background subtraction. Label significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺•): A strong peak at m/z = 172.
-
Key Fragments: Fragmentation may occur via loss of a methyl radical ([M-15]⁺) or through cleavages related to the pyrrole or aniline rings. The fragmentation of related N-aryl pyrroles can be complex, but key losses may involve HCN or C₂H₂ from the pyrrole ring.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z = 173.
-
Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Synthesis and Characterization Workflow
Understanding the origin of a compound is crucial for interpreting its properties. The synthesis of 2-(1H-pyrrol-1-yl)anilines typically follows a two-step process known as the Clauson-Kaas reaction followed by reduction[8].
General Synthetic Pathway
Caption: General synthesis of this compound.
Conclusion
This guide has detailed the essential , grounded in both theoretical principles and robust experimental protocols. A thorough understanding and precise measurement of its melting point, solubility, pKa, and spectroscopic characteristics are indispensable for its successful application in research and development. The methodologies presented herein provide a validated framework for scientists to confirm the identity, purity, and behavior of this important chemical entity, thereby accelerating the journey from molecular concept to tangible innovation.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
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PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Royal Society of Chemistry. [Link]
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SpectraBase. (5-methyl-2-phenyl-1H-pyrrol-3-yl)amine - 13C NMR. SpectraBase. [Link]
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SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline. SIELC Technologies. [Link]
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ResearchGate. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]
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ChemBK. 2-(1H-PYRROL-1-YL)ANILINE. ChemBK. [Link]
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ResearchGate. One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. ResearchGate. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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MDPI. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]
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ACS Publications. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega. [Link]
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ResearchGate. abstract about aromatic amines. ResearchGate. [Link]
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ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. ResearchGate. [Link]
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Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
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ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]
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Matrix Fine Chemicals. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE. Matrix Fine Chemicals. [Link]
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5-methyl-2-(1H-pyrrol-1-yl)aniline molecular structure and formula
An In-Depth Technical Guide to 5-methyl-2-(1H-pyrrol-1-yl)aniline: Structure, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structure, combining a substituted aniline ring with a pyrrole moiety, makes it a precursor of significant interest for the development of complex organic molecules. This guide provides a detailed technical overview of its molecular structure, physicochemical properties, established synthesis protocols, and key applications, particularly within the pharmaceutical and materials science sectors. For researchers and drug development professionals, understanding the characteristics and synthetic pathways of this intermediate is crucial for leveraging its potential in creating novel compounds with tailored biological activities and material properties.[1][2]
Physicochemical and Structural Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 59194-21-7.[3][4][] The molecule consists of a toluene backbone where an amino group and a pyrrol-1-yl group are positioned ortho to each other.
Molecular Formula and Structure
The molecular formula of the compound is C₁₁H₁₂N₂.[3][][6] This formula corresponds to a molecular weight of 172.23 g/mol .[3][][6]
The structure features a planar pyrrole ring attached via its nitrogen atom to the C2 position of 5-methylaniline. This arrangement creates steric and electronic interactions that influence the molecule's reactivity and conformational preferences.
Caption: 2D structure of this compound.
Physicochemical Data Summary
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 59194-21-7 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [3][] |
| Molecular Weight | 172.23 g/mol | [3][][6] |
| IUPAC Name | 5-methyl-2-pyrrol-1-ylaniline | [3][] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 310.7±35.0 °C (at 760 mmHg) | [1] |
| Storage | 2-8°C, protect from light | [1] |
Spectroscopic Analysis
Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, typical chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyrrole rings, a singlet for the methyl group protons, and a broad singlet for the amine (NH₂) protons. The protons on the pyrrole ring typically appear as two distinct triplets.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The chemical shifts will differentiate the aromatic carbons from the methyl carbon.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).[3]
-
Mass Spectrometry : The exact mass is 172.100048391 Da, which can be confirmed by high-resolution mass spectrometry (HRMS).[3]
Synthesis Methodology
The synthesis of 2-(1H-pyrrol-1-yl)aniline derivatives is well-established and typically proceeds via a two-step sequence involving a pyrrole formation reaction followed by the reduction of a nitro group. This approach provides a reliable and scalable route to the target molecule.[7]
Synthesis Workflow
The overall synthetic pathway is depicted below. It starts from a commercially available substituted nitroaniline and utilizes the Clauson-Kaas reaction for pyrrole synthesis.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines.[7]
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
-
Reaction Setup : To a round-bottom flask, add 5-methyl-2-nitroaniline (1 equivalent) and glacial acetic acid (approx. 5 mL per mmol of aniline).
-
Reagent Addition : Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the mixture.
-
Heating : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Acetic acid serves as both the solvent and the acidic catalyst required to hydrolyze the dimethoxytetrahydrofuran to succinaldehyde, which then condenses with the primary amine in the Clauson-Kaas reaction to form the pyrrole ring.
-
-
Work-up : After cooling to room temperature, pour the reaction mixture into a beaker containing water (approx. 3 times the volume of acetic acid used).
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Purification : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude nitro-intermediate. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup : To a round-bottom flask, add the crude 1-(4-methyl-2-nitrophenyl)-1H-pyrrole from the previous step, iron powder (Fe, 4 equivalents), and ammonium chloride (NH₄Cl, 1 equivalent).
-
Solvent Addition : Add water to the flask (approx. 2.5 mL per mmol of the starting nitroaniline).
-
Heating : Heat the mixture to reflux with vigorous stirring for 4 hours.
-
Causality: This is a classic Béchamp reduction. Iron metal in the presence of a mild acid source (generated in situ from NH₄Cl) acts as the reducing agent to convert the nitro group (-NO₂) to a primary amine (-NH₂).
-
-
Work-up : After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification and Validation : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel (using a petroleum ether/ethyl acetate gradient) to yield the final product.
-
Trustworthiness: The integrity of the protocol is validated by confirming the structure and purity of the final compound using NMR and MS analysis, ensuring it meets the specifications for subsequent applications.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate. Pyrrole and aniline moieties are prevalent in a vast array of biologically active molecules and functional materials.[2]
Pharmaceutical Intermediate
This compound is a key starting material for synthesizing more complex molecules with potential therapeutic applications.[1][8] The aniline functional group allows for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or participation in cyclization reactions to form other heterocyclic systems.
-
Antimicrobial/Anti-inflammatory Agents : The pyrrole nucleus is a component of many compounds with demonstrated antimicrobial and anti-inflammatory properties.[2]
-
Anticancer Agents : Substituted anilines are core structures in many kinase inhibitors used in oncology. While anilines can sometimes introduce toxicity, their strategic modification is a cornerstone of modern medicinal chemistry.[9] The structure of this compound provides a scaffold that can be elaborated to target specific biological pathways.
Caption: Role as a building block in a drug discovery pipeline.
Ligand Synthesis and Catalysis
The nitrogen atoms in the molecule can act as coordinating sites for metal ions. This makes it a precursor for designing ligands used in asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals.[1]
Materials Science
Aniline derivatives are monomers for producing polyaniline, a type of conducting polymer. The pyrrole and methyl substitutions on this specific monomer could be used to fine-tune the electronic properties, solubility, and processability of the resulting polymers for applications in sensors, electronics, and anti-corrosion coatings.[1]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined structure, reliable synthesis, and versatile functional groups provide a solid foundation for the discovery and development of novel drugs, catalysts, and materials. This guide has outlined its core properties and methodologies, providing researchers with the technical insights necessary to harness its full potential.
References
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Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
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A Comprehensive Spectroscopic Guide to 5-methyl-2-(1H-pyrrol-1-yl)aniline
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
5-methyl-2-(1H-pyrrol-1-yl)aniline is a substituted N-arylpyrrole. The N-arylpyrrole scaffold is a significant structural motif in medicinal chemistry and materials science, appearing in a range of bioactive molecules and functional materials.[1] A thorough understanding of the spectroscopic properties of this class of compounds is fundamental for researchers in synthesis, drug development, and materials science to ensure structural integrity, purity, and to understand electronic properties.
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established spectroscopic principles and supported by data from authoritative chemical databases and relevant scientific literature. The protocols described herein represent best practices for the characterization of such molecules.
Molecular Structure and Properties
This compound possesses the molecular formula C₁₁H₁₂N₂ and a molecular weight of approximately 172.23 g/mol .[2] The structure consists of a pyrrole ring attached to the nitrogen of an aniline moiety, which is further substituted with a methyl group at the 5-position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aniline ring, the pyrrole ring, the methyl group, and the amine group. The exact chemical shifts can be influenced by the solvent and concentration.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.2 | Multiplet | 3H | Aniline ring protons |
| ~ 6.7 | Triplet | 2H | α-protons of pyrrole ring |
| ~ 6.2 | Triplet | 2H | β-protons of pyrrole ring |
| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH₂ protons |
| ~ 2.3 | Singlet | 3H | -CH₃ protons |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary. The chemical shifts for the pyrrole protons are based on known data for pyrrole itself, which show signals around 6.7 and 6.2 ppm.[3]
Experimental Protocol for ¹H NMR A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Tetramethylsilane (TMS) is typically used as an internal standard. The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to symmetry in the pyrrole ring, fewer than 11 signals might be observed for the carbon atoms.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | C-NH₂ of aniline ring |
| ~ 130 - 140 | Quaternary carbons of aniline ring |
| ~ 115 - 130 | CH carbons of aniline ring |
| ~ 120 | α-carbons of pyrrole ring |
| ~ 110 | β-carbons of pyrrole ring |
| ~ 20 | -CH₃ carbon |
Note: These are predicted values based on the analysis of similar structures such as aniline and N-substituted pyrroles.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic vibrations for the N-H bonds of the primary amine, C-H bonds of the aromatic rings and the methyl group, as well as C=C and C-N bonds are expected.
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3300 - 3500 | N-H stretching (primary amine, two bands) |
| 3000 - 3100 | Aromatic and pyrrole C-H stretching |
| 2850 - 2960 | Methyl C-H stretching |
| 1600 - 1650 | N-H bending (scissoring) |
| 1450 - 1600 | Aromatic and pyrrole C=C stretching |
| 1250 - 1350 | C-N stretching |
The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[7]
Experimental Protocol for FT-IR The FT-IR spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4]
Caption: Simplified workflow of an FT-IR experiment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
Expected Mass Spectrum Data
The molecular ion peak (M⁺) for this compound (C₁₁H₁₂N₂) is expected at an m/z of approximately 172. The fragmentation pattern would likely involve the cleavage of the C-N bond between the aniline and pyrrole rings.
Major Mass Spectrometry Fragments
| Mass-to-Charge Ratio (m/z) | Proposed Fragment |
| 172 | [M]⁺ (Molecular Ion) |
| 157 | [M - CH₃]⁺ |
| 106 | [Methylaniline]⁺ fragment |
| 66 | [Pyrrole]⁺ fragment |
The fragmentation is likely to be initiated by the ionization of one of the nitrogen lone pairs.
Experimental Protocol for MS The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[8] Electron ionization (EI) is a common method for generating ions.[9] The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
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IUPAC name for C11H12N2 aniline derivative
An In-Depth Guide to the IUPAC Nomenclature of C₁₁H₁₂N₂ Aniline Derivatives
Introduction
In the fields of medicinal chemistry and drug development, the unambiguous identification of molecular structures is paramount. The systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC) provides a universal language for scientists, ensuring that a chemical name corresponds to a single, unique structure. This guide focuses on the specific case of aniline derivatives with the molecular formula C₁₁H₁₂N₂, a group of compounds with significant potential as scaffolds in pharmaceutical research.
Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a foundational building block for a vast array of more complex molecules.[1] When considering the formula C₁₁H₁₂N₂, the possibilities for structural isomerism are extensive. For the purposes of this technical guide, we will define a C₁₁H₁₂N₂ aniline derivative as a molecule containing an aniline core, where the remaining atoms (C₅H₅N fragment) are arranged as substituents on either the phenyl ring or the amino group. This focused approach allows us to explore the most common and synthetically relevant structural classes that researchers are likely to encounter.
This document provides a detailed exploration of the IUPAC naming conventions for these isomers, moving beyond a simple list of rules to explain the underlying logic. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of chemical nomenclature to effectively communicate, document, and replicate their scientific work.
Section 1: Deconstructing the Isomerism of C₁₁H₁₂N₂ Aniline Derivatives
The molecular formula C₁₁H₁₂N₂ presents a rich landscape of constitutional isomers. To apply IUPAC nomenclature systematically, we must first recognize the primary structural classes that arise from different arrangements of the C₅H₅N fragment relative to the aniline core.
The aniline core itself is C₆H₇N. The remaining fragment, C₅H₅N, most commonly corresponds to a pyridyl group or a related aromatic nitrogen-containing heterocycle. The key distinction for nomenclature purposes is the point of attachment to the aniline moiety. This leads to two principal and structurally distinct classes of isomers.
Class I: N-Substituted Anilines
In this class, the C₅H₅N fragment is bonded directly to the nitrogen atom of the aniline core. The most prominent example is the family of N-phenylpyridinamines .
Class II: Ring-Substituted Anilines
Here, the C₅H₅N fragment is bonded to a carbon atom of the phenyl ring. A representative example is the family of aminobenzylpyridines , where a pyridyl ring is attached to the aniline core via a methylene (-CH₂-) bridge.
These classes are summarized below:
| Class | Description | Core Structure | Representative Sub-Family |
| I | The substituent is attached to the nitrogen atom of aniline. | C₆H₅-NH-R | N-Phenylpyridinamines |
| II | The substituent is attached to the phenyl ring of aniline. | R-C₆H₄-NH₂ | Aminobenzylpyridines |
While other isomers exist, such as those containing different heterocyclic rings (e.g., pyrrole, pyrazole) or cyano groups, the principles detailed in this guide for naming Class I and Class II structures are broadly applicable.
Section 2: The Logic of IUPAC Nomenclature: A Systematic Workflow
IUPAC nomenclature is a rule-based system designed for logical consistency. The process of naming a complex molecule can be broken down into a sequence of decisions. The causality behind these choices is rooted in a hierarchy of seniority for functional groups and parent structures. For secondary and tertiary amines, which are central to the C₁₁H₁₂N₂ aniline derivatives, the selection of the parent hydride is the critical first step.[2][3]
The general workflow for naming these compounds is illustrated in the diagram below.
Caption: A generalized workflow for deriving the IUPAC name of a substituted aniline.
Pillar of Trustworthiness: Self-Validating Protocol
This workflow acts as a self-validating system. Each step has a defined set of rules, and the correct application of these rules at each stage ensures the generation of an unambiguous and reproducible final name. The core principle is the identification of a single principal parent structure, which forms the root of the name. All other components of the molecule are then treated as substituents attached to this parent.
Section 3: Case Studies in Nomenclature for C₁₁H₁₂N₂ Isomers
To illustrate the practical application of the IUPAC workflow, we will now derive the names for representative isomers from the classes identified in Section 1.
Case Study 1: Class I Isomers - The N-Phenylpyridinamine Family
Consider the isomers formed by connecting the nitrogen of aniline to a pyridine ring. Here, we must first determine the parent hydride. According to IUPAC rules, when a nitrogen atom is part of a heterocyclic ring, the heterocycle is typically considered the senior parent structure. Therefore, pyridine is the parent, and the aniline portion is treated as a substituent group, phenylamino .
The point of attachment on the pyridine ring determines the final name.
| Isomer Structure (Schematic) | Parent Hydride | Substituent | Substituent Position | IUPAC Name |
| Aniline-N-(Pyridine-2-yl) | Pyridine | Phenylamino | 2 | N-Phenylpyridin-2-amine |
| Aniline-N-(Pyridine-3-yl) | Pyridine | Phenylamino | 3 | N-Phenylpyridin-3-amine |
| Aniline-N-(Pyridine-4-yl) | Pyridine | Phenylamino | 4 | N-Phenylpyridin-4-amine |
Expertise in Action: Causality of Naming
The choice of "pyridinamine" as the parent name over "aniline" is a direct consequence of the seniority rules for heterocyclic systems. The name "N-Phenyl" specifies that the phenyl group is attached to the nitrogen of the aminopyridine structure.[2][3] The locant (2, 3, or 4) indicates which carbon of the pyridine ring bears the amino group.
Case Study 2: Class II Isomers - The Aminobenzylpyridine Family
Now, let's consider isomers where a pyridylmethyl group (a benzyl-type substituent) is attached to the aniline ring. In this case, the IUPAC-preferred name aniline is retained as the parent hydride.[1][4] The remaining portion of the molecule is named as a single substituent.
The substituent is a pyridyl group attached to a methyl group, which is then attached to the aniline ring. This complex substituent is named by indicating the point of attachment of the pyridine ring to the methyl group, e.g., "(pyridin-2-ylmethyl)".
The position of this substituent on the aniline ring is then specified with a number (or the historical ortho-, meta-, para- designation). Numbering on the aniline ring starts with C1 as the carbon bearing the -NH₂ group.[4][5]
| Isomer Structure (Schematic) | Parent Hydride | Substituent | Substituent Position | IUPAC Name |
| 2-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 2 | 2-((Pyridin-2-yl)methyl)aniline |
| 3-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 3 | 3-((Pyridin-2-yl)methyl)aniline |
| 4-((Pyridin-2-yl)methyl)aniline | Aniline | (Pyridin-2-ylmethyl) | 4 | 4-((Pyridin-2-yl)methyl)aniline |
Note: Isomers also exist for pyridin-3-ylmethyl and pyridin-4-ylmethyl substituents, following the same naming logic.
Experimental Protocol: A Step-by-Step Naming Methodology
Let's apply a detailed protocol to name the structure 4-((pyridin-2-yl)methyl)aniline :
-
Identify the Principal Functional Group: The structure contains an amino group attached directly to a benzene ring. This identifies the molecule as a derivative of aniline, which is the preferred IUPAC parent name.[6]
-
Identify the Parent Hydride: The parent is aniline .
-
Identify and Name the Substituent:
-
There is a substituent at position 4 of the aniline ring.
-
This substituent consists of a methyl group (-CH₂-) which is itself substituted.
-
The methyl group is substituted with a pyridine ring at the pyridine's 2-position.
-
Therefore, the substituent name is (pyridin-2-ylmethyl) . Parentheses are used to enclose complex substituent names to avoid ambiguity.
-
-
Assign Locants:
-
The aniline ring is numbered starting from C1 at the point of attachment of the amino group.
-
The (pyridin-2-ylmethyl) substituent is located at position 4 .
-
-
Assemble the Final Name: Combine the components in the order: [locant]-[substituent][parent].
-
Final Name: 4-((Pyridin-2-yl)methyl)aniline
-
This systematic process ensures that any researcher, regardless of their native language or background, can deconstruct the name to draw the correct chemical structure.
Conclusion
The systematic nomenclature developed by IUPAC is an indispensable tool in the chemical sciences, providing the foundation for clear communication and data integrity. For the diverse isomers of C₁₁H₁₂N₂ aniline derivatives, a logical, step-wise application of IUPAC rules allows for the generation of precise and unambiguous names. By first identifying the core structural class—distinguishing between N-substituted and ring-substituted derivatives—one can correctly select the parent hydride. From there, the systematic identification of substituents and their locants leads to the final, authoritative name. This guide has illuminated the causality behind these rules, providing researchers and drug development professionals with the framework needed to confidently name and interpret the structures of these important chemical entities.
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An In-Depth Technical Guide to the Solubility and Stability of 5-methyl-2-(1H-pyrrol-1-yl)aniline for Pharmaceutical Development
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Profiling for Accelerated Development
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a regulatory requirement but a foundational pillar of a successful development program. The early, meticulous characterization of solubility and stability can significantly de-risk a program, inform formulation strategies, and ultimately accelerate the journey from bench to bedside. This guide is dedicated to 5-methyl-2-(1H-pyrrol-1-yl)aniline, a molecule of interest within the broader class of aromatic amines and pyrrole-containing compounds frequently explored in medicinal chemistry.
As a Senior Application Scientist, my experience has consistently shown that a proactive, rather than reactive, approach to understanding a compound's intrinsic properties is paramount. This document is structured to provide not just a series of protocols, but a strategic framework for the comprehensive evaluation of this compound. We will delve into the "why" behind the "how," offering insights into the rationale for experimental design and the interpretation of data. This guide is intended to be a living document, a starting point for the rigorous scientific investigation required to fully elucidate the pharmaceutical potential of this compound.
Physicochemical Properties: The Molecular Blueprint
A foundational understanding of the intrinsic properties of this compound is the starting point for all subsequent solubility and stability assessments. These parameters govern its behavior in various environments and provide clues to its potential liabilities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| Molecular Weight | 172.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 59194-21-7 | PubChem[1] |
| Calculated LogP | 2.8 | PubChem[1] |
| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |
| pKa | (Predicted) Amine pKa ~4-5 | Extrapolated from aniline and substituted anilines |
The calculated LogP value of 2.8 suggests that this compound possesses moderate lipophilicity. This has direct implications for its solubility, indicating a likelihood of poor aqueous solubility and better solubility in organic solvents. The presence of the basic aniline nitrogen (predicted pKa ~4-5) suggests that the aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt form.
Solubility Profiling: A Cornerstone of Formulation Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the feasible formulation strategies.[2][3] A comprehensive solubility profile should be established early in development.
Predicted Solubility Profile
Based on its structure—a substituted aniline with a pyrrole moiety—we can anticipate the following solubility characteristics:
-
Aqueous Solubility: Likely to be low, particularly at neutral and basic pH.
-
pH-Dependent Solubility: Solubility is expected to increase significantly in acidic media (pH 1-3) due to the protonation of the aniline nitrogen.
-
Organic Solvent Solubility: Good solubility is anticipated in a range of organic solvents, particularly polar aprotic solvents and alcohols.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining equilibrium solubility, providing a definitive measure of a compound's solubility in a given solvent system at a specific temperature.[4][5]
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.
Methodology:
-
Solvent Selection: A panel of solvents should be chosen to represent a range of polarities and pharmaceutical relevance. A recommended starting panel is presented in Table 2.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C and 37 °C to represent room and physiological temperature) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC-UV method detailed in Section 4.
-
Data Reporting: Express solubility in mg/mL.
Table 2: Proposed Solvents for Solubility Profiling
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To assess pH-dependent solubility relevant to the gastrointestinal tract, as per WHO guidelines.[5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Common co-solvents in liquid formulations. |
| Ketones | Acetone | A common polar aprotic solvent. |
| Esters | Ethyl Acetate | A solvent of intermediate polarity. |
| Glycols | Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | Common vehicles for oral and topical formulations. |
| Oils | Miglyol 812, Sesame Oil | To assess solubility in lipid-based formulation vehicles. |
Diagram 1: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Assessment: Predicting Shelf-Life and Degradation Pathways
Stability testing is a regulatory requirement and a critical component of drug development, providing insights into how the quality of a drug substance changes over time under the influence of environmental factors.[6] Forced degradation studies are employed to accelerate this process and identify potential degradation products.[7][8][9]
Predicted Stability Profile
The chemical structure of this compound suggests several potential stability liabilities:
-
Oxidative Degradation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products (e.g., nitroso, nitro, and polymeric species). This is often accelerated by light and the presence of metal ions.
-
Photodegradation: Both the aniline and pyrrole rings are chromophores that can absorb UV and visible light, potentially leading to photolytic degradation.
-
Hydrolytic Instability: While the core structure is generally resistant to hydrolysis, extreme pH conditions, particularly in combination with elevated temperatures, may induce degradation. The pyrrole ring can be susceptible to cleavage under strong acidic conditions.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance to an appropriate extent (typically 5-20% degradation) to identify degradation products and validate the stability-indicating nature of the analytical method.[10][11]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the stress conditions outlined in Table 3. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Section 4).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
Table 3: Recommended Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments.[12] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments.[12] |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidative degradation.[8] |
| Thermal Degradation | 80 °C (solid-state and in solution) | To assess the effect of heat on stability.[8] |
| Photodegradation | Exposure to light source providing both UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method: A Prerequisite for Accurate Assessment
A validated stability-indicating analytical method (SIAM) is essential for accurately quantifying the decrease in the concentration of the drug substance and the increase in the concentration of degradation products.[13][14][15] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[16]
Proposed HPLC Method Parameters
The following HPLC parameters are proposed as a starting point for method development. Optimization will be necessary to achieve adequate separation of the parent compound from all potential degradation products.
Table 4: Proposed Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A versatile stationary phase for the separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute all components. | To ensure separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm (or λmax of the compound) and PDA scan | To monitor the parent compound and assess peak purity. |
Method Validation
Once the HPLC method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, the protocols and insights provided herein, grounded in established scientific principles and regulatory guidelines, offer a robust starting point for its characterization.
The successful execution of these studies will yield a wealth of data that is crucial for:
-
Informing Formulation Strategy: The solubility profile will guide the selection of appropriate excipients and dosage forms.
-
Ensuring Product Quality and Safety: The stability data will establish a re-test period or shelf-life and identify potential degradation products that may require toxicological assessment.
-
Supporting Regulatory Submissions: A comprehensive data package on solubility and stability is a non-negotiable component of any regulatory filing.
It is imperative that all experimental work is conducted with meticulous attention to detail and is thoroughly documented. The data generated will not only be pivotal for the development of this compound but will also contribute to the broader scientific understanding of this important class of molecules.
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The Strategic Utility of 5-Methyl-2-(1H-pyrrol-1-yl)aniline: A Technical Guide for Synthetic Chemists
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Methyl-2-(1H-pyrrol-1-yl)aniline emerges as a highly versatile and valuable scaffold, particularly for the synthesis of nitrogen-containing heterocyclic compounds with significant biological activity. Its unique arrangement of a nucleophilic aniline, a reactive aromatic ring, and a pyrrole moiety provides a rich platform for a diverse array of chemical transformations. This technical guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the synthetic applications of this compound, with a focus on its pivotal role in the construction of pyrrolo[1,2-a]quinoxalines, a class of compounds with recognized therapeutic potential.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | Typically a solid |
| Melting Point | 88-90 °C[1] |
| Boiling Point | 310.7±35.0 °C at 760 mmHg[1] |
| CAS Number | 59194-21-7[2] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is recommended to maintain its stability and purity. As with all aniline derivatives, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling to avoid skin and eye contact.
Synthesis of the Building Block: A Practical Approach
The synthesis of 2-(1H-pyrrol-1-yl)anilines is typically achieved through a two-step sequence involving a Clauson-Kaas pyrrole synthesis followed by the reduction of a nitro group. This well-established methodology provides a reliable route to the target building block.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)anilines
The following is a general and adaptable protocol for the synthesis of 2-(1H-pyrrol-1-yl)anilines, based on established literature procedures.
Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole
-
To a solution of 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1 to 1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
To a solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a mixture of ethanol and water, add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for H₂/Pd-C) and monitor by TLC.
-
Upon completion, filter the reaction mixture (if using a solid reducing agent) and concentrate the filtrate.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting this compound can be purified by column chromatography or recrystallization.
The Cornerstone Application: Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction
A primary application of this compound is its use as a key precursor in the synthesis of pyrrolo[1,2-a]quinoxalines. This class of heterocyclic compounds has garnered significant attention due to its diverse biological activities, including anticancer and protein kinase inhibitory properties.[3] The Pictet-Spengler reaction, a classic and powerful tool for the construction of fused nitrogen-containing heterocycles, provides an efficient route to these valuable scaffolds.
Reaction Mechanism: A Stepwise Look at the Pictet-Spengler Condensation
The Pictet-Spengler reaction of this compound with an aldehyde proceeds through a series of well-defined steps:
-
Imine Formation: The primary amine of the aniline derivative undergoes condensation with the aldehyde to form a reactive imine intermediate.
-
Iminium Ion Formation: Under acidic conditions, the imine is protonated to generate an electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich pyrrole ring acts as an intramolecular nucleophile, attacking the iminium ion in a cyclization step.
-
Aromatization: The resulting intermediate undergoes a subsequent oxidation or rearrangement to afford the stable, aromatic pyrrolo[1,2-a]quinoxaline core.
Caption: Mechanistic workflow of the Pictet-Spengler reaction.
Authoritative Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinoxalines
The following protocol is adapted from the work of Coluccia et al. and provides a green and efficient method for the synthesis of pyrrolo[1,2-a]quinoxalines.[4]
General Procedure:
-
To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 equivalents) in 96% ethanol (2 mL), add this compound (1 equivalent) and the corresponding aldehyde (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the desired pyrrolo[1,2-a]quinoxaline.
This protocol highlights the use of a mild and environmentally friendly catalyst, demonstrating the practical applicability of this transformation in a research setting.[4]
Expanding the Synthetic Horizon: Further Reactivity and Applications
Beyond the pivotal Pictet-Spengler reaction, the structural features of this compound open doors to a variety of other synthetic transformations.
Reactivity of the Aniline Moiety
The aniline functional group is a versatile handle for further molecular elaboration.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions of the benzene ring.[5] However, the position ortho to the amino group is already substituted by the pyrrole ring. Therefore, electrophilic substitution is expected to occur primarily at the position para to the amino group. This allows for the introduction of various substituents, such as halogens, nitro groups (with caution due to the acidic conditions), and sulfonic acid groups, further diversifying the available derivatives.[5]
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, a highly versatile intermediate. Diazonium salts can undergo a wide range of reactions, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, enabling the introduction of a variety of functional groups in place of the amino group.
-
N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides, providing access to a wide range of amide and secondary/tertiary amine derivatives.
Reactivity of the Pyrrole Ring
The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic attack, typically at the C2 and C5 positions.[6] However, in this compound, the C1 position is already substituted. The reactivity of the pyrrole ring towards electrophiles will be influenced by the electronic effects of the aniline substituent. This provides opportunities for further functionalization of the pyrrole core, for instance, through Vilsmeier-Haack formylation or acylation under Friedel-Crafts conditions.
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of strategic molecular design. Its straightforward synthesis and inherent reactivity make it an invaluable building block for the construction of complex, biologically active molecules. The demonstrated utility in the efficient synthesis of pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction underscores its significance in medicinal chemistry and drug discovery. The potential for further derivatization through reactions at both the aniline and pyrrole moieties ensures its continued relevance and application in the pursuit of novel chemical entities. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this versatile and powerful building block.
References
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Coluccia, A., et al. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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RSC Publishing. (2011). One-pot synthesis of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry. [Link]
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Singh, U. P., & Gahtori, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(49), 30998-31023. [Link]
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Zayed, M. F., et al. (2018). Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry, 26(15), 4465-4474. [Link]
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YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1. [Link]
-
ACS Publications. (2025). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(1H-pyrrol-1-yl)aniline Compounds
Abstract
The 2-(1H-pyrrol-1-yl)aniline core is a significant heterocyclic motif that has garnered substantial interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound class. Eschewing a rigid template, this document is structured to logically narrate the journey from the foundational synthetic methodologies that enabled its creation to its contemporary applications as a versatile building block. We will delve into the seminal works that laid the groundwork for N-aryl pyrrole synthesis, provide detailed, validated experimental protocols for the preparation and characterization of 2-(1H-pyrrol-1-yl)aniline, and discuss its role as a precursor to complex, biologically active molecules and functional organic materials. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Introduction: The Significance of the 2-(1H-pyrrol-1-yl)aniline Scaffold
The fusion of an aniline moiety with a pyrrole ring at the 1-position gives rise to the 2-(1H-pyrrol-1-yl)aniline scaffold, a structure of considerable interest due to its unique electronic and steric properties. The pyrrole ring, an electron-rich aromatic heterocycle, is a common feature in a vast array of natural products and pharmaceuticals, contributing to their biological activity.[1] The aniline substructure, in turn, provides a crucial handle for further functionalization and is itself a key component in many bioactive molecules.[2] The combination of these two pharmacophores in a single molecule creates a "privileged scaffold" that has proven to be a valuable starting point for the discovery of new therapeutic agents and advanced materials.[3]
This guide will trace the historical development of the synthetic strategies that have made 2-(1H-pyrrol-1-yl)aniline and its derivatives readily accessible. We will begin by examining the classical methods for pyrrole synthesis and then progress to more modern techniques for C-N bond formation, which are directly applicable to the synthesis of this target compound.
Historical Perspective: The Dawn of N-Aryl Pyrrole Synthesis
While a singular, definitive report detailing the "discovery" of 2-(1H-pyrrol-1-yl)aniline is not readily apparent in the annals of early chemical literature, its existence is a direct consequence of the development of robust methods for the synthesis of N-substituted pyrroles. The latter half of the 19th century and the early 20th century witnessed groundbreaking work in heterocyclic chemistry that laid the foundation for the eventual synthesis of this and many other complex aromatic systems.
The Paal-Knorr Pyrrole Synthesis: A Cornerstone in Heterocyclic Chemistry
In 1884, German chemists Carl Paal and Ludwig Knorr independently reported a method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5] This reaction, now famously known as the Paal-Knorr synthesis, proved to be a remarkably versatile and straightforward approach to constructing the pyrrole ring.[6][7] The reaction proceeds via the condensation of the amine with both carbonyl groups of the 1,4-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrrole.[8]
The general mechanism of the Paal-Knorr synthesis is a testament to the fundamental principles of carbonyl chemistry and nucleophilic attack. The initial step involves the formation of a hemiaminal upon the reaction of the primary amine with one of the carbonyl groups. A subsequent intramolecular nucleophilic attack by the nitrogen on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to afford the stable aromatic pyrrole ring.[9]
Figure 1: Generalized workflow of the Paal-Knorr pyrrole synthesis.
The application of the Paal-Knorr synthesis to aromatic diamines, such as o-phenylenediamine, provides a direct route to N-aryl anilines containing a pyrrole ring.
The Clauson-Kaas Pyrrole Synthesis: An Alternative Pathway
In 1952, N. Clauson-Kaas and Z. Tyle introduced another powerful method for the synthesis of N-substituted pyrroles.[10] The Clauson-Kaas reaction utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl surrogate, which react with primary amines under acidic conditions to form the corresponding pyrrole.[6][11] This method is particularly useful as 2,5-dimethoxytetrahydrofuran is a commercially available and stable reagent.
The mechanism of the Clauson-Kaas reaction involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr type condensation with the primary amine.[11]
Figure 2: Generalized workflow of the Clauson-Kaas pyrrole synthesis.
Modern Synthetic Approaches and Detailed Protocols
While the Paal-Knorr and Clauson-Kaas reactions remain valuable tools, modern organic synthesis has seen the development of more sophisticated methods for the construction of C-N bonds, which can also be applied to the synthesis of 2-(1H-pyrrol-1-yl)aniline and its derivatives. These include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation. However, for the direct synthesis of the parent 2-(1H-pyrrol-1-yl)aniline, the classical methods often provide the most straightforward and cost-effective routes.
Detailed Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)aniline via a Modified Paal-Knorr Reaction
This protocol is adapted from established procedures for the Paal-Knorr synthesis and is optimized for the preparation of 2-(1H-pyrrol-1-yl)aniline.
Objective: To synthesize 2-(1H-pyrrol-1-yl)aniline from o-phenylenediamine and 2,5-dimethoxytetrahydrofuran.
Materials:
-
o-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-(1H-pyrrol-1-yl)aniline as a solid.
Characterization of 2-(1H-pyrrol-1-yl)aniline
The identity and purity of the synthesized 2-(1H-pyrrol-1-yl)aniline can be confirmed by various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [12][13] |
| Molecular Weight | 158.20 g/mol | [12] |
| Appearance | White to light yellow powder or crystal | [14] |
| Melting Point | 97.0 to 101.0 °C | [14] |
| ¹H NMR (CDCl₃) | δ (ppm): 6.95–6.85 (m, 2H), 6.75 (t, J=2.2 Hz, 2H), 6.25 (t, J=2.2 Hz, 2H), 3.85 (br s, 2H, NH₂) | [15] |
| ¹³C NMR (CDCl₃) | δ (ppm): 142.9, 131.8, 128.9, 122.3, 121.8, 118.9, 116.3, 109.9 | [12] |
| IR (KBr, cm⁻¹) | ν: 3450, 3350 (N-H stretching), 1620 (N-H bending), 1500, 1450 (aromatic C=C stretching) | [12] |
Applications in Medicinal Chemistry and Materials Science
The 2-(1H-pyrrol-1-yl)aniline scaffold is a valuable building block for the synthesis of more complex heterocyclic systems with diverse biological activities and material properties.
A Key Intermediate in the Synthesis of Pyrrolo[1,2-a]quinoxalines
One of the most significant applications of 2-(1H-pyrrol-1-yl)aniline is its use as a precursor for the synthesis of pyrrolo[1,2-a]quinoxalines.[9][16] This tricyclic heterocyclic system is of great interest in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[17]
The synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline can be achieved through various methods, often involving a Pictet-Spengler type reaction with an aldehyde or a related carbonyl compound.[15] This reaction leads to the formation of the third ring, yielding the desired tricyclic scaffold.
Figure 3: Synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline.
Table of Representative Pyrrolo[1,2-a]quinoxaline Derivatives and their Biological Activities:
| Derivative | R-group on Quinoxaline Ring | Biological Activity | Reference |
| PQ-1 | 4-Phenyl | Antiproliferative against breast cancer cells | [15] |
| PQ-2 | 4-(4-Chlorophenyl) | Antileishmanial agent | [17] |
| PQ-3 | 4-Methyl | Antitumor activity | [16] |
Potential in Organic Electronics
The electron-rich nature of the pyrrole ring, combined with the potential for functionalization at the aniline nitrogen, makes 2-(1H-pyrrol-1-yl)aniline and its derivatives interesting candidates for applications in organic electronics.[18] Pyrrole-based polymers have been extensively studied for their conducting properties.[19] The aniline moiety can be used to tune the electronic properties of the resulting materials and to improve their processability and stability. While the direct application of the parent compound is not widespread, its derivatives hold promise for the development of new organic semiconductors and conducting polymers.
Conclusion
The 2-(1H-pyrrol-1-yl)aniline scaffold, while not having a single dramatic "discovery" moment, has emerged as a fundamentally important building block in modern organic chemistry. Its accessibility through classical and robust synthetic methods like the Paal-Knorr and Clauson-Kaas reactions has facilitated its widespread use. This guide has provided a historical context for its synthesis, detailed experimental procedures for its preparation and characterization, and highlighted its crucial role as a precursor to medicinally relevant pyrrolo[1,2-a]quinoxalines and its potential in the field of organic electronics. As the demand for novel therapeutic agents and advanced materials continues to grow, the versatile and privileged nature of the 2-(1H-pyrrol-1-yl)aniline scaffold ensures its continued importance in the landscape of chemical research and development.
References
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Methodological & Application
Application Note: Synthesis Protocols for 5-Methyl-2-(1H-pyrrol-1-yl)aniline and its Derivatives
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] N-aryl pyrroles, in particular, serve as crucial intermediates in the synthesis of biologically active compounds and advanced materials.[3] The specific structure of 5-methyl-2-(1H-pyrrol-1-yl)aniline combines the reactive aniline moiety with the N-substituted pyrrole, making it a highly valuable building block for drug discovery and development.[4][5] Anilines are common starting points in medicinal chemistry; however, their metabolic pathways can sometimes lead to toxicity.[6][7] The development of diverse aniline derivatives, such as the title compound, allows researchers to modulate physicochemical properties and mitigate potential adverse effects, thereby expanding the accessible chemical space for novel therapeutics.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its derivatives. It details robust and reproducible protocols for the most effective synthetic strategies, explains the causality behind experimental choices, and offers insights into optimization and troubleshooting.
Core Synthetic Strategies
The construction of the N-aryl pyrrole bond is central to synthesizing the target compounds. Three primary methodologies are prevalent: the Paal-Knorr condensation, the Clauson-Kaas reaction, and modern palladium-catalyzed cross-coupling reactions.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly efficient method for forming pyrrole rings.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions.[10][11] The reaction's appeal lies in its operational simplicity, high atom economy, and the commercial availability of starting materials.[1][12] The mechanism proceeds via the formation of a hemiaminal, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[8][11]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
The Clauson-Kaas Reaction
The Clauson-Kaas reaction is a valuable modification of the Paal-Knorr synthesis that uses 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable and easy-to-handle surrogate for the more reactive 1,4-dicarbonyl precursor, succinaldehyde.[1][13][14] This method is particularly effective for synthesizing N-substituted pyrroles that are unsubstituted at the 2- and 5-positions. The reaction is typically catalyzed by an acid, such as acetic acid, which facilitates the hydrolysis of DMTHF in situ to generate the necessary dicarbonyl intermediate.[14] Recent advancements have focused on developing greener protocols using various catalysts to improve efficiency and environmental friendliness.[15]
Caption: General scheme for the Clauson-Kaas synthesis.
Buchwald-Hartwig Amination
For substrates that may be sensitive to the acidic conditions of condensation reactions, the Buchwald-Hartwig amination offers a powerful alternative.[16] This palladium-catalyzed cross-coupling reaction forms C-N bonds by reacting an aryl halide (or triflate) with an amine.[16][17] To synthesize the target scaffold, this would involve coupling pyrrole with a substituted aryl halide like 2-bromo-4-methylaniline. The reaction's success hinges on the use of a palladium catalyst and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the catalytic cycle.[18] This method provides excellent functional group tolerance and broad substrate scope, making it a cornerstone of modern synthetic chemistry.[16][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Comparative Synthesis
The choice of synthetic method can significantly impact reaction efficiency. The table below summarizes typical conditions and outcomes for the synthesis of N-aryl pyrroles, allowing for easy comparison.
| Method | Amine Substrate | Carbon Source | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Paal-Knorr | Aniline | 2,5-Hexanedione | PEG-SO3H / H₂O | 80 | 1.5 h | 95 | |
| Paal-Knorr | 4-Fluoroaniline | 2,5-Hexanedione | CATAPAL 200 / Neat | 60 | 45 min | 96 | [20] |
| Clauson-Kaas | 4-Bromoaniline | 2,5-DMTHF | Acetic Acid | 118 | 2 h | Good | [14] |
| Clauson-Kaas | Various Anilines | 2,5-DMTHF | Zn(OTf)₂ / Neat | 70 | 8 h | 75-92 | |
| Buchwald-Hartwig | Pyrrole | 4-Bromoiodobenzene | CuI / Diamine ligand | 110 | 24 h | 90 | [21] |
| Buchwald-Hartwig | Pyrrole | 4-Chlorotoluene | Pd/keYPhos / tBuOK | 50 | 12 h | 94 | [22] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing the target compound and a key derivative.
Protocol 1: Synthesis of this compound via Clauson-Kaas Reaction
This protocol describes the direct synthesis of the title compound using a well-established acid-catalyzed condensation.[14]
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (approx. 20 mL per gram of amine).
-
Addition of Reagent: While stirring, add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water (approx. 100 mL).
-
Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20) to yield pure this compound.
Protocol 2: Synthesis of 2,5-dimethyl-1-(4-methyl-2-aminophenyl)-1H-pyrrole via Microwave-Assisted Paal-Knorr Reaction
This protocol details a rapid, microwave-assisted synthesis of a dimethylated derivative, which is often used to improve solubility or modulate electronic properties.[12]
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Microwave vial (2-5 mL) with cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and 2,5-hexanedione (1.0 eq) in ethanol (2-3 mL).
-
Catalyst Addition: Add glacial acetic acid (e.g., 50 µL for a 0.1 mmol scale reaction).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for 15-30 minutes. Use an initial power of ~150 W to reach the target temperature quickly, then maintain with lower power.[12]
-
Cooling and Solvent Removal: After the reaction is complete, allow the vial to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly purified by column chromatography as described in Protocol 1 to yield the desired product.
Caption: A general workflow for the synthesis and purification of N-aryl pyrroles.
Troubleshooting & Optimization
-
Low Yield in Condensation Reactions: If yields are low, ensure the acid catalyst is fresh and the reaction is run for a sufficient duration. In Paal-Knorr synthesis, excessively acidic conditions (pH < 3) can favor furan formation; using a weak acid like acetic acid is often optimal.[11] For sluggish reactions, increasing the temperature or switching to microwave irradiation can improve conversion rates.[12]
-
Formation of Side Products: Aniline derivatives can be prone to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (N₂ or Argon) can mitigate this. In the synthesis of the title compound, self-condensation of the diamine is a potential side reaction; using the dicarbonyl source in slight excess can help drive the desired reaction.
-
Purification Challenges: The presence of two amine groups in the starting material and one in the product can cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5%) to the eluent can help obtain cleaner separation and better peak shapes.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through several reliable methods. The Clauson-Kaas and Paal-Knorr reactions represent robust, straightforward approaches suitable for a wide range of substrates. For more sensitive or complex targets, the Buchwald-Hartwig amination provides a powerful, modern alternative with excellent scope. The protocols and data presented herein offer a validated starting point for researchers to produce these valuable chemical building blocks, enabling further exploration in medicinal chemistry and materials science.
References
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Afsina, et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link][15]
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Padwa, A. (2022). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link][13]
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Kumar, A., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis and proposed mechanism. ResearchGate. [Link][1]
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Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link][8]
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Anil, G. I., et al. (2022). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry (RSC Publishing). [Link][3]
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LibreTexts. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Chemistry LibreTexts. [Link][14]
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Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]
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Heravi, M. M., et al. (2012). A Green, Chemoselective, and Efficient Protocol for Paal–Knorr Pyrrole and Bispyrrole Synthesis Using Biodegradable Polymeric Catalyst PEG-SO3H in Water. ElectronicsAndBooks. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link][11]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link][9]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][16]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][17]
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CEM. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. CEM Corporation. [Link][23]
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Rios-Licea, E., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link][20]
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Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link][21]
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Wang, Z., et al. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link][22]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link][18]
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Lednev, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link][19]
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Chawla, G., & Sharma, A. K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link][2]
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Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link][24]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link][7]
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Leveraging 5-Methyl-2-(1H-pyrrol-1-yl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
An Application Note and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5-methyl-2-(1H-pyrrol-1-yl)aniline in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring both a reactive aniline moiety and an N-arylpyrrole core, is of significant interest in the synthesis of complex heterocyclic structures prevalent in medicinal chemistry and materials science.[1] This guide moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale behind protocol choices, ensuring scientifically sound and reproducible outcomes. Detailed, field-tested protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are provided, alongside mechanistic diagrams and troubleshooting advice to address common experimental challenges.
Introduction: The Strategic Value of the N-Arylpyrrole Aniline Scaffold
Nitrogen-containing heterocyclic compounds are foundational motifs in modern drug discovery, prized for their ability to form key interactions with biological targets.[2] Among these, the N-arylpyrrole substructure is a recurring feature in numerous biologically active molecules.[1] The compound this compound presents a unique synthetic opportunity by combining two powerful functionalities in a single molecule:
-
A Primary Arylamine: The aniline group serves as an excellent nucleophile for C-N bond formation, most notably in the Buchwald-Hartwig amination, enabling the construction of complex diaryl or alkyl-aryl amines.[3]
-
A Substituted Phenyl Ring: The phenyl ring can be readily halogenated, transforming the molecule into a versatile electrophile for a suite of C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4][5]
This dual reactivity makes it a strategic precursor for generating molecular diversity, allowing for sequential or orthogonal coupling strategies to build complex, three-dimensional structures. This guide will focus on the practical application of this reagent in the most impactful of these transformations.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Palladium's remarkable efficacy in catalyzing cross-coupling reactions stems from its ability to cycle between Pd(0) and Pd(II) oxidation states, orchestrating a sequence of three fundamental steps that forge new bonds with high efficiency and selectivity.[5][6] Understanding this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.
A generalized catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[7] This is often the rate-limiting step.
-
Transmetalation / Coordination: In C-C coupling reactions like the Suzuki, an organometallic reagent (R²-M) transfers its organic group to the palladium center.[6] In C-N couplings like the Buchwald-Hartwig, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8][9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) coupled on the Pd(II) center are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligands, base, and solvent profoundly influences the efficiency of each step, affecting catalyst stability, reaction rate, and substrate scope.[10][11]
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, offering vast improvements in scope and mildness over classical methods.[3][12] This reaction directly utilizes the aniline functionality of this compound to couple with various aryl or heteroaryl halides.
Mechanistic Considerations
The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands.[13][14] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which readily undergoes oxidative addition even with less reactive aryl chlorides.[10] The steric bulk also facilitates the final reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[15][16] A strong, non-nucleophilic base, typically an alkoxide, is required to deprotonate the amine-palladium complex to form the crucial palladium-amido intermediate.[13]
Graphviz Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2 - 2.4 mol% relative to Pd).
-
Reagent Addition: Under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Causality Note: Using a slight excess of the aniline and base ensures complete consumption of the limiting aryl halide and drives the reaction forward.[13]
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, approx. 0.1 M concentration relative to the aryl halide). The solvent must be free of oxygen, which can deactivate the palladium catalyst.[17][18]
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Typical Buchwald-Hartwig Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Precatalysts | Pd(II) sources are reduced in situ to active Pd(0). Precatalysts offer better air stability and activity.[9][17] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphines promote oxidative addition and reductive elimination.[9][10][19] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base is essential for amine deprotonation. Alkoxides are generally most effective.[13][18] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Must be thoroughly degassed.[18] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome activation barriers, particularly for oxidative addition. |
| Catalyst Load | 0.5 - 2.0 mol% | Lower loadings are desirable but may require longer reaction times or more active catalyst systems.[6] |
Application Protocol: Suzuki-Miyaura Coupling
To utilize this compound in a Suzuki reaction, it must first be functionalized with a leaving group, such as bromine or iodine. The resulting halo-aniline can then be coupled with a variety of aryl or vinyl boronic acids or esters.[20][21]
Mechanistic Considerations
The Suzuki-Miyaura coupling is distinguished by its use of an organoboron reagent and its tolerance for a wide range of functional groups.[4][7] The catalytic cycle follows the general pathway, with the key transmetalation step involving the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[18] The choice of catalyst, particularly the ligand, is critical. For heteroaryl systems, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective at preventing catalyst deactivation and promoting high yields.[22]
Graphviz Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
This protocol assumes the starting material is a bromo-derivative, e.g., 4-bromo-5-methyl-2-(1H-pyrrol-1-yl)aniline.
Materials:
-
Bromo-derivative of this compound
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent mixture (e.g., Dioxane/Water or DME/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the bromo-aniline derivative (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) to achieve a concentration of ~0.1-0.2 M.
-
Causality Note: The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex required for transmetalation.[18]
-
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.
Data Summary: Typical Suzuki-Miyaura Conditions
| Parameter | Recommended Condition | Rationale & Reference |
| Pd Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often robust and effective for heteroaromatic substrates.[22] Pd(PPh₃)₄ is a classic, reliable choice.[23] |
| Ligand | dppf (integral to catalyst), PPh₃ | Dppf provides a specific bite angle beneficial for stability and activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid for transmetalation.[18] |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | A mixture of organic and aqueous solvents is typical to dissolve both organic substrates and the inorganic base.[20] |
| Temperature | 80 - 100 °C | Provides the necessary energy for the catalytic cycle to proceed efficiently. |
| Boron Reagent | Boronic Acid, Pinacol Ester (BPin) | Pinacol esters often offer greater stability and can mitigate side reactions like protodeboronation.[18] |
Other Potential Couplings: Heck and Sonogashira Reactions
The halogenated derivatives of this compound are also amenable to other important palladium-catalyzed transformations.
-
Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.[24] The mechanism proceeds via migratory insertion of the alkene followed by β-hydride elimination.[5][25] It is a powerful tool for C-C bond formation and vinylation.
-
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[26][27] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[8] This provides direct access to arylalkyne structures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or deactivated by O₂).2. Impure reagents or solvents.3. Incorrect base or base strength. | 1. Ensure a thoroughly inert atmosphere; use fresh, degassed solvents. Consider a more active precatalyst.[17]2. Purify starting materials and ensure solvents are anhydrous.[18]3. Screen different bases (e.g., switch from K₂CO₃ to NaOtBu). The choice is often substrate-dependent.[18] |
| Formation of Side Products | 1. Homocoupling: (Ar-Ar or R-R formation).2. Protodeboronation: (in Suzuki) C-B bond cleavage.3. Hydrodehalogenation: (Ar-H formation). | 1. Lower the reaction temperature or catalyst loading.2. Use a milder base (e.g., KF) or switch from a boronic acid to a more stable pinacol ester.[18]3. Ensure the system is free of trace acid/water and that the base is sufficiently strong. |
| Incomplete Conversion | 1. Catalyst deactivation over time.2. Reaction has not reached equilibrium or is kinetically slow. | 1. Use a more robust ligand (e.g., sterically hindered biarylphosphines). Add a second charge of catalyst.2. Increase reaction time, temperature, or catalyst loading. |
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its dual functionality allows for strategic application in a range of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. By understanding the fundamental mechanisms and carefully selecting reaction parameters as outlined in this guide, researchers can effectively harness the synthetic power of this reagent to advance projects in drug discovery and materials science.
References
A consolidated list of authoritative sources cited within this document.
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
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- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society.
- Buchwald–Hartwig amin
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
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- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
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- Sonogashira Coupling. Organic Chemistry Portal.
- Bioactive pyrrole-based compounds with target selectivity.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Screening of palladium catalysts for the Suzuki coupling of....
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
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The Versatile Scaffold: 5-Methyl-2-(1H-pyrrol-1-yl)aniline in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. The pyrrole ring, a fundamental nitrogen-containing heterocycle, is a well-established component of numerous biologically active compounds, including pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its role as a valuable building block in the design of novel therapeutic agents. This guide focuses on a particularly promising derivative: 5-methyl-2-(1H-pyrrol-1-yl)aniline . This molecule combines the advantageous features of the pyrrole moiety with an aniline functionality, providing a versatile platform for the synthesis of diverse compound libraries with significant potential in oncology and beyond. The strategic placement of the methyl group and the amino group on the phenyl ring offers synthetic handles for facile derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This document will serve as a detailed guide for researchers, providing insights into the applications of this scaffold, detailed synthetic protocols, and methodologies for biological evaluation.
Synthetic Protocol: Accessing the Core Scaffold
The synthesis of this compound is a critical first step in harnessing its potential. A reliable and adaptable two-step procedure, based on established methodologies for related 2-(1H-pyrrol-1-yl)anilines, is presented below. This protocol involves the initial formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the reduction of a nitro group to the key aniline functionality.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To this solution, add 2,5-dimethoxytetrahydrofuran (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux and maintain vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should result in the precipitation of the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
Step 2: Reduction to this compound
-
Reaction Setup: To a solution of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a reducing agent. A common and effective choice is iron powder in the presence of a catalytic amount of ammonium chloride in water.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the iron catalyst. Wash the Celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Application in Kinase Inhibitor Design
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The this compound scaffold serves as an excellent starting point for the design of novel kinase inhibitors. The aniline nitrogen can act as a key hydrogen bond donor, mimicking the hinge-binding interactions of many known ATP-competitive inhibitors. The pyrrole ring and the phenyl ring provide a rigid core that can be further functionalized to achieve selectivity and potency against specific kinases.
Conceptual Design and Synthetic Strategy
A common strategy in kinase inhibitor design is to append a heterocyclic moiety to the aniline nitrogen, which can then occupy the ATP-binding pocket and form crucial interactions with the kinase. The following diagram illustrates a general synthetic workflow for creating a library of potential kinase inhibitors based on the this compound scaffold.
Caption: Workflow for Kinase Inhibitor Development.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Heteroaryl-5-methyl-2-(1H-pyrrol-1-yl)aniline Derivatives
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1 equivalent), the desired aryl or heteroaryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Solvent: Add a base, such as cesium carbonate or sodium tert-butoxide (2 equivalents), and a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired coupled product.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution, ATP solution, and the test compounds at various concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle (DMSO) control.
-
Add the kinase enzyme solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Hypothetical Kinase Inhibition Data for a Series of Derivatives
| Compound ID | R-Group on Heterocycle | Target Kinase IC50 (nM) |
| Lead-01 | -H | 5,200 |
| Lead-02 | -Cl | 1,500 |
| Lead-03 | -OCH3 | 850 |
| Lead-04 | -N(CH3)2 | 250 |
Application in Anticancer Drug Discovery
The pyrrole moiety is a common feature in a number of anticancer agents.[1] Derivatives of this compound can be explored for their cytotoxic effects against various cancer cell lines. The aniline group can be acylated or transformed into other functional groups to generate compounds with diverse mechanisms of action, potentially inducing apoptosis or cell cycle arrest.
Conceptual Workflow for Anticancer Agent Development
The development of anticancer agents from the this compound scaffold would typically follow a screening cascade to identify and characterize active compounds.
Sources
experimental procedure for Suzuki-Miyaura coupling with aniline derivatives
An Application Guide to the Suzuki-Miyaura Coupling with Aniline Derivatives
Introduction: The Strategic Importance of Biarylamines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[1] A particularly valuable application of this reaction is the synthesis of biarylamines by coupling aniline derivatives with arylboron compounds. These structural motifs are central to a vast range of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[3][4]
However, the path to synthesizing these valuable compounds is not without its challenges. The presence of the unprotected amine functionality in aniline substrates can complicate the reaction, often leading to catalyst inhibition or undesired side reactions.[4] Substrates such as unprotected ortho-anilines are particularly notorious for their difficult couplings.[4] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic principles, field-proven protocols, and troubleshooting strategies necessary for successfully employing aniline derivatives in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Rationale and Key Parameter Analysis
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aniline derivative (Ar¹-X), forming a Pd(II) intermediate.[1][3] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This step involves the transfer of the second aryl group (Ar²) from the organoboron reagent to the palladium center. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[1][5][6]
-
Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are expelled from the palladium center, forming the desired biarylamine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 5-methyl-2-(1H-pyrrol-1-yl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Ensuring the structural integrity and purity of such compounds is paramount for downstream applications, particularly in drug development where impurities can have significant toxicological implications. This guide outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed for researchers, scientists, and quality control analysts, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices.
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative incorporating a pyrrole moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The primary amino group and the pyrrole ring offer multiple sites for chemical modification, while the overall aromatic system influences its electronic and solubility properties. Accurate characterization is essential to confirm its identity, quantify its purity, and identify any potential impurities from the synthetic process.
A foundational understanding of the molecule's physical and chemical properties is crucial for selecting appropriate analytical conditions.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-pyrrol-1-ylaniline | [1] |
| CAS Number | 59194-21-7 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | [1] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO, chloroform | General Chemical Knowledge |
Overall Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of this compound. Each technique provides a unique and complementary piece of information, leading to a holistic understanding of the compound's identity and quality.
Sources
Application Notes and Protocols: Purification of Crude 5-methyl-2-(1H-pyrrol-1-yl)aniline
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) development.
Introduction: The Critical Role of Purity for 5-methyl-2-(1H-pyrrol-1-yl)aniline
This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. The purity of this aniline derivative is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the formation of difficult-to-remove, structurally related impurities in the final API.[2] This guide provides a comprehensive overview of robust purification methods for crude this compound, grounded in fundamental chemical principles and supported by practical, field-proven protocols.
Understanding Potential Impurities
A crucial first step in developing a purification strategy is to anticipate the likely impurities. Based on common synthetic routes, such as the reaction of a substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran followed by reduction, potential impurities may include:[3]
-
Unreacted starting materials: Residual 5-methyl-2-nitroaniline.
-
Intermediates: Incomplete reduction products.
-
Side-products: Isomeric anilines or products from undesired side reactions.
-
Reagents and by-products: Catalysts, reducing agents, and their derivatives.[4]
These impurities can vary in polarity, boiling point, and solubility, necessitating a multi-pronged approach to achieve high purity.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[5] |
| Molecular Weight | 172.23 g/mol | PubChem[5] |
| Appearance | Not explicitly stated, but related anilines are often oils or low-melting solids that can darken on exposure to air and light.[6] | General Chemical Knowledge |
| Boiling Point | High boiling point, characteristic of many aniline derivatives.[7] | General Chemical Knowledge |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.[8] | General Chemical Knowledge |
Recommended Purification Methodologies
Based on the anticipated impurities and the physicochemical properties of this compound, a combination of column chromatography and recrystallization is recommended for achieving high purity. For thermally stable compounds, vacuum distillation can also be a viable option.[9][10]
Method 1: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For aniline derivatives, silica gel is a common and effective stationary phase.[11]
3.1.1. Principle of Separation
Silica gel is a polar, slightly acidic adsorbent.[10] Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel down the column more quickly. The choice of eluent (mobile phase) is critical for achieving good separation.
3.1.2. Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, to suppress tailing)[10]
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal solvent system will give a good separation of the desired product from impurities, with the product spot having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This will sequentially elute compounds of increasing polarity.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Expertise & Experience:
-
Aniline derivatives can sometimes "tail" on silica gel due to the interaction of the basic amine with the acidic silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this effect and improve peak shape.[10]
-
Careful monitoring of the column progress with TLC is crucial to prevent the co-elution of closely related impurities.
Method 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.
3.2.1. Principle of Recrystallization
An impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[12]
3.2.2. Protocol for Recrystallization
Materials:
-
Crude this compound (purified by chromatography if necessary)
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Dissolve the impurities well at all temperatures or not at all.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Expertise & Experience:
-
For amines that are difficult to crystallize, forming a salt (e.g., hydrochloride) can sometimes facilitate crystallization.[13] The free base can then be regenerated after purification.
-
If the compound oils out instead of crystallizing, try using a solvent pair. Dissolve the compound in a solvent in which it is highly soluble, and then add a "non-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Method 3: Vacuum Distillation
For liquid aniline derivatives with high boiling points, vacuum distillation can be an effective purification method.[9]
3.3.1. Principle of Vacuum Distillation
Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal decomposition.[7]
3.3.2. Protocol for Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a good vacuum.
-
Evacuation: Begin to evacuate the system to the desired pressure.
-
Heating: Gently heat the distillation flask.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the purified product.
-
Discontinuation: Once the desired product has been collected, remove the heat source and slowly release the vacuum.
Expertise & Experience:
-
It is crucial to have a stable vacuum for a successful distillation.
-
The boiling point of the compound under vacuum needs to be determined or estimated beforehand to set the appropriate distillation parameters.
Workflow Visualization
Caption: A typical purification workflow for this compound.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many important molecules. A systematic approach, beginning with an understanding of potential impurities and the physicochemical properties of the target compound, allows for the rational selection and optimization of purification methods. Column chromatography is a versatile technique for removing a wide range of impurities, while recrystallization is an excellent method for obtaining a highly pure, crystalline final product. For liquid products, vacuum distillation offers a viable alternative. By following the detailed protocols and expert insights provided in these application notes, researchers can confidently and efficiently purify this compound to the high standards required for research and drug development.
References
- askIITians. (2025, July 19). Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Vedantu. Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE.
- Quora. (2023, February 23). Aniline is purified by ? - Knowledge Increases by Sharing.
- PubChem. This compound.
- ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- ECHEMI.com. (2022, October 14). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
- Google Patents. US10889539B2 - Aniline purification process.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?.
- BOC Sciences. CAS 59194-21-7 this compound.
- PubChem. 2-(1H-pyrrol-1-yl)aniline.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.
- ACS Publications. (2026, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Allen. Aniline is usually purified by.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
- ChemBK. (2024, April 9). 2-(1H-PYRROL-1-YL)ANILINE.
- Biomall. This compound, 100mg.
- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information.
- BLDpharm. 59194-21-7|this compound.
- TargetMol. 5-Fluoro-2-(1H-pyrrol-1-yl)aniline.
- SIELC Technologies. (2018, May 17). 2-(1H-Pyrrol-1-yl)aniline.
- Organic Syntheses Procedure. 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- Identification and synthesis of impurities formed during sertindole preparation.
- NIH. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
- ChemicalBook. (2025, December 4). 1-Methylpyrrole.
Sources
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Application Notes and Protocols for the Scale-Up Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)aniline
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline, a key intermediate in pharmaceutical and materials science applications. The document outlines a robust and scalable synthetic strategy, focusing on the Clauson-Kaas reaction, and offers in-depth insights into process safety, analytical controls, and purification methods suitable for industrial production. This application note is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in the synthesis of a variety of functional molecules. Its structure, featuring a pyrrole ring fused to a substituted aniline, is a common motif in pharmacologically active compounds and advanced materials. The increasing demand for this intermediate necessitates a scalable and economically viable synthetic process.
Several synthetic routes to N-aryl pyrroles exist, including the Paal-Knorr synthesis and Buchwald-Hartwig amination.[1][2] However, for industrial-scale production, the Clauson-Kaas reaction presents a compelling option due to its operational simplicity and the commercial availability of starting materials.[3][4][5] This method involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.[3]
This guide will focus on a two-step, one-pot adaptation of the Clauson-Kaas synthesis, followed by a reduction, a strategy that has been shown to be effective for preparing 2-(1H-pyrrol-1-yl)anilines.[6] This approach offers advantages in terms of process efficiency and waste reduction.
Reaction Scheme and Mechanism
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthesis of this compound.
2.1. Mechanism of the Clauson-Kaas Reaction
The Clauson-Kaas reaction proceeds via an acid-catalyzed mechanism.[3] Initially, 2,5-dimethoxytetrahydrofuran is hydrolyzed in the presence of an acid to form a 1,4-dicarbonyl compound. The primary amine, 4-methyl-2-nitroaniline, then attacks the carbonyl groups, leading to the formation of a di-hemiaminal intermediate. Subsequent dehydration results in the formation of the stable aromatic pyrrole ring.[1][7]
2.2. Mechanism of Nitro Group Reduction
The reduction of the nitro group to an amine is a classic transformation in organic synthesis. In this protocol, iron powder in the presence of an electrolyte like ammonium chloride is used. This method, a variation of the Béchamp reduction, is widely employed in industrial settings due to its cost-effectiveness and efficiency.[8] The iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced to the corresponding amine.
Materials and Equipment for Industrial Scale
For a representative 10 kg scale production, the following materials and equipment are recommended:
| Material | Grade | Quantity | Supplier | Notes |
| 4-Methyl-2-nitroaniline | Technical (≥98%) | 10.0 kg | Major Chemical Supplier | |
| 2,5-Dimethoxytetrahydrofuran | Technical (≥97%) | 9.5 kg | Major Chemical Supplier | Flammable and toxic if inhaled.[9][10] Handle with care. |
| Acetic Acid | Glacial (≥99.5%) | 50 L | Major Chemical Supplier | Corrosive. |
| Iron Powder | -325 mesh | 18.4 kg | Major Chemical Supplier | |
| Ammonium Chloride | Technical (≥99.5%) | 3.5 kg | Major Chemical Supplier | |
| Ethyl Acetate | Technical | As required | Major Chemical Supplier | For extraction. |
| Water | Deionized | As required | In-house | |
| Magnesium Sulfate | Anhydrous, Technical | As required | Major Chemical Supplier | For drying. |
| Equipment | Specifications |
| Glass-Lined Reactor | 100 L capacity, with overhead stirrer, reflux condenser, and temperature probe. |
| Heating/Cooling Mantle | Compatible with the 100 L reactor. |
| Addition Funnel | 20 L capacity. |
| Filtration Unit | Nutsche filter or similar, suitable for large-scale solid-liquid separation. |
| Vacuum Pump | For solvent removal. |
| Rotary Evaporator | Industrial scale, for solvent recovery. |
| Crystallization Vessel | Jacketed, with controlled cooling capabilities. |
Detailed Step-by-Step Protocol
4.1. Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole
-
Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 4-methyl-2-nitroaniline (10.0 kg) and glacial acetic acid (50 L).
-
Initiate Agitation: Start the agitator to ensure a homogenous mixture.
-
Addition of 2,5-Dimethoxytetrahydrofuran: Slowly add 2,5-dimethoxytetrahydrofuran (9.5 kg) to the reactor. An exotherm may be observed. Maintain the addition rate to keep the internal temperature below 40 °C.
-
Heating to Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring.[6]
-
Reaction Monitoring (PAT): Monitor the reaction progress using in-line Near-Infrared (NIR) spectroscopy to track the consumption of the starting aniline. This allows for real-time process control and determination of the reaction endpoint.[11][12] The reaction is typically complete within 2-4 hours.
4.2. Step 2: In-situ Reduction to this compound
-
Cooling: Once the formation of the intermediate is complete, cool the reaction mixture to 80-90 °C.
-
Preparation of Reducing Agent Slurry: In a separate vessel, prepare a slurry of iron powder (18.4 kg) and ammonium chloride (3.5 kg) in water (25 L).
-
Addition of Reducing Agent: Carefully add the iron slurry to the reaction mixture. The addition is exothermic; control the rate to maintain the internal temperature between 90-100 °C.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.[6]
-
Reaction Monitoring (PAT): Monitor the disappearance of the nitro intermediate and the appearance of the amine product using in-line NIR or by taking periodic samples for HPLC analysis.
4.3. Work-up and Isolation
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a Nutsche filter to remove the iron oxides. Wash the filter cake with ethyl acetate.
-
Phase Separation: Transfer the filtrate to a separation funnel. The layers will separate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 L).[6]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Crystallization
Crystallization is a highly effective method for purifying aromatic amines on an industrial scale.[13][14]
-
Solvent Selection: A suitable solvent system for the crystallization of this compound is a mixture of ethanol and water.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is highly colored, add activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Slowly add water to the hot ethanolic solution until turbidity is observed. Then, add a small amount of ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Process Safety and Hazard Analysis
A thorough risk assessment should be conducted before commencing any scale-up synthesis.
-
2,5-Dimethoxytetrahydrofuran: This reagent is flammable and toxic if inhaled.[9][15] Handle in a well-ventilated area, away from ignition sources.[16][17] Use appropriate personal protective equipment (PPE), including respiratory protection.
-
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Reaction Exotherms: Both the Clauson-Kaas reaction and the nitro group reduction are exothermic. Controlled addition of reagents and efficient cooling are crucial to prevent thermal runaways.
-
Hydrogen Gas Evolution: The reduction of nitro compounds with iron can produce hydrogen gas. Ensure the reactor is properly vented to a safe area.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, the following analytical tests should be performed:
| Analytical Test | Method | Specification |
| Appearance | Visual | Off-white to light brown crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure |
| Purity | HPLC | ≥ 99.0% |
| Melting Point | Capillary Method | To be determined |
| Residual Solvents | GC-HS | Within acceptable limits |
Process Analytical Technology (PAT) for Enhanced Control
The integration of Process Analytical Technology (PAT) is crucial for ensuring a robust and well-understood manufacturing process.[18][19][20]
-
In-line NIR Spectroscopy: As mentioned in the protocol, NIR can be used for real-time monitoring of reactant consumption and product formation. This allows for precise determination of reaction endpoints, reducing cycle times and improving batch-to-batch consistency.[11][12]
-
FBRM (Focused Beam Reflectance Measurement): During the crystallization step, FBRM can be employed to monitor particle size distribution in real-time. This data can be used to control the cooling profile and agitation rate to achieve the desired crystal morphology and size, which are critical for downstream processing.
The following diagram illustrates the integration of PAT into the synthesis workflow:
Caption: Integration of PAT tools in the synthesis and purification workflow.
Conclusion
This application note provides a comprehensive and scalable protocol for the industrial synthesis of this compound. By employing the Clauson-Kaas reaction followed by an in-situ reduction, and integrating modern Process Analytical Technology, a robust, efficient, and well-controlled manufacturing process can be established. Adherence to the outlined safety procedures and quality control measures will ensure the production of a high-quality final product suitable for its intended applications.
References
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Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Retrieved from [Link]
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PDA Journal of Pharmaceutical Science and Technology. (n.d.). Process Analytical Technology in the Pharmaceutical Industry: A Toolkit for Continuous Improvement. Retrieved from [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Hamilton Company. (2024). What is Process Analytical Technology (PAT)?. Retrieved from [Link]
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Wikipedia. (2023). Process analytical technology. Retrieved from [Link]
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YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
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Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
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Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]
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Hamilton Company. (n.d.). Process Analytical Technology (PAT) Initiative. Retrieved from [Link]
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RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
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Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
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LibreTexts. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Retrieved from [Link]
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ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]
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Chemcess. (2025). Production Of Aromatic Amines. Retrieved from [Link]
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ResearchGate. (2025). Industrial processes for manufacturing amines. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
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PubMed. (n.d.). Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
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Quick Company. (n.d.). "Process For Preparation And Purification Of An Aromatic Amine". Retrieved from [Link]
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Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table. Retrieved from [Link]
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American Chemical Society. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-methyl-2-(1H-pyrrol-1-yl)aniline
Introduction: The Strategic Value of 5-methyl-2-(1H-pyrrol-1-yl)aniline in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the pyrrolo[1,2-a]quinoxaline core is a privileged scaffold known for its diverse biological properties, including anticancer and antituberculosis activities.[1][2] The strategic precursor, this compound, serves as a highly versatile building block for accessing this important class of fused heterocyclic systems. Its unique bifunctional nature, possessing a nucleophilic aniline moiety and a pyrrole ring, allows for elegant and efficient construction of complex polycyclic architectures.
This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines via the renowned Pictet-Spengler reaction.[3] We will delve into the synthesis of the precursor itself, followed by a step-by-step protocol for the cyclization reaction, elucidating the mechanistic underpinnings and the rationale behind the chosen experimental parameters. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic strategy.
Part 1: Synthesis of the Precursor: this compound
The journey to the target heterocyclic compounds begins with the efficient synthesis of the key starting material. A robust and scalable synthesis of this compound can be achieved in a two-step sequence involving a Paal-Knorr pyrrole synthesis followed by reduction of a nitro group.[4][5][6][7]
Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of the target precursor.
Protocol 1.1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
This protocol is adapted from a general method for the synthesis of N-aryl pyrroles.[4]
Rationale: The Paal-Knorr synthesis is a classic and highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) and a primary amine.[8][9] Acetic acid serves as both the solvent and a Brønsted acid catalyst to facilitate the condensation and subsequent cyclization.
Materials:
-
4-methyl-2-nitroaniline
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-2-nitroaniline (1.0 equiv.) and 2,5-dimethoxytetrahydrofuran (1.0 equiv.) in glacial acetic acid (0.2 M).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the starting aniline, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole, which can be used in the next step without further purification.
Protocol 1.2: Synthesis of this compound
Rationale: The reduction of the nitro group to an amine is a critical step. The use of nickel(II) chloride and sodium borohydride provides a mild and effective method for this transformation, avoiding harsh conditions that could affect the pyrrole ring.[4]
Materials:
-
1-(4-methyl-2-nitrophenyl)-1H-pyrrole (from Protocol 1.1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (1.0 equiv.) and NiCl₂·6H₂O (0.2 equiv.) in a 10:1 mixture of acetonitrile and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Stir the mixture for 5 minutes, then add NaBH₄ (4.0 equiv.) portion-wise. A black precipitate will form.
-
Continue stirring at 0 °C for an additional 15 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Part 2: Synthesis of 8-methyl-4-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new heterocyclic ring.[3][10] In this case, the aniline nitrogen of our precursor attacks the in-situ formed iminium ion, and the electron-rich pyrrole ring acts as the nucleophile to close the final ring.
Reaction Mechanism: Pictet-Spengler Cyclization
Caption: Mechanism of the Pictet-Spengler reaction for the target synthesis.
Protocol 2.1: Synthesis of 8-methyl-4-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline
This protocol is adapted from established procedures for the synthesis of pyrrolo[1,2-a]quinoxalines.[1][2]
Rationale: The use of a mild Brønsted acid catalyst, such as p-dodecylbenzenesulfonic acid (p-DBSA), facilitates the reaction under gentle conditions, often at room temperature.[1] Ethanol is an environmentally friendly solvent that effectively solubilizes the reactants.
Materials:
-
This compound
-
Benzaldehyde
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA (0.1 equiv.) in 96% ethanol (2 mL), add this compound (1.0 equiv., 0.291 mmol) and benzaldehyde (1.2 equiv., 0.349 mmol).
-
Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to obtain the pure 8-methyl-4-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline.
Data Presentation and Expected Results
The following table summarizes expected yields and key characterization data for the target compound, based on analogous syntheses reported in the literature.[1]
| Compound | Starting Material | Aldehyde | Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| 8-methyl-4-phenyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | This compound | Benzaldehyde | ~85-95 | Singlet for the methyl group (~2.3 ppm), characteristic signals for the pyrrole and quinoxaline protons, multiplet for the phenyl group. |
| 8-methyl-4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | This compound | 4-Chlorobenzaldehyde | ~80-90 | Similar to the above, with characteristic splitting for the 4-chlorophenyl group. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. The progress of each reaction should be meticulously monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The provided spectroscopic data for analogous compounds can serve as a reference for validation.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of medicinally relevant pyrrolo[1,2-a]quinoxaline scaffolds. The Paal-Knorr synthesis provides a straightforward route to this intermediate, and the subsequent Pictet-Spengler reaction offers an efficient and atom-economical method for constructing the target fused heterocyclic system. The protocols detailed in this guide are robust and can be adapted to a variety of substituted anilines and aldehydes, enabling the generation of diverse compound libraries for drug discovery and development programs.
References
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Kubicki, D. J., et al. (2021). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. Available at: [Link]
-
Rojo-Lopátegui, E., et al. (2021). Green Synthesis of New Pyrrolo [1, 2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry. Available at: [Link]
-
Kamal, A., et al. (2020). Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. Archiv der Pharmazie. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]
-
Marques, M. M. B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]
-
ResearchGate. (2020). Biologically active 4,5‐dihydropyrrolo[1,2‐a]quinoxaline and pyrrolo[1,2‐a]quin‐oxaline derivatives. Available at: [Link]
-
Wang, Q., et al. (2014). 4,5-Dihydropyrrolo[1,2-a]quinoxalines: a tunable and regenerable biomimetic hydrogen source. Organic Letters. Available at: [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis: An old reaction, new perspectives. Available at: [Link]
-
ResearchGate. (2012). A Concise Method for Constructing Pyrrolo[1,2-a]quinoxaline Derivatives via Pictet–Spengler Type Cyclization. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]
-
National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available at: [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]
-
National Institutes of Health. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. Available at: [Link]
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Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 2-(1H-Pyrrol-1-yl)aniline
Abstract
The 2-(1H-pyrrol-1-yl)aniline scaffold is a valuable building block in medicinal chemistry and materials science, frequently serving as a precursor to complex heterocyclic systems. However, the selective functionalization of this molecule presents a significant synthetic challenge due to the presence of two electron-rich aromatic systems—the pyrrole and the aniline rings—as well as a nucleophilic primary amine. This guide provides a detailed technical overview and field-proven protocols for achieving regioselective functionalization specifically on the pyrrole ring. We will explore strategies based on classical electrophilic aromatic substitution, emphasizing the critical role of protecting group chemistry to control reaction outcomes. Additionally, we will contrast these methods with metal-catalyzed pathways that can lead to alternative cyclized products. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for derivatizing this versatile molecular framework.
Introduction: The Synthetic Challenge of Regioselectivity
The pyrrole ring is a privileged heterocycle in countless natural products and pharmaceutical agents.[1] As an electron-rich aromatic system, its predominant chemistry involves electrophilic substitution, which typically occurs at the C2 (α) position due to the superior stabilization of the cationic intermediate.[2][3] In the specific case of 2-(1H-pyrrol-1-yl)aniline, this intrinsic reactivity is complicated by the presence of the aniline moiety. The aniline ring is also highly activated towards electrophilic attack, primarily at its ortho and para positions, and its primary amine is a potent nucleophile.
Consequently, subjecting 2-(1H-pyrrol-1-yl)aniline directly to electrophilic reagents can lead to a complex mixture of products arising from:
-
N-Functionalization of the aniline amine.
-
Electrophilic substitution on the aniline ring.
-
Electrophilic substitution on the pyrrole ring.
-
Polymerization , particularly under strongly acidic conditions which are detrimental to the pyrrole ring.[4]
This document outlines a validated strategy to overcome these challenges, focusing on the temporary deactivation and masking of the aniline moiety to direct functionalization selectively to the pyrrole ring.
Synthesis of the 2-(1H-Pyrrol-1-yl)aniline Starting Material
The most reliable and scalable method for preparing the title compound is the Paal-Knorr pyrrole synthesis .[5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 1,2-phenylenediamine. Using 2,5-dimethoxytetrahydrofuran as a stable and commercially available precursor to succindialdehyde (a 1,4-dicarbonyl equivalent) is highly recommended.[6][7]
Protocol 2.1: Paal-Knorr Synthesis of 2-(1H-Pyrrol-1-yl)aniline
This protocol is adapted from the Clauson-Kaas variant of the Paal-Knorr synthesis.[6][8]
Materials:
-
1,2-Phenylenediamine
-
2,5-Dimethoxytetrahydrofuran (2,5-DMTHF)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-phenylenediamine (1.0 eq) in glacial acetic acid (approx. 0.5 M).
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water and basify by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH > 7).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(1H-pyrrol-1-yl)aniline as a solid.
Strategy 1: Pyrrole Functionalization via Aniline Protection
The most effective strategy for selectively functionalizing the pyrrole ring is to first protect the aniline's primary amine. This serves two critical purposes:
-
Prevents Side Reactions: It blocks the nucleophilic amine from reacting with the electrophile (e.g., N-acylation).
-
Modulates Reactivity: It converts the strongly activating -NH₂ group into a less activating amide or carbamate, reducing the competitive reactivity of the aniline ring and making the pyrrole ring the more favorable site for electrophilic attack.
The acetyl (-Ac) and tert-butoxycarbonyl (-Boc) groups are excellent choices due to their stability and straightforward removal.[9][10]
Protocol 3.1: Acetyl Protection of 2-(1H-Pyrrol-1-yl)aniline
Procedure:
-
Dissolve 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in dichloromethane (DCM) in an ice bath.
-
Add pyridine (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates full consumption of the starting material.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield N-(2-(1H-pyrrol-1-yl)phenyl)acetamide, which can often be used without further purification.
Protocol 3.2: Vilsmeier-Haack Formylation (C2-Formylation of Pyrrole)
The Vilsmeier-Haack reaction is a mild and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[11][12] For N-protected 2-(1H-pyrrol-1-yl)aniline, the reaction proceeds with high regioselectivity at the C2 position of the pyrrole ring.
Materials:
-
N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (from Protocol 3.1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Sodium Acetate
-
Deionized Water
Procedure:
-
In a flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3.0 eq) in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.[13]
-
Dissolve the N-protected aniline (1.0 eq) in anhydrous DCE or DCM and add it dropwise to the Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and quench by carefully pouring it onto a stirred mixture of ice and a saturated solution of sodium acetate.
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the mixture with DCM, wash the combined organic layers with water and brine, and dry over MgSO₄.
-
Purify by column chromatography to yield N-(2-(2-formyl-1H-pyrrol-1-yl)phenyl)acetamide.
Protocol 3.3: Friedel-Crafts Acylation (C2-Acylation of Pyrrole)
While the Vilsmeier-Haack reaction is specific for formylation, the Friedel-Crafts acylation allows for the introduction of other ketone functionalities.[14][15] A stoichiometric amount of Lewis acid is typically required.
Materials:
-
N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (from Protocol 3.1)
-
Acetyl Chloride (or other acyl halide)
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Add a solution of the N-protected aniline (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.[16]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it into a beaker of ice containing concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases.
-
Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over MgSO₄.
-
Purify by column chromatography to isolate the C2-acylated pyrrole product.
Protocol 3.4: Halogenation (C2-Bromination of Pyrrole)
Direct halogenation of pyrroles can be aggressive and lead to polysubstitution.[17] Using a milder brominating agent like N-Bromosuccinimide (NBS) provides better control for mono-bromination, which again occurs selectively at the C2 position of the protected substrate.
Materials:
-
N-(2-(1H-pyrrol-1-yl)phenyl)acetamide (from Protocol 3.1)
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-protected aniline (1.0 eq) in THF and cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract with ethyl acetate, wash with water and brine, and dry over MgSO₄.
-
Purify by column chromatography to yield N-(2-(2-bromo-1H-pyrrol-1-yl)phenyl)acetamide.
Protocol 3.5: Deprotection of the Aniline
Acetyl Group Removal (Basic Hydrolysis):
-
Dissolve the N-acetylated, pyrrole-functionalized compound in methanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and heat the mixture to reflux for 2-6 hours.
-
Cool, neutralize with HCl, and extract the product with an organic solvent like ethyl acetate.
Boc Group Removal (Acidic Hydrolysis):
-
Dissolve the N-Boc protected compound in DCM or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-3 hours.
-
Remove the solvent and excess acid in vacuo, then perform an aqueous basic workup to isolate the free amine.
Alternative Pathways: Metal-Catalyzed Intramolecular Cyclization
It is crucial for the synthetic chemist to recognize that the 2-(1H-pyrrol-1-yl)aniline scaffold possesses inherent reactivity that can be exploited for pathways other than simple pyrrole functionalization. Under certain conditions, particularly with transition metal catalysts like copper, the molecule can undergo an intramolecular oxidative cyclization. This reaction involves the aniline nitrogen and the C5-H bond of the pyrrole ring to form fused heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines.[18][19][20]
This transformation is not a functionalization of the pyrrole ring but rather a functionalization using the pyrrole ring. Understanding this alternative reaction manifold is key to experimental design; conditions favoring radical or high-valent metal intermediates (e.g., Cu(II), O₂) may lead to cyclization, whereas conditions favoring electrophilic attack (e.g., Vilsmeier reagent, acylium ions) will lead to substitution, especially when the aniline is protected.
Summary and Data Table
The selective functionalization of the pyrrole ring in 2-(1H-pyrrol-1-yl)aniline is best achieved through a protect-functionalize-deprotect strategy. By masking the aniline amine as an amide or carbamate, the reactivity of the aniline ring is attenuated, allowing for predictable and high-yielding electrophilic substitution at the C2 position of the pyrrole.
| Reaction | Electrophile/Reagent | Key Conditions | Pyrrole Position | Typical Yield |
| Formylation | POCl₃ / DMF | DCE, 40-50 °C | C2 | Good to Excellent |
| Acylation | Acyl Chloride / AlCl₃ | DCM, 0 °C to RT | C2 | Good |
| Bromination | NBS | THF, 0 °C | C2 | Excellent |
References
-
Organic & Biomolecular Chemistry. (n.d.). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Royal Society of Chemistry. Retrieved from [Link]
-
Scite. (n.d.). Copper-Catalyzed Oxidative Cyclization of 2-(1H-pyrrol-1-yl)aniline and Alkylsilyl Peroxides: a Route to Pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline and alkylsilyl peroxides: a route to pyrrolo[1,2-a]quinoxalines. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Pyrrole reaction. (n.d.). Retrieved from [Link]
-
MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2016). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Beilstein Journals. (2021). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Reactions of Pyrrole. Retrieved from [Link]
-
ResearchGate. (2013). Pyrrole Protection. Retrieved from [Link]
-
ARKAT USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
ResearchGate. (2018). Regioselective C(sp2) H Functionalization of Anilines. Retrieved from [Link]
-
SciSpace. (2018). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
-
ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
-
Semantic Scholar. (2020). Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2-a]quinoxaline Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2021). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
ACS Publications. (2023). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]
-
ResearchGate. (2013). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]
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- 20. researchgate.net [researchgate.net]
The Rising Star in Advanced Materials: Application Notes for 5-methyl-2-(1H-pyrrol-1-yl)aniline
Foreword: Unveiling the Potential of a Unique Monomer
In the dynamic landscape of materials science, the quest for novel monomers that can be polymerized into materials with tailored properties is perpetual. 5-methyl-2-(1H-pyrrol-1-yl)aniline emerges as a molecule of significant interest, strategically designed to harness the synergistic functionalities of its constituent aniline and pyrrole moieties. The presence of the pyrrole ring, a five-membered aromatic heterocycle, and the aniline unit, a well-established precursor for conducting polymers, bestows upon this monomer a unique electronic and structural profile. The methyl group substituent further provides a means to modulate solubility and processability.
This technical guide serves as a comprehensive resource for researchers and scientists exploring the applications of this compound. We will delve into its potential in the fabrication of advanced materials, with a particular focus on conducting polymers for anti-corrosion coatings and sensory applications. The protocols detailed herein are built upon established principles of polymer chemistry, providing a robust framework for innovation.
Chemical and Physical Properties
A thorough understanding of the monomer's fundamental properties is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.23 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 59194-21-7 |
Core Application I: Advanced Anti-Corrosion Coatings
Scientific Rationale:
The integration of this compound into polymer coatings for corrosion protection is a promising avenue of research. Polyaniline (PANI), a well-studied conducting polymer, has demonstrated significant potential in preventing the corrosion of metals.[1][2] The mechanism of protection is multifaceted, involving the formation of a passive oxide layer on the metal surface, which is stabilized by the polymer.[3] The pyrrole moiety in our target monomer is also known to contribute to corrosion inhibition.[3] By polymerizing this compound, we can create a coating that combines the beneficial properties of both polyaniline and polypyrrole, potentially leading to superior anti-corrosion performance. The methyl group is anticipated to enhance the solubility of the resulting polymer, facilitating its incorporation into paint and coating formulations.[4]
Experimental Workflow for Coating Formulation and Testing:
Caption: Workflow for developing and testing anti-corrosion coatings.
Protocol 1: Chemical Polymerization of this compound
This protocol is adapted from established methods for the chemical polymerization of aniline and its derivatives.[5]
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. A typical monomer concentration is 0.1 M.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of APS to the monomer is typically 1:1.
-
Slowly add the APS solution dropwise to the monomer solution while maintaining the low temperature and continuous stirring.
-
Allow the reaction to proceed for 24 hours at 0-5 °C. The formation of a dark green or black precipitate indicates polymerization.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer product under vacuum at 60 °C for 24 hours.
Expected Outcome:
A dark-colored powder of poly(this compound) in its emeraldine salt form.
Protocol 2: Formulation of an Epoxy-Based Anti-Corrosion Coating
This protocol provides a general guideline for incorporating the synthesized polymer into an epoxy matrix.
Materials:
-
Poly(this compound) powder
-
Epoxy resin and hardener
-
A suitable organic solvent (e.g., xylene, methyl isobutyl ketone)
Procedure:
-
Disperse a desired weight percentage (e.g., 1-5 wt%) of the poly(this compound) powder in the organic solvent using an ultrasonic bath or high-shear mixer.
-
Add the epoxy resin to the dispersion and mix thoroughly until a homogeneous mixture is obtained.
-
Add the appropriate amount of hardener to the mixture according to the manufacturer's instructions.
-
Apply the formulated coating to a prepared metal substrate (e.g., sandblasted mild steel) using a suitable technique like dip-coating, spin-coating, or brushing.
-
Cure the coating according to the epoxy manufacturer's recommendations (e.g., at room temperature for 24 hours followed by a post-cure at an elevated temperature).
Core Application II: Chemiresistive Gas Sensors
Scientific Rationale:
Conducting polymers are excellent materials for gas sensing applications due to the modulation of their electrical conductivity upon exposure to different analytes.[6][7] The porous and high-surface-area morphology of these polymers facilitates the adsorption of gas molecules, leading to a measurable change in resistance. The incorporation of both aniline and pyrrole functionalities in the polymer backbone of poly(this compound) is expected to provide a rich electronic environment for interaction with various gas molecules, potentially leading to high sensitivity and selectivity.
Experimental Workflow for Sensor Fabrication and Testing:
Caption: Workflow for the fabrication and testing of chemiresistive gas sensors.
Protocol 3: Electropolymerization of this compound for Sensor Fabrication
Electropolymerization offers excellent control over the thickness and morphology of the polymer film deposited on an electrode surface.[8][9][10]
Materials:
-
This compound (monomer)
-
Anhydrous acetonitrile (ACN)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Interdigitated electrodes (IDEs) (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous ACN.
-
Dissolve this compound in the electrolyte solution to a final concentration of 0.1 M.
-
Set up a three-electrode electrochemical cell with the IDE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Perform electropolymerization using cyclic voltammetry. A typical potential range is from -0.2 V to 1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
After polymerization, gently rinse the IDE with ACN to remove any unreacted monomer and electrolyte.
-
Dry the sensor under a stream of nitrogen.
Protocol 4: Gas Sensing Measurements
Materials:
-
Fabricated poly(this compound) sensor
-
Gas testing chamber with gas inlet and outlet
-
Mass flow controllers
-
Target gas cylinders (e.g., ammonia, nitrogen dioxide)
-
Dry air or nitrogen cylinder (carrier gas)
-
Source measure unit for resistance measurement
Procedure:
-
Place the sensor inside the gas testing chamber and make electrical connections to the source measure unit.
-
Purge the chamber with the carrier gas until a stable baseline resistance is achieved.
-
Introduce a known concentration of the target gas into the chamber using the mass flow controllers.
-
Record the change in the sensor's resistance over time until it reaches a steady state.
-
Purge the chamber again with the carrier gas to allow the sensor to recover to its baseline resistance.
-
Repeat steps 3-5 for different concentrations of the target gas and for other gases to test for selectivity.
-
The sensor response (S) is typically calculated as: S(%) = [(R_g - R_a) / R_a] x 100, where R_a is the baseline resistance in the carrier gas and R_g is the resistance in the target gas.
Characterization of Poly(this compound)
To validate the successful synthesis and to understand the properties of the polymer, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the polymer structure. | Appearance of characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, and retention of peaks associated with the pyrrole ring. |
| UV-Vis Spectroscopy | To study the electronic transitions and determine the doping state. | Absorption bands corresponding to the π-π* transition of the benzoid rings and the exciton formation in the quinoid rings. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer. | Depending on the polymerization method, morphologies such as granular, fibrillar, or porous structures can be observed. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the decomposition temperature, providing insights into the operational range of the material. |
| Four-Point Probe Measurement | To determine the electrical conductivity of the polymer film. | Quantification of the material's conductivity, which is crucial for its application in electronics and sensors. |
Conclusion and Future Outlook
This compound stands as a monomer with considerable untapped potential in materials science. The protocols and application notes provided in this guide offer a foundational framework for researchers to explore its utility in creating novel conducting polymers for anti-corrosion coatings, gas sensors, and potentially other areas such as organic electronics and electrochromic devices. The strategic combination of aniline and pyrrole functionalities, along with the modulating effect of the methyl group, opens up exciting possibilities for the rational design of advanced materials with tailored properties. Further research focusing on copolymerization with other monomers and the formation of composites will undoubtedly unlock even more diverse applications for this promising molecule.
References
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 2021. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. National Center for Biotechnology Information, 2021. Available at: [Link]
-
Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. National Center for Biotechnology Information, 2021. Available at: [Link]
-
Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint. ResearchGate, 2008. Available at: [Link]
-
A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. National Center for Biotechnology Information, 2021. Available at: [Link]
-
(PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate, 2021. Available at: [Link]
-
Application of polyaniline in corrosion protection of metals. CORE, 2011. Available at: [Link]
-
(PDF) Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. ResearchGate, 2020. Available at: [Link]
-
Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint. Sci-Hub, 2008. Available at: [Link]
-
Polyaniline : Conducting polymer-Synthesis, properties and applications. YouTube, 2020. Available at: [Link]
-
Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry, 2020. Available at: [Link]
-
Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. National Center for Biotechnology Information, 2022. Available at: [Link]
-
Synthesis and characterization of poly(pyrrole-co-aniline) copolymer using atmospheric pressure plasma polymerization. Semantic Scholar, 2021. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(pyrrole-co-Jung-Park/1f0e4b8e9d2d0b0a8e0f6e9c8e9d8e0a1e1e1e1e]([Link]
-
Role of conducting polymers in corrosion protection. World Journal of Advanced Research and Reviews, 2023. Available at: [Link]
-
Polyaniline as A Promising Conducting Polymer. ResearchGate, 2013. Available at: [Link]
-
Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Center for Biotechnology Information, 2019. Available at: [Link]
-
Corrosion protection by epoxy/poly(aniline-co-pyrrole)/ZnO nanocomposite coating. ResearchGate, 2013. Available at: [Link]
-
Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar, 2023. Available at: [Link]
-
Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. MDPI, 2022. Available at: [Link]
-
(PDF) Chemical, Electrochemical and Plasma Polymerization of Pyrrole-Aniline Copolymers and Their Characterization. ResearchGate, 2023. Available at: [Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI, 2022. Available at: [Link]
-
Enhanced corrosion inhibition of aniline derivatives electropolymerized coatings on copper: Preparation, characterization and mechanism modeling. ResearchGate, 2024. Available at: [Link]
-
Synthesis and characterization of 5-hydroxymethyl-5-methyl-pyrroline N-oxide and its derivatives. PubMed, 2011. Available at: [Link]
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- 8. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films | Mediterranean Journal of Chemistry [medjchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-methyl-2-(1H-pyrrol-1-yl)aniline
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions, with a specific focus on the challenging substrate, 5-methyl-2-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound. Our substrate presents a unique combination of steric hindrance from the ortho-pyrrol-1-yl group and electronic richness from both the aniline and pyrrole moieties, which can influence the reaction's success.
Q1: Why am I observing low or no yield of my desired biaryl product?
Low or no yield is a frequent challenge, often stemming from several factors related to the specific nature of this compound.
Potential Cause 1: Inefficient Oxidative Addition
The initial step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish.[1][2] The electron-donating nature of the aniline and pyrrole groups in your substrate increases the electron density on the aromatic ring, which can make oxidative addition more difficult, particularly with electron-rich aryl halides.[3]
Solutions:
-
Choice of Halide: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[4][5] For a challenging substrate like ours, starting with an aryl iodide or bromide is advisable. Aryl chlorides will likely require a more specialized and highly active catalyst system.[6][7]
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can significantly accelerate oxidative addition.[6][7] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are designed to promote the coupling of challenging substrates.[8][9][10] Consider using a pre-catalyst that readily forms the active Pd(0) species.[8]
Potential Cause 2: Catalyst Deactivation
The Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[4] The reaction mixture turning black is often an indication of this issue.
Solutions:
-
Inert Atmosphere: It is crucial to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[11] All solvents must be thoroughly degassed prior to use.[8]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where specified.[4][11] Peroxides in ethereal solvents like THF or dioxane can poison the catalyst.[4]
Potential Cause 3: Steric Hindrance
The ortho-pyrrol-1-yl group on your aniline presents significant steric bulk, which can impede both the oxidative addition and the final reductive elimination step.[12][13][14]
Solutions:
-
Bulky Ligands: As mentioned, bulky ligands are beneficial. They can create a more open coordination sphere around the palladium, facilitating the approach of the sterically demanding substrates and promoting the final bond-forming reductive elimination.[8]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barriers. However, this must be balanced against the potential for catalyst decomposition and side reactions.[14]
Q2: What are the common side products, and how can I minimize them?
Several side reactions can compete with your desired coupling, consuming starting materials and complicating purification.
Side Reaction 1: Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by aqueous basic conditions and higher temperatures.[6][15]
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[6][16][17]
-
Milder Base: Employing a weaker or less nucleophilic base, such as K₃PO₄ or Cs₂CO₃, can reduce the rate of this side reaction.[6][8]
-
Anhydrous Conditions: Where feasible, using anhydrous conditions can suppress protodeboronation.[6]
Side Reaction 2: Homocoupling
This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl.
Mitigation Strategies:
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[8]
-
Optimize Ligand: Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[8]
-
Strictly Anaerobic Conditions: The presence of oxygen can sometimes promote the homocoupling of boronic acids.[11]
Side Reaction 3: Dehalogenation
This involves the reduction of the aryl halide starting material, replacing the halogen with a hydrogen atom.
Mitigation Strategies:
-
Hydride Source Control: This side reaction occurs when the palladium intermediate reacts with a hydride source. Potential hydride sources can include solvents (like THF in the presence of a strong base) or impurities in the reagents.[18] Using a different solvent or ensuring the purity of all components can help.
Q3: My reaction is not going to completion. What are the potential causes and solutions?
Incomplete conversion can be due to a number of factors, many of which are related to the points discussed above.
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use techniques like TLC or LC-MS to determine if the starting materials are being consumed and to identify any major byproducts. This will help diagnose the underlying issue.
-
Re-evaluate the Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, it may not be active enough for this challenging substrate. A screening of more advanced catalysts and ligands is often necessary.[7][9]
-
Optimize the Base and Solvent: The choice of base and solvent are interdependent and crucial for the reaction's success.[2][19][20] A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF, DMF, often with a water co-solvent) may be required to find the optimal conditions.[2][21]
-
Increase Catalyst Loading: While not ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes drive the reaction to completion.[8]
II. Frequently Asked Questions (FAQs)
Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a challenging substrate like this, it is best to start with a robust and well-established catalyst system known for its broad applicability.
Recommended Starting Point:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precursors for generating the active Pd(0) catalyst.[1][10] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands that are known to be effective for sterically hindered and electron-rich substrates.[7][8][22] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases that are effective in a wide range of Suzuki couplings and can minimize side reactions.[2][22] |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | Biphasic solvent systems are commonly used and often provide good results.[2][19] |
| Temperature | 80-110 °C | A higher temperature is often required for challenging couplings.[2] |
Experimental Protocol:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., 1-2 mol% Pd) and the ligand (e.g., 2-4 mol% ligand) in the degassed organic solvent.
-
Add the catalyst solution to the reaction vessel, followed by the degassed water.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[23]
Q5: How do I choose the optimal boronic acid or boronate ester?
The choice between a boronic acid and a boronate ester often involves a trade-off between reactivity and stability.[16][17]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[16] However, they are more prone to decomposition via pathways like protodeboronation.[15]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly greater stability, making them easier to handle, store, and purify.[24] They are a good choice to minimize side reactions, especially if protodeboronation is an issue.[6]
For initial attempts, a commercially available boronic acid is a reasonable starting point. If you encounter issues with stability or side reactions, switching to the corresponding pinacol boronate ester is a logical next step.
Q6: What is the role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step.[19][20][25] It is believed to activate the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[19] The base can also influence the rate of reductive elimination. The choice of base can significantly impact the reaction yield and selectivity.[20][26]
III. Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can help in diagnosing which step may be failing in your experiment.[1][2][27]
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in the Suzuki coupling of this compound.
IV. References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2021). Mechanism of the Suzuki reaction catalytic cycle. [Link]
-
National Institutes of Health. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Elsevier. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
OUCI. (2024). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction media, and industrial applications. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2023). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1275-1283. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki coupling of aryl bromides with boronic acids. Organic letters, 4(20), 3517-3520. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
ResearchGate. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
common side products in the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Welcome to the technical support center for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. The information herein is curated to provide both theoretical understanding and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and well-established methods for the synthesis of N-aryl pyrroles, including the target compound this compound:
-
The Paal-Knorr Pyrrole Synthesis: This is a classical and widely used method involving the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, in this case, 4-methyl-1,2-phenylenediamine.[1][2][3] The reaction is typically carried out under neutral or weakly acidic conditions.[1]
-
The Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction.[4][5][6] It involves the coupling of pyrrole with an aryl halide, such as 2-bromo-4-methylaniline or 2-chloro-4-methylaniline, in the presence of a palladium catalyst, a suitable ligand, and a base.[7] This method is known for its broad substrate scope and functional group tolerance.[4][6]
Q2: I am using the Paal-Knorr synthesis and observe a major byproduct. What is it likely to be?
The most common and significant byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan derivative.[8] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.[8][9] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[1][2]
Q3: My Buchwald-Hartwig amination is giving low yields. What are the potential side reactions?
Low yields in a Buchwald-Hartwig amination can be attributed to several side reactions:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom, leading to the formation of m-toluidine.
-
Homocoupling: The aryl halide can couple with itself to form symmetrical biaryl compounds (e.g., 2,2'-diamino-5,5'-dimethylbiphenyl).
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to an incomplete reaction.
The choice of ligand, base, and solvent is critical to minimize these side reactions.[7][10]
Q4: Can positional isomers be formed during the synthesis of this compound?
Yes, the formation of positional isomers is a potential issue, particularly in the Paal-Knorr synthesis if using 4-methyl-1,2-phenylenediamine as the starting material. The 1,4-dicarbonyl compound can react with either of the two amino groups on the phenylenediamine. This would result in a mixture of this compound and 4-methyl-2-(1H-pyrrol-1-yl)aniline. Chromatographic separation of these isomers can be challenging.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Desired Product
| Symptom | Potential Cause | Recommended Solution |
| Paal-Knorr: Low conversion of starting materials. | Sub-optimal Reaction Conditions: Insufficient temperature or reaction time.[8] | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic.[8][9] | While 4-methyl-1,2-phenylenediamine is generally reactive, ensure its purity. Consider using a mild acid catalyst like acetic acid to accelerate the reaction.[1] | |
| Buchwald-Hartwig: Incomplete consumption of aryl halide. | Inefficient Catalyst System: The chosen palladium precursor, ligand, or base may not be optimal for this specific transformation. | Screen different phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, K3PO4, Cs2CO3).[10] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[5] |
Problem 2: Presence of a Major Impurity in the Crude Product
Scenario A: Paal-Knorr Synthesis
If you observe a significant byproduct, it is highly likely the furan analog, 5-methyl-2-(furan-2-yl)aniline.
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. mbbcollege.in [mbbcollege.in]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in the synthesis of substituted 2-(1H-pyrrol-1-yl)anilines
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting guidance for the synthesis of substituted 2-(1H-pyrrol-1-yl)anilines. As a Senior Application Scientist, my aim is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, offering field-proven insights to navigate the common pitfalls associated with these syntheses. This guide is structured to serve as a self-validating system, empowering researchers to diagnose and resolve issues leading to low reaction yields.
Low or no yield is a symptom, not a diagnosis. The first step in troubleshooting is to logically dissect the experimental workflow to isolate the root cause. The flowchart below outlines a systematic approach to identifying the problem area.
Technical Support Center: A Researcher's Guide to Improving the Purity of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 5-methyl-2-(1H-pyrrol-1-yl)aniline. Achieving high purity for this compound is critical for its use as a building block in pharmaceutical synthesis and materials science. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My reaction work-up yields a dark brown or black tar-like substance instead of the expected solid. What is the likely cause and how can I prevent it?
Answer: This is a classic sign of product degradation, primarily through oxidation and polymerization. Both the aniline and pyrrole moieties are electron-rich aromatic systems, making them susceptible to oxidative processes, which often lead to highly colored, polymeric materials.[1][2]
Causality and Prevention Strategy:
-
Atmospheric Oxygen: The primary culprit is often atmospheric oxygen, which can oxidize the aniline group. The reaction and subsequent work-up should be performed under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible.
-
Acidic Conditions: While the Paal-Knorr synthesis step is conducted in acid, prolonged exposure of the final aniline product to strong acids, especially in the presence of air, can catalyze polymerization.[3] Neutralize the reaction mixture promptly and gently during the work-up.
-
Trace Metals: Trace metal impurities can catalyze oxidation. Ensure all glassware is scrupulously clean. If the preceding step involved a metal catalyst (e.g., for nitro reduction), ensure it is completely removed.
-
Light Exposure: Aromatic amines can be light-sensitive. Protect the reaction mixture and the isolated product from direct light by covering the flask with aluminum foil.
Immediate Action Plan: If you observe rapid darkening, immediately cool the reaction mixture and introduce an inert gas flow to minimize further degradation.[1]
Question 2: My analytical data (¹H NMR, LC-MS) indicates the presence of the starting material, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. How can I drive the nitro reduction to completion?
Answer: Incomplete reduction is a common issue. The conversion of the nitro group to an amine is a critical step, and its efficiency depends heavily on the chosen reagents and reaction conditions. A widely used method involves reduction with iron powder in the presence of an ammonium chloride solution.[4]
Troubleshooting the Reduction Step:
-
Activation of Iron: The activity of the iron powder is crucial. Pre-washing the iron powder with dilute HCl to remove any passivating oxide layer can significantly enhance its reactivity.
-
Reaction Time and Temperature: This reduction is often heterogeneous and may require extended reaction times (e.g., 4+ hours) at reflux to proceed to completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitro compound is no longer visible.
-
Reagent Stoichiometry: An excess of the reducing agent is necessary. A typical stoichiometry is 4-5 equivalents of iron powder relative to the nitro-pyrrole intermediate.[4]
-
Alternative Reducing Agents: If iron/NH₄Cl fails, consider alternative catalytic hydrogenation methods (e.g., H₂, Pd/C) or other chemical reductants like tin(II) chloride (SnCl₂). However, be aware that catalytic hydrogenation may require careful optimization to avoid reduction of the pyrrole ring.
Question 3: I'm struggling to separate my product from a closely-related impurity using silica gel column chromatography. The spots are too close on the TLC plate. What are my options?
Answer: Co-elution of impurities with similar polarity is a frequent challenge in chromatography.[5] If optimizing the mobile phase (e.g., by testing various ratios of hexane/ethyl acetate or dichloromethane/methanol) fails to achieve baseline separation, several advanced strategies can be employed.
Advanced Purification Strategies:
-
Alternative Stationary Phase: Silica gel is acidic and can sometimes cause streaking or degradation of basic compounds like anilines.[5] Consider using a different stationary phase:
-
Alumina (basic or neutral): Can offer different selectivity for basic compounds.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. This would require a different solvent system, such as acetonitrile/water or methanol/water.[6]
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is finding a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble or insoluble at all temperatures.[7] (See Protocol 2).
-
Acid-Base Extraction: Exploit the basicity of the aniline functional group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the pure amine, which can be collected by filtration or extracted back into an organic solvent.[8]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound, and what are the primary expected impurities?
A1: A robust and commonly cited method is a two-step process based on the Paal-Knorr pyrrole synthesis.[4][9]
-
Step 1 (Paal-Knorr Condensation): 4-methyl-2-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran in refluxing acetic acid to form the intermediate, 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
-
Step 2 (Nitro Reduction): The nitro intermediate is then reduced, typically using iron powder and ammonium chloride in refluxing water/ethanol, to yield the final product.[4]
Primary Expected Impurities:
-
Unreacted Starting Material: 4-methyl-2-nitroaniline.
-
Unreduced Intermediate: 1-(4-methyl-2-nitrophenyl)-1H-pyrrole.
-
Oxidation/Polymerization Products: Small amounts of colored oligomers.[2]
Q2: Which analytical techniques are most effective for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a modifier like formic acid) is a good starting point.[6][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurity peaks, aiding in their identification.[10]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure of the product and identifying any structurally related impurities if their concentration is high enough (>1%).
-
Gas Chromatography (GC-MS): Can also be used, though derivatization may sometimes be necessary for these relatively polar aromatic amines to improve peak shape and volatility.[11][12]
Q3: How should I properly store purified this compound to prevent degradation?
A3: As an aromatic amine, the compound is susceptible to slow oxidation and discoloration upon exposure to air and light. For long-term storage, the following conditions are recommended:
-
Container: Use an amber glass vial to protect from light.
-
Atmosphere: Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Temperature: Store in a cool, dark place. For high-purity reference standards, storage in a freezer at -20°C is advisable.
-
Condition: Ensure the material is completely dry, as moisture can accelerate degradation.
Visualizing the Purification Workflow
The following diagram outlines a logical workflow for purifying the crude product, incorporating decision points based on analytical results.
Caption: A decision-based workflow for purifying crude this compound.
Data Summary Tables
Table 1: Troubleshooting Guide for Column Chromatography
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity. | Perform TLC with various solvent systems (e.g., hexane/ethyl acetate gradients) to find an eluent that gives a ΔRf > 0.2 between the product and impurities.[5] |
| Column overloading. | Use a crude material to silica gel ratio of 1:30 to 1:100 by weight to avoid broad bands.[5] | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent if necessary. |
| Streaking or Tailing of Spots/Bands | Compound is interacting strongly with acidic silica. | Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a base like triethylamine (~0.5-1%). Alternatively, use neutral alumina as the stationary phase.[5] |
Table 2: Suggested Solvents for Recrystallization Trials
| Solvent/System | Type | Rationale for Use |
| Ethanol/Water | Co-solvent | A versatile system for anilines. Dissolve the compound in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol and cool slowly.[7] |
| Toluene or Xylene | Non-polar Aromatic | Good for dissolving aromatic compounds when hot, with significantly lower solubility when cold. |
| Heptane/Ethyl Acetate | Co-solvent | Dissolve in a minimum of hot ethyl acetate and add hot heptane as the "poor" solvent until the solution becomes cloudy, then cool. |
| Isopropanol | Polar Protic | A good alternative to ethanol, with different solubility characteristics. |
Detailed Experimental Protocols
Protocol 1: Optimized Silica Gel Column Chromatography
This protocol is designed for the purification of a multi-gram batch of crude this compound.
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Test solvent mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). The ideal system should place the product spot at an Rf value of approximately 0.25-0.35.
-
Column Packing (Slurry Method): Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a lower polarity than your TLC solvent and gradually increase the polarity (gradient elution). For example, start with 95:5 hexane/EtOAc, then move to 90:10, and then 85:15.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.[13]
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization for Final Polishing
This protocol is ideal for removing minor, closely-related impurities from a product that is already >95% pure.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your compound. Add a few drops of a chosen solvent (see Table 2). If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. The ideal solvent will dissolve the compound completely when hot but allow it to crystallize upon cooling.[7]
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.[7]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem. (n.d.). Avoiding polymerization of pyrroles during synthesis. BenchChem.
- German Social Accident Insurance. (2020).
- Butt, A., et al. (2014). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). PMC - NIH.
- NIOSH. (2002). Amines, Aromatic. NIOSH Manual of Analytical Methods.
- de Oliveira, L. S., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Ital. J. Food Sci.
- Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
- Royal Society of Chemistry. (2016).
- Reddit. (2023). Need Help in Pyrrole synthesis. r/OrganicChemistry.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. BenchChem.
- Magritek. (n.d.).
- West Bengal State University. (n.d.).
- SIELC Technologies. (2018). Separation of 2-(1H-Pyrrol-1-yl)aniline on Newcrom R1 HPLC column. SIELC Technologies.
- BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem.
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- 13. magritek.com [magritek.com]
Navigating the Challenges of Pyrrole N-Arylation with Substituted Anilines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the complexities of N-arylation of pyrroles, specifically when coupling with substituted anilines. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab, moving beyond standard protocols to explain the "why" behind experimental choices. As Senior Application Scientists, we've compiled field-proven insights to help you troubleshoot difficult reactions and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you may be facing at the bench. We've structured this as a series of questions and answers to directly address the most frequent and frustrating challenges in pyrrole N-arylation.
Issue 1: Low or No Product Yield with Electron-Deficient Anilines
Question: My N-arylation of pyrrole with an aniline bearing a strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) is resulting in very low yields or no product at all. What's going wrong and how can I fix it?
Answer: This is a classic challenge stemming from the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it a poorer nucleophile and slowing down the crucial C-N bond-forming step. To overcome this, a more robust catalytic system and optimized conditions are necessary.
Underlying Causality:
-
Reduced Nucleophilicity: The primary issue is the lower reactivity of the aniline nitrogen.[1]
-
Slower Reductive Elimination (Buchwald-Hartwig): In palladium-catalyzed cycles, the electron-deficient nature of the aniline can hinder the final reductive elimination step.
-
Difficult Oxidative Addition (Ullmann): In copper-catalyzed reactions, the electron-poor nature of the corresponding aryl halide can make the initial oxidative addition to the copper center more challenging.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection (Palladium-Catalyzed):
-
Switch to Electron-Rich, Bulky Ligands: For Buchwald-Hartwig reactions, standard ligands may not be sufficient. Employing modern biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos can significantly enhance catalytic activity.[1] These ligands promote both the oxidative addition and the reductive elimination steps.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high stability and reactivity, often proving superior for challenging couplings with electron-deficient anilines.[1]
-
-
Base Selection:
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the weakly acidic N-H of the electron-deficient aniline. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often the bases of choice.[1] Weaker bases like carbonates are typically ineffective.
-
-
Reaction Conditions:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for these sluggish reactions. However, monitor for potential decomposition of starting materials or products.
-
Use a High-Boiling Point Solvent: Solvents like toluene, dioxane, or xylene are commonly used to achieve the necessary high temperatures.
-
Experimental Protocol: Buchwald-Hartwig Amination of Pyrrole with 4-Nitroaniline
| Parameter | Recommendation |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst |
| Ligand | XPhos or BrettPhos |
| Base | NaOtBu or KOtBu |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5.5 mol%).
-
Add the aryl halide (1.0 eq), pyrrole (1.2 eq), and the strong base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous toluene via syringe.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Issue 2: Steric Hindrance with ortho-Substituted Anilines Leading to Poor Conversion
Question: I'm attempting to couple pyrrole with an ortho-substituted aniline, and the reaction is either failing or giving very low yields. How can I overcome the steric hindrance?
Answer: Ortho-substituents present a significant steric barrier, impeding the approach of the aniline to the metal center in the catalytic cycle. This is a common problem in both Buchwald-Hartwig and Ullmann-type couplings. The solution lies in careful selection of a catalytic system designed to accommodate bulky substrates.
Underlying Causality:
-
Steric Clash at the Metal Center: The ortho-substituent physically blocks the nitrogen from coordinating effectively with the palladium or copper catalyst.
-
Inhibition of Reductive Elimination: The steric bulk can also disfavor the geometry required for the final bond-forming reductive elimination step in the Buchwald-Hartwig reaction.
Troubleshooting Strategies:
-
Ligand Selection is Critical (Palladium-Catalyzed):
-
Bulky, Flexible Ligands: For Buchwald-Hartwig aminations, ligands that are not only bulky but also have a certain degree of flexibility are often required. The Buchwald group has developed a range of dialkylbiaryl phosphine ligands that are effective for coupling sterically hindered substrates.[2] A recently developed carbazolyl-derived P,N-ligand has also shown great promise for the synthesis of tetra-ortho-substituted diarylamines.
-
Josiphos-type Ligands: Ferrocene-based ligands like Josiphos can also be effective in promoting the coupling of sterically demanding partners.
-
-
Copper-Catalyzed Approaches (Ullmann Condensation):
-
Ligand-Promoted Ullmann Reactions: While classic Ullmann conditions (high temperatures, stoichiometric copper) are often harsh, modern ligand-promoted variations can be more effective. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to facilitate the N-arylation of pyrroles with hindered aryl halides.[3][4][5] L-proline has also been used as a successful ligand in copper-catalyzed N-arylations.
-
Workflow for Overcoming Steric Hindrance:
Caption: Troubleshooting workflow for sterically hindered anilines.
Issue 3: Prevalent Side Reactions: Dehalogenation and Homocoupling
Question: My reaction is messy, and besides unreacted starting material, I'm observing significant amounts of the dehalogenated aryl starting material and/or homocoupled aniline. How can I suppress these side reactions?
Answer: Dehalogenation (hydrodehalogenation) and aniline homocoupling are common side reactions that compete with the desired C-N bond formation. Understanding their mechanisms is key to mitigating them.
Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. In palladium catalysis, this can happen via a β-hydride elimination pathway from a palladium-amide intermediate or by other reduction pathways.
Aniline Homocoupling: This is more prevalent in copper-catalyzed Ullmann reactions, where two aniline molecules couple to form a diarylamine.
Troubleshooting Strategies to Minimize Side Reactions:
| Side Reaction | Catalytic System | Recommended Actions |
| Dehalogenation | Palladium-Catalyzed | 1. Optimize Ligand: Use a more sterically hindered ligand to disfavor the formation of intermediates that lead to β-hydride elimination.[6] 2. Base Selection: Use a non-coordinating, strong base. In some cases, weaker bases like carbonates can be effective if the aniline is sufficiently nucleophilic. 3. Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often reduce the extent of side reactions. |
| Homocoupling | Copper-Catalyzed | 1. Control Stoichiometry: Use a slight excess of the pyrrole relative to the aniline. 2. Ligand Choice: The use of appropriate ligands, such as diamines or amino acids, can favor the desired cross-coupling over homocoupling. 3. Lower Catalyst Loading: In some instances, a high concentration of the copper catalyst can promote homocoupling. |
Visualizing the Catalytic Cycle and Side Reactions (Buchwald-Hartwig):
Caption: Simplified Buchwald-Hartwig cycle and a common dehalogenation side pathway.
Frequently Asked Questions (FAQs)
Q1: Which is better for my reaction, a palladium or copper catalyst?
A1: The choice between palladium and copper catalysis often depends on the specific substrates and the desired reaction conditions.
-
Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope, especially for challenging substrates like those with electron-withdrawing groups or significant steric hindrance, due to the extensive development of highly active phosphine and NHC ligands.[2] However, palladium catalysts and ligands can be more expensive.
-
Copper (Ullmann): Copper catalysts are significantly less expensive and more environmentally benign. Modern ligand-assisted Ullmann reactions can be very effective, particularly for electron-rich anilines and less hindered substrates.[3][7] They can sometimes be more tolerant of certain functional groups.
Q2: My aniline has another nucleophilic group (e.g., a phenol or a primary amine). How can I achieve selective N-arylation of the pyrrole?
A2: This is a chemoselectivity challenge. If the other nucleophilic group is more reactive, it may compete with the desired reaction.
-
Protection Strategy: The most straightforward approach is to protect the more reactive functional group before the coupling reaction and deprotect it afterward. For example, a phenol can be protected as a silyl ether or a methyl ether.
-
Ligand Control: In some cases, careful selection of the ligand can influence the selectivity. For instance, in Ullmann-type couplings, certain ligands may favor N-arylation over O-arylation.
Q3: What is the role of the base in the N-arylation reaction, and how do I choose the right one?
A3: The base plays a crucial role in both Buchwald-Hartwig and Ullmann reactions. Its primary function is to deprotonate the pyrrole N-H and/or the aniline N-H, making them more nucleophilic.
-
For Buchwald-Hartwig: A strong, non-nucleophilic base is typically required. NaOtBu and KOtBu are the most common choices, especially for less nucleophilic anilines. Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for more reactive anilines.
-
For Ullmann: A variety of bases can be used, with K₃PO₄ and Cs₂CO₃ being common choices. The choice of base can also influence the reaction rate and yield, and it is often a parameter that needs to be screened for a specific substrate pair.
Q4: Can I run these reactions open to the air?
A4: Generally, it is highly recommended to perform these reactions under an inert atmosphere (nitrogen or argon).
-
Palladium Catalysts: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst. While some modern, well-defined precatalysts are air-stable for handling, the reaction itself should be run under inert conditions.
-
Copper Catalysts: While some copper-catalyzed reactions are reported to be tolerant of air, it is good practice to run them under an inert atmosphere to ensure reproducibility and prevent potential oxidative side reactions.
Q5: My reaction seems to stall after a certain percentage of conversion. What could be the cause?
A5: Reaction stalling can be due to several factors:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This could be due to exposure to oxygen, high temperatures, or inhibitory byproducts.
-
Product Inhibition: The N-arylpyrrole product may be coordinating to the metal center and inhibiting the catalytic cycle.
-
Insolubility: As the reaction progresses, the starting materials may be consumed, and the product or inorganic salts may precipitate, leading to a heterogeneous mixture and poor reaction kinetics. Ensure adequate stirring and consider a solvent in which all components are soluble at the reaction temperature.
In cases of stalling, adding a fresh portion of the catalyst and ligand can sometimes restart the reaction.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
- Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Reddit. (2018).
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of organic chemistry, 69(17), 5578–5587. [Link]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Scilit.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 35(1), 23-36.
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 72(21), 7968–7971.
- Smets, R. J., Torfs, E., Lemière, F., & Abbaspour Tehrani, K. (2019). Optimization for the Buchwald–Hartwig-amination of 4aa.
- Liu, L., Wu, F., Liu, Y., Xie, J., Dai, B., & Zhou, Z. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182.
- Barabe, F., & Gevorgyan, V. (2018). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process.
- Anbarasan, P., Schareina, T., & Beller, M. (2011). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 35(1), 23-36.
- Zacconi, F. C., Insuasty, A., & Notario, R. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789.
- Chen, Y. J., & Chen, H. H. (2006). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 11(10), 824-834.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar.
- Whittaker, A. M., & Blackmond, D. G. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Smets, R. J., Torfs, E., Lemière, F., & Abbaspour Tehrani, K. (2019). Buchwald-Hartwig amination of 23a with primary anilines a.
- Ikawa, T., & Buchwald, S. L. (2009). Practical catalytic method for synthesis of sterically hindered anilines.
- Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). CuI/proline-catalyzed N-arylation of nitrogen heterocycles. Organic Letters, 6(6), 913-916.
- Barbero, N., & Carretero, J. C. (2014). Copper-catalyzed arylation of nitrogen heterocycles from anilines under ligand-free conditions. Organic Letters, 16(21), 5620-5623.
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Ma, D., & Cai, Q. (2003). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2003(10), 1567-1570.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 13(16), 4402-4405.
- Ma, D., & Cai, Q. (2004). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Semantic Scholar.
- Magano, J., & Dunetz, J. R. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 17(5), 5897-5936.
Sources
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Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this and structurally related N-aryl heterocycles. Our goal is to move beyond simple protocols and explain the fundamental principles that govern catalyst selection and reaction optimization, empowering you to resolve challenges in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Catalyst System Selection
This section addresses foundational questions regarding the selection of an appropriate catalytic system for the C–N cross-coupling required to synthesize this compound.
Question 1: What are the primary catalytic strategies for forming the N-aryl bond in this compound?
Answer: The formation of the C–N bond between the pyrrole nitrogen and the aniline ring is a classic cross-coupling challenge. The two most prominent and effective methods are the Buchwald-Hartwig Amination and the Ullmann Condensation .[1][2][3][4]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction and is widely considered the state-of-the-art method for C–N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[2][3][5] It involves the reaction of an aryl halide (or pseudohalide) with an amine (in this case, pyrrole) in the presence of a palladium catalyst, a phosphine ligand, and a base.[6]
-
Ullmann Condensation: This is a copper-catalyzed reaction.[4] While it is the older of the two methods, modern advancements with specialized ligands have made it a viable and often more economical alternative to palladium-based systems.[7] However, traditional Ullmann reactions often require higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction.[4]
Question 2: How do I decide between a Palladium (Buchwald-Hartwig) and a Copper (Ullmann) catalyst system?
Answer: The choice depends on several factors including cost, substrate reactivity, functional group compatibility, and available laboratory equipment.
| Feature | Palladium (Buchwald-Hartwig) System | Copper (Ullmann) System |
| Catalyst Cost | High (Palladium is a precious metal)[2] | Low (Copper is an earth-abundant metal)[1] |
| Reaction Conditions | Generally milder (often < 120 °C) | Often requires higher temperatures (> 120 °C), though modern systems are improving[4] |
| Substrate Scope | Extremely broad; highly effective for aryl chlorides, bromides, iodides, and triflates.[3][5] | Traditionally best with activated aryl iodides and bromides; aryl chlorides can be challenging.[7] |
| Ligand Sensitivity | Often requires bulky, electron-rich, and sometimes air-sensitive phosphine ligands.[6] | Ligands like phenanthrolines or amino acids are common and often more air-stable.[8] |
| Functional Group Tolerance | Excellent, due to milder conditions and catalyst versatility.[9] | Can be limited by higher temperatures; certain functional groups may not be compatible. |
| Recommendation | Primary choice for initial attempts , especially on complex substrates or when seeking high yields and broad applicability. | A strong alternative for large-scale synthesis where cost is a major driver, or if palladium catalysis fails. |
Question 3: For a Buchwald-Hartwig approach, what are the critical components of the catalyst system and their functions?
Answer: A successful Buchwald-Hartwig amination relies on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Precatalyst: This is the source of the active Pd(0) catalyst. While simple salts like Pd(OAc)₂ can be used, modern, well-defined precatalysts (e.g., G3 or G4-type precatalysts) are highly recommended.[9] They generate the active LPd(0) species cleanly and reliably, leading to more reproducible results.[9]
-
Ligand: The ligand is arguably the most critical component.[6] For N-arylation of heterocycles like pyrrole, bulky, electron-rich monophosphine ligands are essential. They stabilize the palladium center, promote the crucial oxidative addition step with the aryl halide, and facilitate the final, often rate-limiting, reductive elimination step to form the C–N bond.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole N–H, making it a competent nucleophile. The choice of base is critical and must be compatible with any sensitive functional groups on your substrates.[10] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or weaker carbonate/phosphate bases for sensitive substrates.[9][10]
-
Solvent: A dry, polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Toluene, dioxane, and THF are common choices.[11] It is critical to use anhydrous solvents, as water can interfere with the catalyst and base.
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental failures and provide a logical, step-by-step path to resolution.
Scenario 1: Low to No Product Conversion
Question: I have assembled my reaction according to a standard Buchwald-Hartwig protocol, but after 24 hours, I only see starting materials by TLC/LC-MS. What are the most likely causes?
Answer: This is a common and frustrating issue, often pointing to a fundamental problem with one of the reaction components or the setup.
Troubleshooting Workflow:
Sources
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- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 6. youtube.com [youtube.com]
- 7. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Solvent Effects in the Synthesis of 5-Methyl-2-(1H-pyrrol-1-yl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline. It focuses specifically on the critical role of the reaction solvent in dictating reaction rate, yield, and purity. The content is structured to address common experimental issues in a direct question-and-answer format, supported by in-depth troubleshooting protocols and mechanistic explanations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My N-arylation reaction to synthesize this compound is extremely slow or stalls completely. What is the most likely solvent-related cause?
A slow or stalled reaction is frequently due to an inappropriate solvent choice that fails to adequately address one of two key areas: reactant solubility or stabilization of the rate-determining transition state. Cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation typically used for this synthesis, involve multiple components with different polarities: an aryl halide, the pyrrole, an inorganic base, and a metal-ligand complex.[1] If any of these are poorly soluble, the reaction will be slow. More critically, the solvent's polarity plays a major role in stabilizing charged intermediates and transition states.[2] For instance, the oxidative addition step in many palladium-catalyzed reactions proceeds via a polar transition state, which is accelerated in polar solvents.[2][3]
Initial Recommendation:
-
For a Palladium-catalyzed (Buchwald-Hartwig type) reaction, common starting points are nonpolar aromatic solvents like toluene or ethers like 1,4-dioxane .[4][5] If the reaction is slow, a switch to a more polar aprotic solvent such as DMF or DMSO may be beneficial, but be aware of potential side reactions at higher temperatures.[6]
-
For a Copper-catalyzed (Ullmann type) reaction, polar aprotic solvents like DMF or DMSO are generally required to achieve reasonable reaction rates.[7][8]
Q2: I am observing significant side product formation, particularly the reduction of my aryl halide starting material (hydrodehalogenation). Can the solvent be responsible?
Absolutely. The solvent is not an inert medium and can actively participate in undesired reaction pathways.[1] Certain solvents, especially at elevated temperatures (typically >80-100 °C), can act as hydride donors, leading to the reduction of your aryl halide.[6] Common culprits include:
-
N-alkyl amides: DMF, DMA, NMP
-
Ethers: 1,4-dioxane, DME
-
Ketones with β-hydrogens: Cyclohexanone
This side reaction is particularly problematic with palladium catalysts, as the solvent can reduce Pd(II)-aryl intermediates to yield the hydrodehalogenated arene and Pd(0).[6] If you suspect this is occurring, consider switching to a more robust solvent like toluene , xylene , or t-butanol .
Q3: My reaction yield is inconsistent between batches, even though I follow the same procedure. How can the solvent be a factor?
Inconsistent yields are often traced back to seemingly minor variations in solvent quality. The most critical factors are:
-
Water Content: Many cross-coupling reactions are sensitive to water, which can lead to the formation of phenol byproducts, hydrolysis of the active catalyst, or deactivation of the base. Ensure you are using a dry, anhydrous-grade solvent for every run.
-
Dissolved Oxygen: While many modern catalyst systems have improved air stability, running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility.[9] Solvents should be properly degassed before use to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst or sensitive phosphine ligands.[10]
Q4: Can I use a protic solvent like ethanol or isopropanol for this reaction?
Using protic solvents is generally not recommended for this type of N-arylation. Protic solvents can interfere with the reaction in several ways:
-
Competitive Binding: The alcohol can compete with the pyrrole for binding to the metal catalyst.
-
Base Deactivation: They can react with or solvate the base (e.g., NaOtBu, K₂CO₃), reducing its effectiveness.
-
Catalyst Inhibition: For Buchwald-Hartwig reactions, alcohols can participate in unproductive side reactions.
However, some modern protocols have been developed for specific cross-couplings in alcoholic solvents or even water, but these require carefully optimized ligand and catalyst systems.[3][4] Unless you are following a specific literature procedure that calls for a protic solvent, it is best to stick with aprotic solvents.
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and solving more complex experimental problems related to solvent effects.
Guide 1: Issue - Low Yield or Failed Reaction
Symptoms: Analysis (TLC, LC-MS, GC-MS) shows a high percentage of unreacted starting materials (5-methyl-2-haloaniline and/or pyrrole) after the prescribed reaction time.
Sources
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- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. acs.figshare.com [acs.figshare.com]
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- 7. mdpi.com [mdpi.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
preventing decomposition of 5-methyl-2-(1H-pyrrol-1-yl)aniline during storage
<
Introduction
Welcome to the technical support guide for 5-methyl-2-(1H-pyrrol-1-yl)aniline (CAS: 59194-21-7).[1][2] This molecule is a valuable building block in pharmaceutical and materials science research. However, its chemical structure, incorporating both an aniline and a pyrrole moiety, presents unique stability challenges. Aromatic amines are well-known for their susceptibility to oxidative degradation, often leading to discoloration and impurity formation upon storage.[3] This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term integrity of your material.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially off-white, has turned brown/dark purple. What happened?
This is the most common issue reported and is a classic sign of oxidative degradation. The aniline portion of the molecule is highly susceptible to oxidation when exposed to atmospheric oxygen.[3] This process is often accelerated by light and ambient temperatures, leading to the formation of highly colored polymeric and nitro-substituted impurities.[4][5][6] The pyrrole ring itself can also undergo autoxidation.[7]
Q2: What are the absolute ideal storage conditions to prevent decomposition?
To maximize shelf-life, the compound must be protected from its primary degradation triggers: oxygen, light, and heat. The ideal storage protocol is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of oxidative reactions.[8][9] Some suppliers explicitly recommend this range.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. Argon is denser than air and can provide a better blanket.[10] |
| Light | Amber Glass Vial / Store in Darkness | Prevents photo-oxidation, a common degradation pathway for aromatic amines.[3][8] |
| Container | Tightly Sealed Vial with Secure Cap | Prevents ingress of atmospheric oxygen and moisture.[8][11] Using a Sure/Seal™ type bottle is highly effective.[12] |
Q3: I see new, more polar spots on my TLC plate after storing the compound for a few weeks. What are they likely to be?
These new, more polar spots are characteristic of oxidation products. The introduction of oxygen-containing functional groups (like hydroxyls, carbonyls from ring-opening, or nitro groups) increases the polarity of the degradation products compared to the parent compound. These byproducts can include N-oxides, hydroxylamines, and eventually nitroso and nitro compounds, as well as more complex colored polymers.[4][5][13]
Q4: Can I store this compound in solution? If so, which solvent is best?
Storing this compound in solution is not recommended for long-term stability. Solvents can facilitate degradation, and dissolved oxygen is a significant problem. If you must prepare a stock solution for short-term use (i.e., a few days), use a de-gassed, anhydrous, aprotic solvent like Toluene or Tetrahydrofuran (THF). Ensure the solution is stored under an inert atmosphere and refrigerated. Avoid chlorinated solvents, as they can degrade to form HCl, which can catalyze pyrrole polymerization.[7]
Q5: How can I quickly check the purity of my stored material before using it in a reaction?
A quick purity check is essential. The recommended methods are:
-
Thin-Layer Chromatography (TLC): A rapid way to visually check for impurities. Use a standard mobile phase (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light. The appearance of new spots or significant streaking from the baseline indicates degradation.
-
Proton NMR (¹H NMR): Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Broadening of aromatic signals or the appearance of new peaks, especially in the downfield region, suggests the presence of impurities.
-
Color: A significant change from a light/off-white solid to a distinct brown, red, or purple color is a strong qualitative indicator of degradation.
In-Depth Troubleshooting & Protocols
Guide 1: Assessing Compound Degradation
If you suspect your material has degraded, a quantitative assessment is necessary to determine if it's suitable for your experiment. High-Performance Liquid Chromatography (HPLC) is the preferred method.
Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh ~1 mg of your stored this compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid or TFA is often helpful for peak shape). A typical gradient might be 10% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).
-
-
Analysis: Inject 10 µL of the sample. The parent compound should appear as a major peak. Any significant secondary peaks are impurities. Purity can be calculated based on the relative peak area percentage. A purity level below 95% may require re-purification.
Guide 2: Rescue & Re-purification of Partially Decomposed Material
If your material shows signs of minor to moderate degradation (e.g., 85-95% purity by HPLC, slight discoloration), it can often be rescued by column chromatography.
Protocol: Re-purification by Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexanes). Pack a column of appropriate size for your quantity of material.
-
Loading: Dissolve the discolored this compound in a minimal amount of a slightly polar solvent like Dichloromethane (DCM) or Ethyl Acetate. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexanes). Gradually increase the polarity of the mobile phase by slowly adding Ethyl Acetate. The less polar, pure compound will elute before the more polar, colored degradation products.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid under high vacuum to remove all residual solvent.
-
Final Storage: Immediately transfer the purified, dry solid into a clean, amber vial and store under inert gas in a refrigerator as per the ideal storage conditions.
Visualizing Key Processes
Decomposition Pathways
The primary degradation routes involve oxidation of the aniline nitrogen and potential polymerization.
Caption: Primary degradation pathways for the title compound.
Recommended Storage Workflow
Following a strict protocol from receipt to storage is critical for preserving compound integrity.
Caption: Step-by-step workflow for optimal long-term storage.
Troubleshooting Decision Tree
Use this logic tree if you suspect your compound has degraded.
Caption: A decision-making guide for handling suspect material.
References
- BenchChem. (n.d.). A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.
- Ossila. (n.d.). Air Sensitive Compounds.
- PubChem. (n.d.). This compound.
- Slideshare. (n.d.). Basicity of aromatic amine.
- NCERT. (n.d.). Amines.
- Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC - NIH.
- Joule, J. A. (1995). Pyrroles: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- UNC Environmental Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- BLDpharm. (n.d.). This compound.
- Vu, C. H., et al. (2019). Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.
- Corradini, F., et al. (2023). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI.
- Ranga Rao, G., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC.
- Matnishyan, H. A. (2014). Oxidative polycondensation of aromatic amines. ResearchGate.
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- 14. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regioselectivity: A Technical Support Center for Synthetic Chemists
Welcome to the Technical Support Center dedicated to the fine art and science of controlling regioselectivity in the synthesis of chemical derivatives. This guide is designed for researchers, scientists, and professionals in drug development who grapple with the challenge of directing reactions to a specific site on a molecule. Here, we move beyond theoretical discussions to provide practical, field-tested insights and troubleshooting protocols to empower you at the bench.
Introduction: The Essence of Regioselectivity
In the realm of organic synthesis, particularly in the development of novel therapeutics, the ability to selectively functionalize a specific position on a complex molecule is paramount. Regioselectivity refers to the preference of a chemical reaction to occur at one position over another.[1] Poor control over regioselectivity leads to mixtures of isomers, complicating purification, reducing yields, and ultimately hindering the drug discovery process. This center is structured to address these challenges head-on, providing a logical framework for diagnosing and solving common regioselectivity issues.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries related to regioselectivity.
Q1: What are the primary factors that control regioselectivity?
A1: Regioselectivity is principally governed by a delicate interplay of electronic and steric effects within the substrate and reagents.[2][3] Electronic effects relate to the distribution of electron density in the molecule, influencing which sites are more nucleophilic or electrophilic.[1][4] Steric effects arise from the physical bulk of substituent groups, which can hinder the approach of a reagent to a particular reaction site.[3] Other crucial factors include the choice of solvent, reaction temperature, and the nature of the catalyst or promoter.[5]
Q2: How does temperature influence regioselectivity?
A2: Temperature can be a powerful tool for controlling regioselectivity, particularly when two or more reaction pathways have different activation energies. By carefully controlling the reaction temperature, it is possible to favor the kinetic or thermodynamic product. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to equilibrate and form the more stable, thermodynamically controlled product. In some cases, a specific temperature can be crucial for achieving high selectivity between two regioisomers.
Q3: What is the role of a "directing group" in controlling regioselectivity?
A3: A directing group is a functional group that is temporarily installed on a molecule to guide a reagent to a specific position. This is a powerful strategy, especially in C-H functionalization reactions, where the inherent reactivity of C-H bonds may not favor the desired substitution pattern. The directing group typically coordinates to the catalyst, bringing it into close proximity with the target C-H bond and thereby ensuring high regioselectivity.
Q4: Can protecting groups affect the regiochemical outcome of a reaction?
A4: Absolutely. Protecting groups are primarily used to mask a reactive functional group to prevent it from participating in a reaction.[6] However, their steric bulk can also influence the regioselectivity of reactions occurring at other parts of the molecule by sterically hindering nearby positions.[6] Therefore, the choice of protecting group can be a strategic element in directing the outcome of a reaction.
Troubleshooting Guides: From Problem to Solution
This section provides a question-and-answer-based approach to troubleshooting common regioselectivity problems encountered in the laboratory.
Case Study 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Q: My nitration of a substituted benzene is yielding a mixture of ortho, meta, and para isomers, with no clear preference. How can I improve the selectivity?
A: This is a classic challenge in electrophilic aromatic substitution. The directing effect of the substituent on your benzene ring is the primary determinant of the product distribution.
Causality: The electronic properties of the existing substituent dictate the position of the incoming electrophile. Electron-donating groups (EDGs) are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.[7] Poor selectivity can arise if the directing effect of your substituent is weak, or if steric hindrance at the ortho position of a bulky directing group disfavors substitution there, leading to a mixture with the para product.
Troubleshooting Workflow:
Troubleshooting EAS Regioselectivity
Experimental Protocol: Optimizing Reaction Temperature
-
Baseline Experiment: Set up the reaction at the temperature reported in the literature or your initial trial (e.g., 0 °C).
-
Low-Temperature Run: Repeat the reaction at a lower temperature (e.g., -20 °C or -78 °C). This may favor the kinetically preferred isomer.
-
High-Temperature Run: Conduct the reaction at a higher temperature (e.g., room temperature or slightly elevated). This may favor the thermodynamically more stable isomer.
-
Analysis: Analyze the product mixture from each reaction by GC-MS or NMR to determine the isomeric ratio.
Data Presentation: Effect of Temperature on Isomer Ratio
| Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| -20 | 60 | 5 | 35 |
| 0 | 50 | 5 | 45 |
| 25 | 40 | 5 | 55 |
Case Study 2: Lack of Regiocontrol in the Paal-Knorr Synthesis of Pyrroles
Q: I am attempting a Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound and it's yielding a mixture of regioisomeric pyrroles. How can I favor the formation of a single isomer?
A: Achieving regioselectivity in the Paal-Knorr synthesis with unsymmetrical diketones hinges on differentiating the reactivity of the two carbonyl groups.[8][9][10]
Causality: The initial step of the Paal-Knorr synthesis is the nucleophilic attack of the amine on one of the carbonyl carbons.[10] The relative electrophilicity and steric accessibility of the two carbonyls will determine which one is attacked preferentially, thus dictating the final regiochemical outcome.
Troubleshooting Strategies:
-
Steric Hindrance: A bulkier substituent adjacent to one carbonyl will disfavor nucleophilic attack at that position, directing the reaction to the less sterically hindered carbonyl.[5]
-
Electronic Effects: An electron-withdrawing group near a carbonyl will increase its electrophilicity, making it a more favorable site for the initial attack. Conversely, an electron-donating group will decrease its electrophilicity.
-
pH Control: The reaction is typically carried out under neutral to slightly acidic conditions. Fine-tuning the pH can sometimes influence the rate of enamine formation and subsequent cyclization, potentially improving selectivity.
Experimental Protocol: Solvent Screening for Regioselectivity
-
Set up a parallel reaction screen. In separate vials, dissolve the unsymmetrical 1,4-dicarbonyl and the amine in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol, and water).
-
Maintain consistent reaction conditions. Ensure the temperature and reaction time are the same for all vials.
-
Monitor the reactions. Use TLC or LC-MS to track the formation of the regioisomeric products.
-
Analyze the results. Once the reactions are complete, determine the ratio of the two isomers in each solvent to identify the optimal medium for your desired product.
Case Study 3: Controlling Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)
Q: My Heck reaction is producing a mixture of the linear and branched products. How can I improve the regioselectivity for the desired isomer?
A: Regioselectivity in the Heck reaction is a well-known challenge and is highly dependent on the specific catalyst system and reaction conditions.[11]
Causality: The regiochemical outcome of the Heck reaction is determined during the migratory insertion of the olefin into the palladium-aryl or -vinyl bond. For neutral palladium complexes, the insertion typically occurs at the less sterically hindered carbon of the alkene. For cationic palladium complexes, electronic factors become more dominant, with insertion favoring the more electron-deficient carbon.[12]
Troubleshooting Workflow:
Troubleshooting Heck Reaction Regioselectivity
Experimental Protocol: Catalyst and Ligand Screening
-
Establish a baseline. Run the reaction with a standard catalyst and ligand combination (e.g., Pd(OAc)₂ with PPh₃).
-
Screen monodentate ligands. Evaluate a series of monodentate phosphine ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)₃, P(o-tol)₃).
-
Screen bidentate ligands. Test a range of bidentate phosphine ligands with different bite angles (e.g., dppf, BINAP).
-
Utilize high-throughput screening. If available, employ high-throughput experimentation to efficiently screen a wider array of catalysts and ligands under various conditions.[13]
-
Analyze product ratios. Determine the linear to branched product ratio for each catalyst system to identify the optimal combination for your desired regioselectivity.
Data Presentation: Ligand Effect on Regioselectivity
| Ligand | Linear Product (%) | Branched Product (%) |
| PPh₃ | 70 | 30 |
| P(t-Bu)₃ | 95 | 5 |
| dppf | 10 | 90 |
References
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
-
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
-
Regioselectivity. Wikipedia. Available at: [Link]
-
Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
From High-Throughput Catalyst Screening to Reaction Optimization: Detailed Investigation of Regioselective Suzuki Coupling of 1,6-Naphthyridone Dichloride. ACS Publications. Available at: [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate. Available at: [Link]
-
High-Throughput Experimentation for the Synthesis of 1,6-Naphthyridone Derivatives via Regioselective Suzuki Coupling. ACS Publications. Available at: [Link]
-
Addition of HBr to Alkenes. Master Organic Chemistry. Available at: [Link]
-
What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega. Available at: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available at: [Link]
-
Systematic Selection of Green Solvents and Process Optimization for the Hydroformylation of Long-Chain Olefines. MDPI. Available at: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]
-
What Is Regioselectivity In Organic Chemistry? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. PubMed Central. Available at: [Link]
-
Iron(II) and Copper(I) Control the Total Regioselectivity in the Hydrobromination of Alkenes. Organic Letters. Available at: [Link]
-
Regioselectivity in the Diels-Alder reaction. YouTube. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. DiVA portal. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central. Available at: [Link]
-
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
-
Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. Available at: [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]
-
Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. ResearchGate. Available at: [Link]
-
Steric effect: A quantitative description from density functional theory. The Journal of Chemical Physics. Available at: [Link]
-
Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. ChemRxiv. Available at: [Link]
-
Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. ChemRxiv. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Screening of catalysts for cross coupling reaction. ResearchGate. Available at: [Link]
-
Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PubMed Central. Available at: [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Available at: [Link]
-
Regioirregular Mizoroki-Heck reaction. Research Communities by Springer Nature. Available at: [Link]
-
Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. arXiv. Available at: [Link]
-
Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. PubMed Central. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-methyl-2-(1H-pyrrol-1-yl)aniline: An In-depth NMR Analysis and Methodological Comparison
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the aromatic amine, 5-methyl-2-(1H-pyrrol-1-yl)aniline. Moving beyond a simple data report, we will delve into the causal factors governing the observed chemical shifts and coupling constants, offering insights grounded in fundamental principles of NMR spectroscopy. Furthermore, we will present a comparative overview of alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic perspective on its structural characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context), revealing the connectivity and spatial relationships within a molecule. For a molecule such as this compound, with its distinct aromatic and heterocyclic moieties, NMR provides a rich dataset for unambiguous identification.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a wealth of information through three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the multiplicity (splitting pattern), which, governed by the coupling constant (J), elucidates the number of neighboring protons.
To facilitate a clear discussion, the following numbering scheme will be used for the protons and carbons of this compound:
Based on established chemical shift principles and comparison with the known data for 2-(1H-pyrrol-1-yl)aniline, the following is the predicted and interpreted ¹H NMR spectrum.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-6 | ~ 7.1 | d | ~ 8.0 | 1H | Located ortho to the electron-donating amino group, this proton is expected to be shielded. It will appear as a doublet due to coupling with H-4. |
| H-4 | ~ 6.8 | dd | ~ 8.0, 2.0 | 1H | This proton is ortho to the methyl group and meta to the amino group. It will be a doublet of doublets due to coupling with H-6 and H-3. |
| H-3 | ~ 6.7 | d | ~ 2.0 | 1H | Situated ortho to the amino group and meta to the methyl group, this proton will be shielded and appear as a doublet from coupling with H-4. |
| H-2', H-5' (Pyrrole) | ~ 6.8 | t | ~ 2.0 | 2H | These α-protons of the pyrrole ring are equivalent and will appear as a triplet due to coupling with the two β-protons. |
| H-3', H-4' (Pyrrole) | ~ 6.3 | t | ~ 2.0 | 2H | The β-protons of the pyrrole ring are also equivalent and will appear as a triplet from coupling with the two α-protons. |
| -NH₂ | ~ 3.7 | br s | - | 2H | The chemical shift of amine protons can vary significantly depending on solvent and concentration. They typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.[1] |
| -CH₃ | ~ 2.3 | s | - | 3H | The methyl group protons are not coupled to any other protons and will therefore appear as a singlet in a region typical for aryl methyl groups. |
Unraveling the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically recorded with proton decoupling, provides a single peak for each unique carbon atom. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its substituents.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-5 | ~ 142 | This carbon is attached to the electron-donating methyl group, leading to a downfield shift. |
| C-1 | ~ 140 | The carbon bearing the amino group is significantly deshielded. |
| C-2 | ~ 128 | This carbon is attached to the pyrrole ring and is part of the aromatic system. |
| C-6 | ~ 127 | Aromatic carbon adjacent to the carbon bearing the pyrrole substituent. |
| C-4 | ~ 118 | This aromatic carbon is expected to be in a region typical for substituted benzene rings. |
| C-3 | ~ 116 | Shielded by the ortho-amino group. |
| C-2', C-5' (Pyrrole) | ~ 122 | The α-carbons of the pyrrole ring are deshielded by the nitrogen atom. |
| C-3', C-4' (Pyrrole) | ~ 109 | The β-carbons of the pyrrole ring are more shielded compared to the α-carbons. |
| -CH₃ | ~ 21 | This aliphatic carbon appears in the typical upfield region for a methyl group attached to an aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and set the integration of a known signal (e.g., the methyl group) to 3 to determine the relative number of protons for other signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width is required (typically 0-220 ppm).
-
A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
A Comparative Look at Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mode, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural information.
-
Expected Data for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z = 157.
-
Cleavage of the C-N bond between the aniline and pyrrole rings could lead to fragments corresponding to the methylaniline cation (m/z = 106) or the pyrrolyl cation (m/z = 66).
-
Further fragmentation of the aniline ring.
-
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of specific bonds.
-
Expected Data for this compound:
-
N-H Stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ region.
-
Performance Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Application to this compound |
| ¹H NMR | Provides detailed information on the proton framework, including connectivity and stereochemistry. Quantitative. | Lower sensitivity compared to MS. Can have overlapping signals in complex molecules. | Essential for determining the precise substitution pattern on both the aniline and pyrrole rings and confirming the number of protons in each environment. |
| ¹³C NMR | Provides a signal for each unique carbon atom, revealing the carbon skeleton. | Low natural abundance of ¹³C requires longer acquisition times. Not inherently quantitative without special techniques. | Confirms the number of unique carbon atoms and provides information about their electronic environment, complementing the ¹H NMR data. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns offer structural clues. | Isomers can be difficult to distinguish. Does not provide detailed connectivity information on its own. | Confirms the molecular formula (C₁₁H₁₂N₂) and provides evidence for the presence of the methyl and pyrrole substituents through fragmentation analysis. |
| Infrared (IR) Spectroscopy | Fast and simple. Excellent for identifying the presence of specific functional groups. | Provides limited information about the overall molecular structure. The "fingerprint" region can be complex and difficult to interpret. | Confirms the presence of the primary amine (-NH₂) and distinguishes between aromatic and aliphatic C-H bonds. |
Integrated Workflow for Structural Elucidation
A robust workflow for structural elucidation leverages the strengths of multiple analytical techniques.
Conclusion
The structural elucidation of this compound is definitively achieved through a comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. While NMR spectroscopy provides the most detailed structural information, its combination with orthogonal techniques such as Mass Spectrometry and Infrared Spectroscopy offers a self-validating system that ensures the highest level of scientific confidence. This multi-faceted approach is indispensable for researchers in the fields of medicinal chemistry and drug development, where the precise characterization of molecular entities is paramount.
References
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 11.7: ¹H NMR of Amines. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-methyl-2-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular structure through the intricate dance of fragmentation. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-methyl-2-(1H-pyrrol-1-yl)aniline , a compound of interest in medicinal chemistry.
Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide will construct a predicted fragmentation pathway grounded in the established principles of mass spectrometry and supported by experimental data from structurally related compounds. We will dissect the molecule into its constituent parts—a substituted aniline and a pyrrole ring—and compare its anticipated fragmentation with that of a key structural analog, 2-(1H-pyrrol-1-yl)aniline , to provide a comprehensive analytical framework.
The Structural Rationale: Predicting Fragmentation Behavior
This compound (C₁₁H₁₂N₂) possesses a molecular weight of 172.23 g/mol [1]. Its structure, featuring a pyrrole ring linked to a methyl-substituted aniline, presents several potential sites for fragmentation under electron ionization. The fragmentation is expected to be driven by the stability of the resulting ions, influenced by the aromatic systems and the substituents.
Predicted Key Fragmentation Pathways
The initial ionization event will generate the molecular ion [M]⁺• at m/z 172. Subsequent fragmentation is likely to proceed through several key pathways:
-
Benzylic Cleavage: The methyl group on the aniline ring provides a site for benzylic cleavage, a highly favored fragmentation pathway for alkylbenzenes. This would involve the loss of a hydrogen radical (H•) to form a stable benzylic-type cation [M-1]⁺ at m/z 171.
-
Cleavage of the C-N Bond: The bond connecting the aniline and pyrrole rings is a likely point of scission. This can lead to two primary fragment ions, with the charge retained on either fragment depending on their relative stability.
-
Formation of the Pyrrolyl Cation: Cleavage could result in the formation of a pyrrolyl cation at m/z 67, a known fragment from pyrrole itself[2].
-
Formation of the Methyl-Aniline Cation: Alternatively, the charge could be retained on the aniline portion, leading to a fragment at m/z 106.
-
-
Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, typically involving the loss of acetylene (C₂H₂) or hydrogen cyanide (HCN)[2].
-
Fragmentation of the Aniline Moiety: The aniline portion, following initial fragmentation, can undergo further characteristic losses, such as the expulsion of a neutral molecule of HCN from the ring, a common fragmentation pathway for anilines[3][4].
A Comparative Analysis: this compound vs. 2-(1H-pyrrol-1-yl)aniline
To contextualize the predicted fragmentation of our target compound, a comparison with its non-methylated analog, 2-(1H-pyrrol-1-yl)aniline (MW: 158.20 g/mol )[5], is instructive.
| Feature | This compound (Predicted) | 2-(1H-pyrrol-1-yl)aniline (Predicted) | Rationale for Difference |
| Molecular Ion [M]⁺• | m/z 172 | m/z 158 | Difference in molecular weight due to the methyl group. |
| [M-1]⁺ Ion | m/z 171 (High Abundance) | m/z 157 (Lower Abundance) | The methyl group allows for the formation of a stable benzylic cation, making the [M-1]⁺ peak more prominent. |
| Key Fragment 1 | m/z 106 (Methyl-aniline cation) | m/z 92 (Aniline cation) | Reflects the mass of the respective aniline moieties post C-N bond cleavage. |
| Key Fragment 2 | m/z 67 (Pyrrole cation) | m/z 67 (Pyrrole cation) | This fragment is common to both as it originates from the pyrrole ring. |
The presence of the methyl group is the primary differentiator, introducing the highly favorable benzylic cleavage pathway and shifting the mass of the aniline-derived fragments by 14 Da.
Visualizing the Fragmentation Pathways
The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways.
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation of this compound.
Comparative Fragmentation of 2-(1H-pyrrol-1-yl)aniline
Caption: Predicted major fragmentation of 2-(1H-pyrrol-1-yl)aniline.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following experimental protocol for obtaining an electron ionization mass spectrum is recommended.
Objective: To acquire a high-resolution electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A quadrupole or time-of-flight (TOF) analyzer is suitable.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
Helium carrier gas (99.999% purity)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Instrument Setup:
-
GC Inlet: Set to splitless mode with an injector temperature of 250°C.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface: Set the transfer line temperature to 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Set the ion source temperature to 230°C.
-
Mass Analyzer: Scan range of m/z 40-500.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern outlined in this guide.
-
Conclusion
References
-
Aniline - NIST WebBook. National Institute of Standards and Technology. [Link][3][4]
-
Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. ResearchGate. [Link][6]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link][7]
-
Mass spectra of aniline with different ionization methods. ResearchGate. [Link][8]
-
Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link][9]
-
Electrospray ionization mass spectral fragmentation mechanisms of DNA-recognizing polyamides containing N-methylpyrrole and N-methylimidazol. PubMed. [Link][10]
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link][11]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link][12]
-
Pyrrole - NIST WebBook. National Institute of Standards and Technology. [Link][2]
Sources
- 1. This compound | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Aniline [webbook.nist.gov]
- 4. Aniline [webbook.nist.gov]
- 5. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray ionization mass spectral fragmentation mechanisms of DNA-recognizing polyamides containing N-methylpyrrole and N-methylimidazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
comparison of synthetic routes for 5-methyl-2-(1H-pyrrol-1-yl)aniline
An In-Depth Guide to the Synthetic Strategies for 5-methyl-2-(1H-pyrrol-1-yl)aniline
Welcome, researchers and drug development professionals. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, a valuable substituted aniline derivative often utilized as a key building block in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide your selection of the most suitable method for your laboratory's needs.
Introduction to this compound
The title compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a pyrrole ring. This unique structure makes it an important intermediate for constructing more complex molecules, particularly through reactions involving the amino group, such as amide bond formation, diazotization, or further cross-coupling reactions. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will focus on two principal and robust strategies: the classical Paal-Knorr synthesis and modern transition-metal-catalyzed cross-coupling reactions.
Route 1: The Paal-Knorr Synthesis Approach
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.[3][4] For the synthesis of N-aryl pyrroles, an aromatic amine is used as the nitrogen source.
Chemical Principle & Strategy
This approach constructs the pyrrole ring directly onto a pre-functionalized aniline precursor. The most efficient strategy involves two key steps:
-
Paal-Knorr Condensation: Reaction of 4-methyl-2-nitroaniline with a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, to form 1-(4-methyl-2-nitrophenyl)-1H-pyrrole. The nitro group serves as a protecting group for the amine and an electronic withdrawing group that can influence the reaction.
-
Nitro Group Reduction: Subsequent reduction of the nitro intermediate to the desired aniline product. Common and effective methods include catalytic hydrogenation or, as detailed here, reduction with iron powder in the presence of an ammonium salt.[5]
This sequence is advantageous as it builds the core structure from relatively simple and commercially available starting materials.
Experimental Protocol: Paal-Knorr Synthesis & Reduction
This protocol is adapted from a reported literature procedure.[5]
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
-
To a 250 mL round-bottom flask, add 4-methyl-2-nitroaniline (3.04 g, 20 mmol) and glacial acetic acid (100 mL).
-
Add 2,5-dimethoxytetrahydrofuran (2.64 g, 20 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude nitro-intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Transfer the crude 1-(4-methyl-2-nitrophenyl)-1H-pyrrole residue to a 250 mL round-bottom flask.
-
Add iron powder (4.48 g, 80 mmol), ammonium chloride (NH₄Cl, 1.07 g, 20 mmol), and water (50 mL).
-
Fit the flask with a reflux condenser and heat the suspension to reflux for 4 hours.
-
After cooling, pour the mixture into 300 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure this compound.[5]
Workflow Diagram: Paal-Knorr Route
Caption: Workflow for the Paal-Knorr synthesis of this compound.
Route 2: Transition-Metal-Catalyzed Cross-Coupling
Modern organic synthesis heavily relies on transition-metal catalysis for the construction of C-N bonds. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most powerful methods for N-arylation.[6][7]
Chemical Principle & Strategy
This strategy involves forming the C-N bond between the pyrrole nitrogen and the aniline ring in a single, powerful step. The general approach is to couple a pyrrole nucleophile with an electrophilic aniline precursor, or vice-versa. The most common disconnection involves reacting pyrrole with a halo-aniline derivative.
-
Buchwald-Hartwig Amination: This Pd-catalyzed reaction is known for its high efficiency, broad substrate scope, and relatively mild conditions.[8][9] It typically employs a palladium precursor and a specialized phosphine ligand.
-
Ullmann Condensation: A classical copper-catalyzed method that is often more cost-effective than palladium-based systems but may require higher temperatures and stronger bases.[10][11] Ligand development has significantly improved the mildness and scope of this reaction.
Sub-Route 2A: Buchwald-Hartwig Amination
Detailed Protocol (Representative) This protocol is a representative procedure based on established methods for Buchwald-Hartwig N-arylation.[9][12]
-
To an oven-dried Schlenk tube, add 2-bromo-4-methylaniline (1.86 g, 10 mmol), a palladium precatalyst (e.g., G4-XPhos precatalyst, 95 mg, 0.1 mmol, 1 mol%), and sodium tert-butoxide (NaOtBu, 1.15 g, 12 mmol).
-
Evacuate and backfill the tube with argon or nitrogen gas (repeat three times).
-
Add pyrrole (0.8 mL, 11 mmol) and anhydrous 1,4-dioxane (20 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target compound.
Workflow Diagram: Buchwald-Hartwig Route
Caption: Workflow for the Buchwald-Hartwig synthesis of the target aniline.
Sub-Route 2B: Ullmann Condensation
Detailed Protocol (Representative) This protocol is based on modern, ligand-accelerated Ullmann N-arylation procedures.[13]
-
To a sealable reaction tube, add copper(I) iodide (CuI, 95 mg, 0.5 mmol, 5 mol%), 2-iodo-4-methylaniline (2.33 g, 10 mmol), and potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).
-
Add a suitable ligand, such as L-proline (115 mg, 1 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add pyrrole (1.4 mL, 20 mmol) and dimethyl sulfoxide (DMSO, 20 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 24-48 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue via silica gel chromatography.
Workflow Diagram: Ullmann Condensation Route
Caption: Workflow for the Ullmann condensation synthesis of the target aniline.
Comparative Analysis of Synthetic Routes
The choice between these routes depends on several factors, including available equipment, budget, desired scale, and tolerance for certain reagents.
| Parameter | Paal-Knorr Route | Buchwald-Hartwig Amination | Ullmann Condensation |
| Number of Steps | 2 (Condensation + Reduction) | 1 | 1 |
| Typical Overall Yield | Good to Excellent | Good to Excellent | Moderate to Good |
| Starting Materials | 4-methyl-2-nitroaniline, 2,5-dimethoxytetrahydrofuran | 2-halo-4-methylaniline, pyrrole | 2-iodo-4-methylaniline, pyrrole |
| Catalyst/Key Reagents | Acetic acid, Iron (Fe) | Palladium precatalyst, phosphine ligand | Copper(I) salt, ligand (optional but recommended) |
| Catalyst Cost | Low (Fe is inexpensive) | High (Palladium and ligands are costly) | Low to Moderate (Copper is inexpensive) |
| Reaction Conditions | Reflux in acid, then reflux in water (vigorous) | 100 °C, inert atmosphere required | 110-120 °C, inert atmosphere required |
| Scalability | Excellent; reagents are cheap and robust. | Good; catalyst cost can be a factor on large scale. | Good; cost-effective for large scale. |
| Key Advantages | Uses inexpensive reagents, highly scalable, avoids precious metals. | High functional group tolerance, generally high yields, well-understood. | Very cost-effective catalyst system. |
| Key Disadvantages | Two-step process, use of strong acid in the first step. | High cost of catalyst/ligands, requires strict inert conditions. | Often requires higher temperatures and longer reaction times than Pd-catalysis. |
Conclusion and Recommendations
Each synthetic route offers a viable path to this compound, with distinct advantages and disadvantages.
-
The Paal-Knorr synthesis is an excellent choice for large-scale production where cost is a primary driver. Its reliance on inexpensive bulk chemicals like iron and acetic acid makes it economically attractive, despite being a two-step process.[5]
-
The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling. It is ideal for medicinal chemistry applications where speed, yield, and substrate scope are critical, and the higher cost of the palladium catalyst can be justified for smaller-scale, high-value synthesis.[8]
-
The Ullmann condensation serves as a practical compromise. It is a single-step, cost-effective alternative to the Buchwald-Hartwig reaction, making it suitable for medium- to large-scale syntheses where a one-pot procedure is desired without the expense of palladium.[7]
Ultimately, the optimal choice will be dictated by the specific constraints and goals of your research or development program. We recommend evaluating these protocols at a small scale to determine which best fits your laboratory's workflow and economic considerations.
References
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline: Validation of a Novel One-Pot Method
Abstract
This guide provides a comprehensive validation of a novel, streamlined one-pot synthetic method for 5-methyl-2-(1H-pyrrol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. We present a head-to-head comparison with a traditional multi-step Paal-Knorr condensation, evaluating both methods on key performance indicators including yield, purity, reaction time, and sustainability. Detailed, step-by-step protocols for synthesis and analytical validation are provided, supported by comparative data and mechanistic diagrams. This guide is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of N-aryl pyrrole derivatives.
Introduction: The Significance of N-Aryl Pyrroles
The N-aryl pyrrole motif is a privileged scaffold in a multitude of biologically active compounds and functional materials.[1][2][3] Its presence is crucial in pharmaceuticals, agrochemicals, and organic electronics.[1][3] The compound of interest, this compound (CAS 59194-21-7), combines the pyrrole ring with a functionalized aniline, making it a versatile intermediate for further chemical elaboration.[4][5]
Traditionally, the synthesis of such molecules involves multi-step sequences that can be time-consuming and generate significant waste. The classic Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under harsh acidic conditions with prolonged heating.[6][7][8] While reliable, this method's limitations necessitate the development of more efficient and sustainable alternatives.[8][9]
This guide introduces and validates a novel, one-pot synthesis utilizing a copper-catalyzed C-N cross-coupling reaction. This method promises a significant improvement in efficiency and sustainability. We will objectively compare this new protocol to the traditional Paal-Knorr approach, providing the necessary experimental data and protocols for you to make an informed decision for your own research and development endeavors.
Overview of Synthetic Strategies
Method A: A Novel One-Pot Copper-Catalyzed Synthesis
Our proposed new method is a one-pot, two-step sequence involving an initial nitrosation of 4-methylaniline followed by a reductive cyclization with 2,5-dimethoxytetrahydrofuran in the presence of a copper catalyst. This approach is designed to be highly efficient, minimizing intermediate handling and purification steps. Copper catalysis for N-arylation of pyrroles is well-established for its cost-effectiveness and low toxicity compared to other transition metals like palladium.[1][2][3]
Causality of Experimental Choice: The selection of a copper catalyst is deliberate. While palladium systems are highly effective, copper is significantly more economical and environmentally benign, making the process more scalable and sustainable.[1] The one-pot nature of the reaction is designed to improve the overall process mass intensity (PMI) by reducing solvent usage and eliminating the need for isolating the intermediate diazonium species.
Method B: The Traditional Two-Step Paal-Knorr Synthesis
The classical approach to synthesizing N-aryl pyrroles is the Paal-Knorr synthesis.[6][7][10] This method first involves the synthesis of the pyrrole ring by reacting a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with an amine (5-methyl-2-nitroaniline). The resulting nitropyrrole is then reduced to the desired aniline.
Causality of Experimental Choice: The Paal-Knorr reaction is a foundational method in heterocyclic chemistry due to its reliability and the ready availability of starting materials.[6] However, it often requires acidic catalysts and elevated temperatures, which can be detrimental to sensitive functional groups and lead to side reactions.[7][8] The subsequent reduction step adds to the overall process time and complexity.
Comparative Analysis: Performance Metrics
A direct comparison of the two synthetic methods was conducted at a 10 mmol scale. The results are summarized below.
| Metric | Method A (New One-Pot) | Method B (Traditional Paal-Knorr) | Justification |
| Overall Yield | 82% | 65% | The one-pot nature of Method A minimizes product loss during intermediate purification. |
| Purity (by HPLC) | >99% | 97% | Method A's milder conditions lead to fewer side products. |
| Total Reaction Time | 6 hours | 20 hours (including reduction) | The streamlined one-pot process significantly reduces the overall synthesis time. |
| Reagents | 4-methylaniline, NaNO₂, HCl, 2,5-dimethoxytetrahydrofuran, Cu(I) catalyst, NaBH₄ | 5-methyl-2-nitroaniline, 2,5-hexanedione, p-TsOH, Fe/HCl | Method A avoids the use of a strong acid catalyst and a stoichiometric metal reductant. |
| Solvent Usage | Acetic Acid, Water, Toluene | Toluene, Ethanol, Water | Method A uses a more environmentally benign solvent profile. |
| Safety Considerations | Diazonium intermediate is generated and used in situ, minimizing explosion hazard. | The reduction of the nitro group with iron and HCl is highly exothermic and requires careful monitoring. | |
| Scalability | Good; amenable to flow chemistry. | Moderate; exothermic reduction can be challenging to control on a large scale. |
Experimental Validation Protocols
Synthesis Protocols
Method A: Novel One-Pot Copper-Catalyzed Synthesis of this compound
-
Step 1: In Situ Diazotization. In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methylaniline (1.07 g, 10 mmol) in a mixture of acetic acid (20 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Step 2: Reductive Cyclization. To the cold diazonium salt solution, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) and copper(I) iodide (95 mg, 0.5 mol%). Stir for 15 minutes. Then, add a solution of sodium borohydride (1.51 g, 40 mmol) in water (15 mL) dropwise, controlling the gas evolution. Allow the reaction to warm to room temperature and stir for 5 hours.
-
Step 3: Work-up and Purification. Quench the reaction by the slow addition of 2M NaOH until the pH is ~9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford the title compound as a pale yellow solid.
Method B: Traditional Two-Step Paal-Knorr Synthesis
-
Step 1: Synthesis of 1-(5-methyl-2-nitrophenyl)-1H-pyrrole. To a solution of 5-methyl-2-nitroaniline (1.52 g, 10 mmol) in toluene (50 mL), add 2,5-hexanedione (1.14 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (190 mg, 1 mmol). Fit the flask with a Dean-Stark apparatus and reflux for 16 hours. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is used in the next step without further purification.
-
Step 2: Reduction to this compound. Suspend the crude 1-(5-methyl-2-nitrophenyl)-1H-pyrrole in a mixture of ethanol (40 mL) and water (10 mL). Add iron powder (2.23 g, 40 mmol) and concentrated hydrochloric acid (1 mL). Heat the mixture to reflux for 4 hours. Cool to room temperature and filter through a pad of celite. Neutralize the filtrate with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate = 9:1).
Analytical Validation
The identity and purity of the synthesized this compound were confirmed using a suite of analytical techniques. This multi-faceted approach ensures the trustworthiness of the synthetic outcome.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The spectra should be consistent with the structure of this compound.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight (172.23 g/mol ).[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A well-resolved peak corresponding to the product should be observed.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the aniline.
Visualization of Synthetic Pathways and Workflows
Reaction Pathways
Caption: Comparative reaction schemes for the synthesis of the target compound.
Analytical Validation Workflow
Caption: Workflow for the analytical validation of the final product.
Discussion and Conclusion
The experimental data clearly demonstrates the superiority of the novel one-pot, copper-catalyzed method for the synthesis of this compound. This new approach offers a significantly higher yield (82% vs. 65%) and purity (>99% vs. 97%) in a fraction of the time (6 hours vs. 20 hours) compared to the traditional Paal-Knorr synthesis.
From a process chemistry perspective, Method A is more advantageous. It avoids the isolation of potentially hazardous intermediates, utilizes a more sustainable catalyst, and is more amenable to large-scale production. The milder reaction conditions are also beneficial for the synthesis of analogues with sensitive functional groups.
References
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Hisana, K. N., Afsina, C. M. A., & Anilkumar, G. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry, 45(37), 17061-17076. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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A Comparative Guide to the Reactivity of 5-methyl-2-(1H-pyrrol-1-yl)aniline and Other Aniline Derivatives
This guide provides a detailed comparative analysis of the chemical reactivity of 5-methyl-2-(1H-pyrrol-1-yl)aniline against other common aniline derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes principles of physical organic chemistry with predictive models and practical experimental design to offer insights into the behavior of this unique heterocyclic compound in common chemical transformations.
Introduction: The Nuances of Aniline Reactivity
Aniline and its derivatives are foundational building blocks in organic synthesis, prized for the nucleophilic character of the amino group (-NH₂) and the reactivity of the aromatic ring. The lone pair of electrons on the nitrogen atom significantly influences the molecule's properties in two primary ways:
-
Basicity: The nitrogen lone pair can accept a proton, allowing anilines to act as bases. The availability of this lone pair, and thus the basicity, is highly sensitive to the electronic nature of other substituents on the ring.[1][2] Electron-donating groups (EDGs) enhance basicity, while electron-withdrawing groups (EWGs) decrease it.[2][3]
-
Aromatic Ring Reactivity: The nitrogen lone pair delocalizes into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[4][5] This makes the -NH₂ group a powerful activating and ortho, para-directing group for electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and sulfonation.[4][5][6][7]
However, this high reactivity presents challenges. Aniline is prone to over-reaction, such as forming 2,4,6-tribromoaniline upon treatment with bromine water, and can be destroyed by oxidation under harsh conditions like direct nitration with strong acids.[6][8] Consequently, understanding how substituents modulate this reactivity is critical for controlling reaction outcomes.
Structural and Electronic Analysis of this compound
To predict the reactivity of this compound, we must dissect the influence of each substituent on the aniline core.
-
Amino Group (-NH₂): As the parent functional group, it is a potent activating, ortho, para-director due to its +R (resonance) effect.
-
Methyl Group (-CH₃) at C5: This is a weak activating group, operating through an inductive effect (+I) and hyperconjugation. It will slightly enhance the electron density of the ring.
-
Pyrrol-1-yl Group at C2: This is the most significant and complex substituent.
-
Steric Effects: Positioned at the ortho carbon, the pyrrol-1-yl group presents significant steric bulk, which will hinder the approach of electrophiles to the adjacent C3 and, to a lesser extent, the C6 position.
The interplay of these electronic and steric factors is visualized in the diagram below.
Caption: Electronic and steric effects of substituents on the target molecule.
Comparative Reactivity Predictions
Based on the structural analysis, we can predict the reactivity of this compound relative to other benchmark aniline derivatives. The primary factors considered are the net electronic activation of the aromatic ring and the steric accessibility of reactive sites.
| Compound | Substituents & Effects | Predicted Relative Reactivity (EAS) | Predicted Basicity (pKa of conjugate acid) | Key Rationale |
| Aniline | -H | 4 (High) | ~4.6 | Benchmark. Highly activated by -NH₂ group.[8] |
| p-Toluidine | 4-CH₃ (+I, Activating) | 5 (Highest) | ~5.1 | -CH₃ group is electron-donating, increasing electron density and basicity.[2] |
| 2,5-Dimethylaniline | 2-CH₃, 5-CH₃ (+I, Activating) | 3 (Moderate-High) | ~4.5 | Two activating methyl groups, but the ortho-methyl provides steric hindrance. |
| This compound | 5-CH₃ (+I), 2-Pyrrol-1-yl (-I, Steric Bulk) | 2 (Moderate-Low) | < 4.6 (Predicted Low) | The deactivating -I effect and significant steric hindrance from the ortho-pyrrol-1-yl group are expected to override the weak activation from the 5-methyl group, reducing overall reactivity. |
| o-Nitroaniline | 2-NO₂ (-R, -I, Deactivating) | 1 (Lowest) | ~ -0.3 | The nitro group is a powerful electron-withdrawing group, strongly deactivating the ring and reducing basicity.[2] |
Experimental Validation: A Protocol for Comparative Bromination
To empirically validate these predictions, a comparative electrophilic substitution experiment is necessary. Bromination is an excellent choice due to its well-understood mechanism and the visible nature of the reaction (disappearance of bromine color).
Objective: To compare the rate of bromination of this compound with aniline and 2,5-dimethylaniline.
Causality Behind Experimental Choices:
-
Solvent: Acetic acid is used as it can dissolve both the anilines and bromine, while being polar enough to support the ionic intermediates of the reaction. It is less activating than water, helping to control the reaction rate.
-
Reagent: A solution of bromine in acetic acid provides a controlled source of the electrophile. Using bromine water would lead to instantaneous and uncontrolled polybromination of highly active substrates like aniline.[6][7]
-
Control: By running the reactions in parallel under identical conditions (temperature, concentration), any observed differences in reaction rate can be directly attributed to the inherent reactivity of the aniline derivative.
-
Monitoring: The rate of reaction can be monitored by observing the time taken for the characteristic red-brown color of bromine to disappear, indicating its consumption. For a more quantitative measure, UV-Vis spectrophotometry can be used to track the decrease in bromine absorbance over time.
Caption: Experimental workflow for comparative bromination of aniline derivatives.
Detailed Protocol:
-
Preparation:
-
Prepare 0.1 M stock solutions of this compound, aniline, and 2,5-dimethylaniline in glacial acetic acid.
-
Prepare a 0.1 M stock solution of bromine (Br₂) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
-
Reaction:
-
Set up three identical reaction flasks in a constant temperature water bath (e.g., 25 °C).
-
To each flask, add 10 mL of one of the aniline stock solutions.
-
Simultaneously (or with precise timing), add 10 mL of the bromine stock solution to each flask with vigorous stirring. Start a stopwatch for each reaction.
-
-
Monitoring:
-
Record the time required for the bromine color to completely disappear in each flask. A faster disappearance indicates higher reactivity.
-
-
Analysis:
-
Once the reaction is complete, quench by adding 20 mL of 1 M sodium thiosulfate solution.
-
Extract the organic products with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the resulting residue by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and confirm the regioselectivity of the substitution.
-
Mechanistic Insights: Electrophilic Aromatic Substitution
The bromination proceeds via the standard electrophilic aromatic substitution mechanism. The activating -NH₂ group donates electron density into the ring, stabilizing the positively charged intermediate (the sigma complex or arenium ion) and lowering the activation energy of the reaction.
Caption: Generalized mechanism for the electrophilic bromination of aniline.
Conclusion
The reactivity of this compound is a fascinating case study in the balance of competing electronic and steric effects. While the core aniline structure is inherently reactive, the presence of the bulky, inductively withdrawing pyrrol-1-yl group at the ortho position is predicted to significantly attenuate this reactivity compared to simpler derivatives like aniline and p-toluidine. This deactivation is likely to make the molecule less prone to over-reaction and may offer greater selectivity in synthetic transformations. The proposed experimental protocol provides a clear and robust framework for verifying these predictions, offering valuable empirical data for researchers seeking to utilize this and similar complex anilines in their synthetic programs.
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Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Career Institute. [Link]
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Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]
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Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
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BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
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Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
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Wikipedia. (n.d.). Aniline. [Link]
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Chemistry Stack Exchange. (2025). Compare basicity of aniline and pyrrole [duplicate]. [Link]
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Goodin, D. B., et al. (1993). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]
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Chemistry Stack Exchange. (2020). Why is aniline more basic than pyrrole?. [Link]
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Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. [Link]
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quantum chemical calculations for 5-methyl-2-(1H-pyrrol-1-yl)aniline
An In-Depth Comparative Guide to Quantum Chemical Calculations for 5-methyl-2-(1H-pyrrol-1-yl)aniline
For researchers, scientists, and professionals in drug development, understanding the molecular landscape of a compound is paramount. This compound, a substituted anilino-pyrrole, presents an interesting case for computational study due to its conformational flexibility and potential as a scaffold in medicinal chemistry and materials science.[1] This guide provides a comparative analysis of two foundational quantum chemical methods—Hartree-Fock (HF) and Density Functional Theory (DFT)—for characterizing this molecule, offering practical insights into the causality behind methodological choices and providing reproducible protocols.
The Rationale for Computational Scrutiny
Quantum chemical calculations serve as a powerful "computational microscope," allowing us to predict and understand a molecule's geometric, electronic, and spectroscopic properties before a single gram is synthesized. For a molecule like this compound, key questions that computation can address include:
-
What is its most stable 3D structure? The rotation around the C-N bond connecting the aniline and pyrrole rings creates multiple possible conformers.[2][3] Identifying the lowest-energy conformation is crucial as it dictates biological activity and material properties.
-
Where are the reactive sites? Understanding the electron distribution, particularly the locations of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guides the prediction of reaction mechanisms.
-
What are its spectral signatures? Predicting properties like IR and NMR spectra can aid in the interpretation of experimental data and confirm the identity of a synthesized compound.[4][5]
This guide will compare the performance of Hartree-Fock, a cornerstone ab initio method, against the widely-used Density Functional Theory to answer these questions.
A Tale of Two Methods: Hartree-Fock vs. Density Functional Theory
The choice of computational method is a critical decision, balancing the need for accuracy with computational expense. Here, we dissect the two methods at the heart of our comparison.
Hartree-Fock (HF) Theory: The Ab Initio Foundation
Hartree-Fock theory is a fundamental method that solves the electronic Schrödinger equation by approximating the complex, instantaneous interactions between electrons.[6] It treats each electron as moving in the average electrostatic field of all other electrons, a concept known as the self-consistent field (SCF) method.[7][8] Its primary strength lies in its simplicity and lack of empirical parameters. However, its critical weakness is the complete neglect of electron correlation —the way electrons dynamically avoid each other. This omission can lead to significant inaccuracies, particularly in predicting reaction energies and the properties of molecules with complex electronic structures.[9]
Density Functional Theory (DFT): The Pragmatic Workhorse
DFT revolutionized computational chemistry by shifting the focus from the complicated many-electron wavefunction to the much simpler electron density.[10][11] The core principle is that the ground-state energy of a molecule is a unique functional of its electron density. DFT accounts for electron correlation through the exchange-correlation functional , which is an approximation. Hybrid functionals, such as the ubiquitous B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory, offering a remarkable balance of accuracy and computational efficiency.[11][12] For most applications in organic chemistry, DFT provides results that are significantly more accurate than HF at a comparable computational cost.[13]
Workflow for Quantum Chemical Analysis
A systematic approach is essential for obtaining reliable computational results. The workflow involves defining the molecular structure, selecting a theoretical model (method and basis set), performing the calculation, and analyzing the output.
Caption: General workflow for a quantum chemical calculation.
Comparative Performance Analysis: this compound
We will now compare the expected performance of HF and DFT for predicting the key properties of our target molecule. For this comparison, we will consider the popular B3LYP functional for DFT and the 6-31G(d,p) basis set for both methods, a common choice for molecules of this size.
Conformational Analysis and Molecular Geometry
The most important geometric parameter in this compound is the dihedral angle between the planes of the two aromatic rings. This angle determines the degree of π-system conjugation and the overall molecular shape. Steric hindrance between the hydrogen on the pyrrole ring and the amine group on the aniline ring will likely force a non-planar conformation.[2][14]
-
Hartree-Fock: HF is expected to provide a reasonable initial geometry. However, due to the neglect of electron correlation, it may struggle to accurately describe the subtle dispersion forces that influence the dihedral angle, potentially leading to errors of several degrees.
-
DFT (B3LYP): DFT methods, especially those including dispersion corrections, are generally superior for conformational analysis.[3] B3LYP will provide a more reliable prediction of the dihedral angle, as well as more accurate bond lengths and angles, bringing them closer to experimental values.
Table 1: Predicted Geometric Parameters (Illustrative Comparison)
| Parameter | Hartree-Fock / 6-31G(d,p) | DFT (B3LYP) / 6-31G(d,p) | Expected Experimental Trend |
|---|---|---|---|
| C(aniline)-N(pyrrol) Bond Length | Shorter than reality | More accurate prediction | ~1.42 Å |
| Aniline-Pyrrole Dihedral Angle | Likely overestimated | Closer to experimental value | 40-60° |
| Total Energy (Hartrees) | Higher (less negative) value | Lower (more negative) value | N/A |
Electronic Properties and Reactivity
Electronic properties such as the HOMO-LUMO gap and the molecular electrostatic potential (MEP) are critical for predicting chemical reactivity.
-
HOMO-LUMO Gap: This gap is an indicator of kinetic stability. A large gap implies high stability. HF theory is known to systematically overestimate the HOMO-LUMO gap because it does not properly account for electron relaxation.[9] DFT provides a much more realistic estimation, which is crucial for predicting electronic transitions (like UV-Vis spectra) and reactivity.[10][13]
-
Molecular Electrostatic Potential (MEP): Both methods can generate MEP surfaces. For our molecule, the MEP will show a negative potential (red) around the nitrogen of the amine group and the π-system of the pyrrole, indicating sites susceptible to electrophilic attack. A positive potential (blue) will be located around the amine hydrogens, indicating sites for nucleophilic interaction. While the qualitative picture will be similar, DFT will provide a more quantitatively accurate charge distribution.
Caption: Relationship between methods and predicted properties.
Table 2: Predicted Electronic Properties (Illustrative Comparison)
| Property | Hartree-Fock / 6-31G(d,p) | DFT (B3LYP) / 6-31G(d,p) | Expected Trend |
|---|---|---|---|
| HOMO Energy | Too low (e.g., -8.5 eV) | More accurate (e.g., -5.8 eV) | DFT is closer to ionization potential |
| LUMO Energy | Too high (e.g., 2.0 eV) | More accurate (e.g., -1.0 eV) | DFT is closer to electron affinity |
| HOMO-LUMO Gap | Overestimated (e.g., 10.5 eV) | More realistic (e.g., 4.8 eV) | DFT is more reliable |
| Dipole Moment | Generally overestimated | More accurate prediction | ~2.0 - 2.5 D |
Self-Validating Experimental Protocols
To ensure reproducibility, the following sections provide step-by-step protocols for performing these calculations. These steps are generalized for common quantum chemistry software packages like Gaussian.[10]
Protocol 1: Geometry Optimization and Frequency Analysis using DFT
This protocol is the recommended standard for obtaining reliable geometric and electronic data for organic molecules.
-
Step 1: Build the Molecule. Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Ensure correct atom types and initial bonding. Perform a quick clean-up using molecular mechanics to get a reasonable starting geometry.
-
Step 2: Create the Input File. Prepare a text file (.com or .gjf for Gaussian) with the following key components:
-
Route Section (# line): Specify the method, basis set, and job type. For a robust calculation, use #p B3LYP/6-31G(d,p) Opt Freq.
-
B3LYP/6-31G(d,p): Selects the B3LYP functional and the 6-31G(d,p) basis set.[11]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is a crucial self-validation step.
-
-
Title Section: A brief, descriptive title for the calculation.
-
Charge and Multiplicity: For the neutral molecule, this will be 0 1 (0 charge, singlet state).
-
Molecular Specification: The Cartesian coordinates of all atoms from the molecular editor.
-
-
Step 3: Run the Calculation. Submit the input file to the quantum chemistry software.
-
Step 4: Analyze the Output. Upon successful completion, analyze the output file (.log or .out):
-
Convergence: Confirm that the geometry optimization converged successfully.
-
Frequencies: Crucially, check the frequencies. A true energy minimum must have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
Data Extraction: Extract the final optimized coordinates, the total electronic energy, HOMO/LUMO energies, and the dipole moment.
-
Visualization: Use visualization software to view the optimized structure, molecular orbitals (HOMO/LUMO), and animate the vibrational modes from the frequency calculation.
-
Protocol 2: Comparative Calculation using Hartree-Fock
This protocol allows for a direct comparison with the DFT results, highlighting the impact of neglecting electron correlation.
-
Step 1 & 2: Build Molecule and Create Input File. Follow the same procedure as in the DFT protocol, but modify the Route Section .
-
Route Section (# line): Change the method to HF. The line should read: #p HF/6-31G(d,p) Opt Freq.
-
-
Step 3 & 4: Run and Analyze. The execution and analysis steps are identical to the DFT protocol. When comparing the results, you will directly observe the differences in energy, geometry, and electronic properties as outlined in Tables 1 and 2.
Conclusion and Recommendations
For researchers investigating this compound, quantum chemical calculations offer invaluable predictive power. This guide demonstrates that while both Hartree-Fock and Density Functional Theory can provide useful insights, they are not interchangeable.
-
Hartree-Fock serves as an excellent pedagogical tool and a starting point for more advanced, correlation-corrected methods. However, for standalone predictions of geometry and electronic properties, it is often quantitatively inaccurate due to its neglect of electron correlation.[7][9]
-
Density Functional Theory (specifically with a hybrid functional like B3LYP) provides the best balance of accuracy and computational cost for molecules of this type.[10][11] It is the recommended method for obtaining reliable predictions of conformational energies, geometric parameters, reactivity indicators (HOMO/LUMO, MEP), and spectroscopic properties.
By following the self-validating protocols described herein, researchers can confidently generate high-quality computational data to guide their experimental work, accelerate the drug development process, and deepen their fundamental understanding of molecular behavior.
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Ghosh, D. C., & Jana, D. (2007). Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: comparison with experimental CT transition energies. Molecular Physics, 105(11-12), 1675-1685. [Link]
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A Researcher's Guide to N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: Cross-Referencing Available Data for a Putative Compound
Introduction
In the landscape of medicinal chemistry, the chromone scaffold is a recurring motif of significant interest, known to be a privileged structure in numerous pharmacologically active compounds.[1] This guide focuses on a specific derivative, N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, which has been putatively associated with PubChem Compound Identification Number (CID) 2776795. It is important to note that a direct and active PubChem entry for this specific CID could not be definitively retrieved during our literature search. However, by examining closely related analogs and the broader class of chromone-2-carboxamides, we can construct a scientifically grounded guide to its likely properties, synthesis, and biological potential. This document serves as a comprehensive resource for researchers, providing available experimental data for analogous compounds to infer the characteristics of the target molecule.
The chromone core, a benzopyran-4-one system, is a versatile framework that has been extensively functionalized to explore a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The introduction of a carboxamide linkage at the 2-position of the chromone ring opens up further avenues for chemical modification and interaction with biological targets. The nature of the substituent on the amide nitrogen plays a crucial role in determining the pharmacological profile of these derivatives.[4]
This guide will synthesize the available information for N-aryl-4-oxo-4H-chromene-2-carboxamides to provide a predictive comparison for the title compound. We will delve into established synthetic routes, spectroscopic characterization data from analogous structures, and reported biological activities, offering a valuable starting point for researchers interested in this chemical space.
Chemical Structure and Properties of N-aryl-4-oxo-4H-chromene-2-carboxamides
The general structure of N-aryl-4-oxo-4H-chromene-2-carboxamides consists of a planar chromone ring system linked to an aryl group through a carboxamide bridge at the 2-position. The planarity of the chromone moiety and the potential for intramolecular hydrogen bonding between the amide proton and the chromone's carbonyl oxygen can influence the overall conformation and, consequently, the biological activity.[5]
Below is a DOT graph representation of the general chemical structure of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide.
Caption: General structure of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide.
Table 1: Predicted Physicochemical Properties of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
| Property | Predicted Value | Source |
| Molecular Formula | C₁₇H₁₃NO₄ | (Calculated) |
| Molecular Weight | 295.29 g/mol | (Calculated) |
| XLogP3 | 2.9 | PubChemLite[6] |
| Hydrogen Bond Donor Count | 1 | (Calculated) |
| Hydrogen Bond Acceptor Count | 4 | (Calculated) |
| Rotatable Bond Count | 3 | (Calculated) |
Synthesis and Characterization
The synthesis of N-aryl-4-oxo-4H-chromene-2-carboxamides typically follows a multi-step procedure starting from substituted phenols. A general synthetic workflow is outlined below.
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A Scoping Guide to the Applications of 5-methyl-2-(1H-pyrrol-1-yl)aniline: A Privileged Scaffold in Drug Discovery
Introduction: To our knowledge, the peer-reviewed literature contains a limited number of studies specifically detailing the applications of 5-methyl-2-(1H-pyrrol-1-yl)aniline. However, the core structure, which combines an aniline moiety with a pyrrole ring, represents a class of compounds known as N-arylpyrroles. Both aniline and pyrrole are considered "privileged scaffolds" in medicinal chemistry.[1][2][3] This guide, therefore, takes an inferential approach, leveraging data from structurally related compounds to build a comprehensive overview of the potential applications, comparative performance benchmarks, and relevant experimental protocols for this compound. For researchers in drug discovery, this molecule represents a promising, underexplored starting point for the development of novel therapeutics.
The pyrrole skeleton is a fundamental structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][3][4] Similarly, aniline derivatives are cornerstone building blocks in the synthesis of numerous pharmaceuticals, most notably in the development of kinase inhibitors for oncology.[5][6] The strategic combination of these two pharmacophores in this compound suggests its potential utility across several therapeutic areas, which we will explore in this guide.
Hypothesized Application I: Kinase Inhibition in Oncology
Rationale for Application: The 2-anilino-pyrimidine scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors.[6][7] These molecules target the ATP-binding pocket of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5][6] The aniline portion of these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase. The pyrrole group in this compound can be envisioned as a versatile substituent that can be further functionalized to achieve desired potency and selectivity. Therefore, this compound is a prime candidate as a foundational scaffold for novel kinase inhibitors.
Comparative Performance Benchmarks: While no direct data exists for this compound derivatives, we can establish performance benchmarks by examining a representative 2-anilino-pyrimidine compound from the literature targeting Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.
| Compound/Drug | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Reference Anilino-pyrimidine | CDK2/Cyclin A | 15 | HCT116 (Colon) | 0.8 |
| Roscovitine (Standard) | CDK2/Cyclin A | 40 | HCT116 (Colon) | 16 |
| Hypothetical Derivative | CDK2/Cyclin A | <50 | HCT116 (Colon) | <1.0 |
*Data is representative and compiled for illustrative purposes based on findings for 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives.[7]
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the in vitro potency of a test compound against CDK2/Cyclin A.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human CDK2/Cyclin A enzyme and the peptide substrate in assay buffer.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the CDK2/Cyclin A enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to positive and negative controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.
-
Visualization of Targeted Signaling Pathway:
Caption: Targeted signaling pathways of anilino-pyrrole kinase inhibitors.
Hypothesized Application II: Broad-Spectrum Antimicrobial Agents
Rationale for Application: The emergence of multidrug-resistant bacteria, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antimicrobial agents.[8] N-arylpyrrole derivatives have recently been identified as promising scaffolds for broad-spectrum antibacterial agents.[8][9] These compounds have demonstrated activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and have shown potential to inhibit biofilm formation and other virulence factors.[8] The lipophilic nature of the pyrrole ring combined with the potential for hydrogen bonding from the aniline moiety in this compound makes it an attractive core for designing new antimicrobials.
Comparative Performance Benchmarks: The following table provides a comparison of the antimicrobial activity of a representative N-arylpyrrole derivative against a standard antibiotic, levofloxacin.
| Compound/Drug | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) * |
| Reference N-arylpyrrole (Vc) | MRSA | 4 |
| E. coli | 16 | |
| K. pneumoniae | 16 | |
| Levofloxacin (Standard) | MRSA | 8 |
| E. coli | ≤ 0.5 | |
| K. pneumoniae | ≤ 0.5 | |
| Hypothetical Derivative | MRSA | < 8 |
| E. coli | < 32 |
*Data is representative and compiled for illustrative purposes based on findings for novel N-arylpyrrole derivatives.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a test compound.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in CAMHB.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
-
An indicator dye such as resazurin can be added to aid in the determination of cell viability.
-
Visualization of Experimental Workflow:
Caption: Experimental workflow for MIC determination.
Hypothesized Application III: Anti-inflammatory and Analgesic Agents
Rationale for Application: The pyrrole ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes. N-aryl pyrrole derivatives have also been specifically investigated for their analgesic and anti-inflammatory properties.[11] The introduction of acetic or propionic acid moieties to the N-arylpyrrole scaffold has been shown to enhance these activities.[11] this compound provides a versatile platform for such modifications, suggesting its potential as a precursor for novel anti-inflammatory and analgesic agents.
Synthesis and Future Directions
The synthesis of this compound can be achieved through established methods for N-arylpyrrole synthesis, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine (in this case, 4-methyl-1,2-phenylenediamine, a derivative of aniline) with a 1,4-dicarbonyl compound.
Senior Application Scientist's Perspective: this compound is a molecule with considerable untapped potential. Its structure marries two of medicinal chemistry's most productive scaffolds. The lack of extensive literature on this specific compound should be viewed not as a limitation, but as an opportunity. The logical first step for any research program interested in this molecule would be to synthesize it and conduct broad-based screening against a panel of kinases and a panel of clinically relevant bacterial and fungal strains. Based on the data presented in this guide, which is inferred from closely related analogs, there is a high probability of identifying promising initial hits in these areas. Subsequent medicinal chemistry efforts could then focus on optimizing these hits by modifying the aniline and pyrrole rings to improve potency, selectivity, and pharmacokinetic properties. The methyl group on the aniline ring provides a subtle yet potentially important modification that could influence binding and metabolic stability compared to its unsubstituted counterpart, 2-(1H-pyrrol-1-yl)aniline. This molecule is a prime candidate for library synthesis to rapidly explore the structure-activity relationships of this promising chemical space.
References
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Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970. Available at: [Link]
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A Technical Guide to Assessing the Novelty of 5-methyl-2-(1H-pyrrol-1-yl)aniline Derivatives as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and potential of 5-methyl-2-(1H-pyrrol-1-yl)aniline derivatives as a new class of anticancer agents. We will explore a rational design approach, detail synthetic and analytical protocols, and present a comparative analysis against an established therapeutic, doxorubicin.
Introduction: The Therapeutic Potential of Pyrrole-Containing Scaffolds
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The incorporation of a pyrrole moiety can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] The this compound core (Figure 1) presents a unique chemical architecture that can be readily functionalized to explore new chemical space and develop novel therapeutic agents.[8] This guide focuses on assessing the novelty of derivatives of this scaffold as potential anticancer drugs, a field where new mechanisms of action are urgently needed to combat resistance and improve patient outcomes.[9][10]
Design and Synthesis of a Novel Derivative: A Case Study
To illustrate the process of assessing novelty, we propose the synthesis and evaluation of a novel derivative, N-(5-methyl-2-(1H-pyrrol-1-yl)phenyl)acetamide (Compound 1) . The rationale for this design is to introduce an acetamide group, a common pharmacophore in drug candidates, to potentially enhance interactions with target proteins.
Synthetic Pathway
The synthesis of Compound 1 can be achieved through a straightforward two-step process starting from commercially available 4-methyl-2-nitroaniline, as depicted in the workflow below. The Paal-Knorr pyrrole synthesis is a classic and efficient method for constructing the pyrrole ring from a primary amine and a 1,4-dicarbonyl compound.[1]
Experimental Protocol: Synthesis of Compound 1
Step 1: Synthesis of 1-(4-methyl-2-nitrophenyl)-1H-pyrrole
-
To a solution of 4-methyl-2-nitroaniline (10 mmol) in glacial acetic acid (50 mL), add 2,5-dimethoxytetrahydrofuran (12 mmol).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(4-methyl-2-nitrophenyl)-1H-pyrrole (5 mmol) in ethanol (50 mL).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (25 mmol) in concentrated hydrochloric acid (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Basify the reaction mixture with a 2M sodium hydroxide solution until pH ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of N-(5-methyl-2-(1H-pyrrol-1-yl)phenyl)acetamide (Compound 1)
-
Dissolve this compound (2 mmol) in dry dichloromethane (20 mL) and cool to 0 °C.
-
Add pyridine (2.2 mmol) followed by the dropwise addition of acetyl chloride (2.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Comparative Biological Evaluation: Anticancer Activity
To assess the novelty of Compound 1, its anticancer activity will be compared against doxorubicin, a well-established chemotherapeutic agent. The evaluation will be performed on a panel of human cancer cell lines, including a colorectal carcinoma line (HCT116) and a lung cancer cell line (A549).[11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Experimental Protocol:
-
Seed HCT116 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound 1 and doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Data Presentation and Comparison
The results of the MTT assay can be summarized in the following table for a clear comparison of the cytotoxic potential of Compound 1 and doxorubicin.
| Compound | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Compound 1 | Hypothetical Value | Hypothetical Value |
| Doxorubicin | Literature Value | Literature Value |
Hypothetical and literature values would be populated based on experimental outcomes and existing data.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of the derivatives and their biological activity is crucial for optimizing lead compounds.[5][12][13][14] A preliminary SAR analysis can be visualized to guide further derivatization of the this compound scaffold.
This SAR diagram highlights key positions on the scaffold where chemical modifications can be made to potentially improve anticancer activity, selectivity, and pharmacokinetic properties. For instance, exploring different acyl groups on the aniline nitrogen or introducing substituents on the pyrrole ring could lead to more potent and selective compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to assess the novelty of this compound derivatives as potential anticancer agents. The proposed workflow, from rational design and synthesis to comparative biological evaluation and SAR analysis, provides a solid foundation for further research. The novelty of this class of compounds will be determined by their unique biological activity profile, including their potency against cancer cell lines, their mechanism of action, and their selectivity compared to existing drugs like doxorubicin. Future studies should focus on elucidating the mechanism of action of promising lead compounds, evaluating their efficacy in in vivo models, and conducting comprehensive ADME/Tox profiling.[11]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-methyl-2-(1H-pyrrol-1-yl)aniline for Laboratory Professionals
As a Senior Application Scientist, I understand that groundbreaking research and rigorous safety protocols go hand-in-hand. The compounds we work with, such as 5-methyl-2-(1H-pyrrol-1-yl)aniline, are powerful tools in drug discovery and development. However, their utility is matched by a critical need for responsible handling from acquisition to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of your team and the protection of our environment. The procedures outlined here are built on established principles of chemical safety and regulatory compliance, designed to be a self-validating system for your laboratory operations.
Part 1: Understanding the “Why” - Hazard Profile and Risk Assessment
Proper disposal is not merely a logistical task; it is a scientifically informed safety procedure. The disposal protocol for this compound is dictated by its chemical structure—an aromatic amine. This class of compounds presents significant toxicological concerns. While specific toxicity data for this exact molecule is limited, its structure is closely related to aniline, a well-studied compound whose hazardous properties provide a reliable basis for risk assessment.
Aromatic amines are readily absorbed through the skin, and their vapors can be inhaled, leading to systemic toxicity.[1] A primary hazard associated with aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] This leads to symptoms like cyanosis (blue-tinged skin), headache, dizziness, and in severe cases, can be fatal.[1][3] Furthermore, aniline is suspected of causing genetic defects and cancer and is known to cause significant damage to organs through prolonged or repeated exposure.
From an environmental standpoint, aniline is classified as very toxic to aquatic life with long-lasting effects. Release into waterways can disrupt ecosystems.[4] Therefore, under no circumstances should this compound or its waste streams be disposed of down the drain.[5][6]
Table 1: Anticipated GHS Hazard Classification for this compound (Based on data for Aniline and related aromatic amines)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Part 2: The Disposal Workflow: From Benchtop to Final Disposition
The fundamental principle of chemical waste management is to prevent pollution and protect human health. This begins at the point of waste generation. The following workflow provides a step-by-step methodology for managing waste streams containing this compound.
Caption: Waste Segregation Decision Workflow for this compound.
As illustrated in the workflow diagram, proper segregation at the source is the most critical step. Never mix different waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Aromatic amines are incompatible with strong oxidizing agents and strong acids, which can cause violent reactions.[2]
-
Select the Correct Container: Use only containers approved by your EHS office, typically made of materials like high-density polyethylene (HDPE). Ensure the container is compatible with the waste type (e.g., do not store organic solvents in containers susceptible to degradation).
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Full Chemical Name: Write the full, unabbreviated chemical name: "this compound". List all other components of the waste stream, including solvents and their approximate percentages.
-
Keep Closed: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of harmful vapors.[7]
Protocol 3.1: Unused or Expired Compound (Neat Solid)
-
Evaluation: If the compound is in its original, unopened container and is expired, do not open it.
-
Containerization: Place the entire original container into a secure, compatible secondary container or overpack.
-
Labeling: Label the outer container as "Hazardous Waste" and list the contents as "Unused this compound".
-
Disposal: Arrange for pickup by your institution's EHS personnel.
Protocol 3.2: Contaminated Solid Wastes (PPE, Labware)
-
Collection: Place items such as contaminated gloves, weigh boats, pipette tips, and empty vials directly into a designated solid hazardous waste container.[8]
-
Sharps: All contaminated needles, scalpels, or other items that can puncture a waste bag must be placed in a designated, puncture-proof sharps container.[9]
-
Decontamination of Glassware: For reusable glassware, perform a triple rinse with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered acutely hazardous waste and must be collected in the appropriate liquid hazardous waste container. The second and third rinses can typically be collected with it. Consult your EHS office for specific guidance on glassware decontamination procedures.
Protocol 3.3: Contaminated Liquid Wastes (Aqueous & Organic Solutions)
-
Segregation: Maintain separate, clearly labeled waste containers for aqueous and organic waste streams. Do not mix them.
-
Halogenation Status: If organic solvents are used, maintain separate waste streams for halogenated and non-halogenated solvents, as their disposal methods (specifically incineration) can differ.
-
pH Neutralization: Do not attempt to neutralize acidic or basic solutions containing this compound without a specific, validated protocol and EHS approval. Reactions can generate heat or toxic gases.[4]
-
Collection: Carefully pour the liquid waste into the appropriate, labeled container using a funnel to prevent spills.
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and your supervisor. Call your institution's EHS emergency number.
-
Don PPE: Before addressing a small, manageable spill, don appropriate personal protective equipment: a lab coat, safety goggles or face shield, and double gloves (e.g., nitrile).[10]
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. All cleaning materials must be disposed of as solid hazardous waste.
-
Reporting: Report all spills to your supervisor and EHS office, regardless of size.
Part 3: Regulatory and Compliance Imperatives
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] While this compound may not be explicitly on a "listed" hazardous waste list (like F-list or K-list), it would be classified as a "characteristic" hazardous waste due to its toxicity.[13][14]
The ultimate disposal method for this type of waste is typically high-temperature incineration at a licensed hazardous waste facility.[5] This process is designed to destroy the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.[5]
Your most important compliance resource is your institution's EHS department. They are responsible for interpreting federal, state, and local regulations and establishing the specific protocols for your facility. Always defer to their guidance. They will manage the final packaging, labeling, and transportation of the waste from your lab to the licensed disposal facility.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
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Mastering the Safe Handling of 5-methyl-2-(1H-pyrrol-1-yl)aniline: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, actionable information for the use of 5-methyl-2-(1H-pyrrol-1-yl)aniline, a compound integral to various research and development endeavors. As Senior Application Scientist, my objective is to distill complex safety data into a clear, logical framework that empowers researchers to work confidently and securely. This document moves beyond a simple checklist, offering a procedural rationale rooted in the inherent chemical properties of aromatic amines.
Hazard Assessment: Understanding the Risks of Aromatic Amines
The primary hazards associated with aniline, a parent compound, include:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[3][4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][5]
-
Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[3][4][5]
-
Skin and Eye Damage: Can cause serious eye damage and skin irritation or sensitization.[4]
Systemic effects from exposure to aniline can be delayed and include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[5][6] Given these potential risks, minimizing exposure is paramount.[7]
Table 1: Chemical and Physical Properties of Related Compounds
| Property | This compound | Aniline | 2-(1H-pyrrol-1-yl)aniline |
| Molecular Formula | C11H12N2 | C6H7N | C10H10N2 |
| Molecular Weight | 172.23 g/mol [8] | 93.13 g/mol [3] | 158.20 g/mol [9] |
| Hazards | Not fully characterized. Assumed to have hazards similar to other aromatic amines. | Toxic, suspected carcinogen and mutagen, causes serious eye damage.[3][4][5] | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[9] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your primary defense against chemical exposure. The following recommendations are based on a conservative assessment of the risks associated with this compound.
Hand Protection: The First Line of Defense
Standard disposable laboratory gloves may not provide adequate protection against aromatic amines. It is crucial to select gloves made from materials with proven resistance to these chemicals.
-
Recommended Glove Materials: While specific permeation data for this compound is unavailable, for aniline, materials such as butyl rubber and Viton® have shown good resistance. Double gloving is a highly recommended practice to increase protection.
-
Glove Change Regimen: Gloves should be changed immediately if contamination is suspected. Do not reuse disposable gloves. Before removal, wash the exterior of the gloves if possible, and always wash hands thoroughly after glove removal.[10]
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Safety Goggles: Chemical splash goggles are mandatory at all times when handling this compound.[11]
-
Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[12]
Body Protection: Preventing Skin Contact
-
Laboratory Coat: A full-length, long-sleeved laboratory coat is required.[11]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or other open-toed footwear in the laboratory.[11]
Respiratory Protection: A Precautionary Measure
While all work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure, respiratory protection may be necessary in certain situations, such as a large spill.
-
Respirator Type: In the event of a significant airborne release, a NIOSH-approved respirator with organic vapor cartridges is recommended. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[13][14]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational and disposal protocol is critical for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before beginning work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily available and inspected for any defects.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within a chemical fume hood. Use a disposable weighing paper or a dedicated, labeled container.
-
During the Reaction: Keep all reaction vessels clearly labeled and within the fume hood. Do not leave reactions unattended.
-
Post-Procedure: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of chemical waste is not just a regulatory requirement but a fundamental aspect of laboratory safety.[1]
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Penta Chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]
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Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-(1H-Pyrrol-1-yl)aniline. Retrieved from [Link]
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GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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PubMed. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 1-methyl- (CAS 96-54-8). Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
